2,3,5-Trifluorobenzaldehyde
説明
特性
IUPAC Name |
2,3,5-trifluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUNVQGCKIBORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380306 | |
| Record name | 2,3,5-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126202-23-1 | |
| Record name | 2,3,5-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trifluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,5-Trifluorobenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5-Trifluorobenzaldehyde, a halogenated aromatic aldehyde, serves as a critical building block in modern organic synthesis. Its unique electronic properties, conferred by the trifluoro-substitution pattern on the benzene ring, make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, discusses plausible synthetic strategies, explores its applications in research and drug development, and outlines essential safety and handling protocols. The objective is to equip researchers and chemical professionals with the foundational knowledge required to effectively and safely utilize this versatile reagent in their work.
Core Identification and Chemical Properties
The unambiguous identification of a chemical compound is paramount for reproducibility and safety in research. The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
This unique numerical identifier distinguishes it from all other known chemical substances. Its fundamental properties are summarized below.
Nomenclature and Structural Identifiers
Caption: Chemical structure and key identifiers of this compound.
Physicochemical Data
The physical properties of this compound are essential for designing experimental setups, particularly for reaction temperature control and purification procedures.
| Property | Value | Source |
| Boiling Point | 165 °C (lit.) | [2][4] |
| Density | 1.407 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.478 (lit.) | [2][4] |
| Flash Point | 57.8 °C (136.0 °F) - closed cup | [2] |
| Appearance | Colorless to light orange liquid | [5][6] |
| Odor | Pungent | [6] |
Synthesis Strategies: A Mechanistic Perspective
While specific, detailed industrial synthesis routes for this compound are proprietary, its synthesis can be conceptualized from common precursors in fluorochemistry. Fluorinated benzaldehydes are generally synthesized via methods such as the oxidation of corresponding benzyl alcohols or the formylation of a fluorinated benzene ring.[7][8]
A plausible approach involves the formylation of 1,2,4-trifluorobenzene. The causality behind this choice is the availability of the starting material and the relative reactivity of the ring positions. The formylation reaction, often achieved using a strong base like lithium diisopropylamide (LDA) followed by a formylating agent like N,N-dimethylformamide (DMF), is a robust method for introducing an aldehyde group onto an aromatic ring.[7]
Caption: Conceptual workflow for the synthesis of this compound.
This process is self-validating as the progress can be monitored at each stage using standard analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the desired intermediates and final product.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile intermediate. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the aldehyde group and the aromatic ring, opening unique synthetic pathways.
Role as a Synthetic Building Block
Fluorinated benzaldehydes are crucial intermediates in the synthesis of pesticides, medicines, and dyes.[7] The aldehyde functional group is a gateway to a vast array of chemical transformations, including:
-
Reductive Amination: To form benzylamines, which are common scaffolds in pharmaceutical compounds.
-
Wittig Reaction: To create fluorinated stilbene derivatives.
-
Grignard and Organolithium Additions: To generate secondary alcohols, which can be further oxidized or elaborated.
-
Condensation Reactions: Such as Knoevenagel or Aldol condensations, to build molecular complexity.
The fluorine substituents are not merely passive spectators. They enhance the metabolic stability and binding affinity of target molecules by modifying their lipophilicity and electronic profile—a cornerstone of modern drug design.
Caption: Role of this compound as a precursor in synthetic pathways.
Case Study: Synthesis of Fluorinated Heterocycles
A representative application is the synthesis of fluorinated heterocyclic compounds. For instance, similar trifluorobenzaldehydes are used to synthesize pyrano-pyridine derivatives.[9] This involves multi-step sequences where the aldehyde is first converted into an intermediate that can undergo cyclization. The fluorine atoms are carried through the synthesis to become integral parts of the final biologically active molecule.
Analytical and Spectroscopic Data
Characterization is crucial for verifying the purity and identity of this compound. Spectroscopic data is available from various sources.
-
Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) FT-IR spectrum is available, which can be used to identify the characteristic carbonyl (C=O) stretch of the aldehyde and the C-F stretches of the fluoroaromatic system.[3][5] This data is often sourced from suppliers like Alfa Aesar and compiled in databases such as SpectraBase.[5]
Safety, Handling, and Storage
As a reactive chemical, proper handling of this compound is mandatory to ensure laboratory safety.
Hazard Identification and Classification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | GHS Category | Description |
| Flammable Liquids | Category 3 | A flammable liquid and vapor.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][10] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][6] |
Signal Word: Warning [2]
Recommended Experimental Protocol: Safe Handling Workflow
The following step-by-step protocol ensures a self-validating system for safe handling.
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If ventilation is inadequate, use a respirator with a suitable filter for organic vapors (e.g., type ABEK EN14387).[2]
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling and Dispensing:
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
-
References
- 1. scbt.com [scbt.com]
- 2. 2,3,5-三氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,5-Ttrifluorobenzaldehyde | 126202-23-1 [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Page loading... [guidechem.com]
- 8. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. 2,4,5-三氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,3,5-Trifluorobenzaldehyde
Introduction: The Strategic Importance of Fluorination in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. The unique physicochemical effects of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 2,3,5-Trifluorobenzaldehyde emerges as a highly valuable and versatile building block in this context. Its trifluorinated phenyl ring, combined with the reactive aldehyde functionality, offers a dual platform for sophisticated molecular engineering. This guide provides an in-depth examination of the core physical and chemical properties of this compound, offering field-proven insights and protocols for its effective use in research and development.
Core Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible synthesis. The physical constants of this compound dictate its handling, reaction conditions, and purification strategies.
Identification and Structural Characteristics
-
IUPAC Name: this compound
-
CAS Number: 126202-23-1
-
Molecular Formula: C₇H₃F₃O[1]
-
Molecular Weight: 160.09 g/mol
-
Structure:
Caption: Chemical structure of this compound.
Tabulated Physical Data
The following table summarizes the key physical properties of this compound, which are essential for process design, safety assessments, and purification protocols.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 165 °C (at atmospheric pressure) | [3] |
| Melting Point | < 25 °C (Not explicitly found, inferred) | [4] |
| Density | 1.407 g/mL at 25 °C | |
| Refractive Index (n₂₀/D) | 1.478 | [3] |
| Flash Point | 57.8 °C (136.0 °F) - Closed Cup | |
| Enthalpy of Vaporization | 37.975 kJ/mol (at boiling point) | [3] |
| Solubility | Immiscible with water; soluble in common organic solvents (e.g., DMSO, alcohols, ethers, halogenated hydrocarbons). | [5][6] |
Insight: The relatively high boiling point and density are characteristic of fluorinated aromatic compounds, resulting from increased molecular weight and strong intermolecular forces. The flash point of 57.8 °C classifies it as a flammable liquid, necessitating careful handling away from ignition sources. While a precise melting point is not documented, related isomers are liquids at room temperature, and it is field experience that this compound is handled as a liquid under standard laboratory conditions.[4][7]
Spectroscopic Profile: The Fingerprint of a Molecule
Spectroscopic analysis is non-negotiable for identity confirmation and purity assessment. Below is a summary of the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings (J, Hz) | Rationale & Causality |
|---|---|---|---|
| ¹H NMR | ~10.2 (s, 1H) | - | The aldehyde proton is highly deshielded and typically appears as a singlet. |
| ~7.5-7.8 (m, 2H) | J(H,F) ≈ 2-10 Hz | The two aromatic protons are deshielded by the aldehyde and fluorine atoms and will show complex splitting due to H-H and H-F coupling. | |
| ¹³C NMR | ~188-192 | - | The aldehyde carbonyl carbon is significantly deshielded. |
| ~110-165 | J(C,F) ≈ 240-270 Hz (direct); 15-30 Hz (geminal); 2-10 Hz (meta/para) | The six aromatic carbons will appear as doublets or triplets of doublets due to C-F coupling. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants. |
| ¹⁹F NMR | -110 to -170 | J(F,F) ≈ 5-20 Hz; J(F,H) ≈ 2-10 Hz | The three distinct fluorine atoms will appear in the typical aromatic fluorine region, showing coupling to each other and to the aromatic protons.[10][11] |
Insight: The true utility of NMR lies not just in confirming presence, but in assessing purity. The absence of signals in the aliphatic region (0.5-4.0 ppm), apart from potential solvent impurities, is a key indicator of compound integrity. ¹⁹F NMR is particularly powerful for fluorinated compounds, as the wide chemical shift range and sensitivity make it an excellent tool for identifying isomers and fluorine-containing impurities.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid diagnostic for the key functional groups.
-
~1700-1720 cm⁻¹ (strong, sharp): This is the characteristic C=O stretch of the aromatic aldehyde. Its position and intensity are primary identifiers.
-
~2820 cm⁻¹ and ~2720 cm⁻¹ (medium, sharp): These two peaks are the Fermi resonance doublet for the aldehyde C-H stretch, a definitive feature for aldehydes.
-
~1100-1300 cm⁻¹ (strong, broad): This region will contain multiple strong C-F stretching vibrations, confirming the fluorination of the aromatic ring.
-
~1450-1600 cm⁻¹: Aromatic C=C stretching vibrations.
A reference ATR-IR spectrum is available for confirmation.[2][12]
Handling, Storage, and Quality Control Protocols
As a Senior Application Scientist, I cannot overstate the importance of rigorous, self-validating protocols. The safety and success of any experiment begin here.
Safety and Handling Workflow
This compound is a flammable liquid and an irritant. Adherence to a strict handling protocol is mandatory.
Caption: Mandatory workflow for the safe handling of this compound.
Protocol Steps:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and nitrile gloves.[13]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[14]
-
Ignition Sources: Ensure the work area is free of heat, sparks, and open flames. Use spark-proof equipment and ground all containers during transfers to prevent static discharge.[15]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area designated for flammable liquids.[15] It should be stored away from strong oxidizing agents, bases, and reducing agents.[15]
Quality Control (QC) Protocol
Verifying the purity of the starting material is critical for reaction stoichiometry and minimizing side-product formation. A multi-step QC analysis is recommended.
Typical QC Workflow:
-
Gas Chromatography (GC):
-
Purpose: To determine the purity percentage and detect volatile impurities.
-
Method: Use a non-polar capillary column (e.g., DB-1 or DB-5). A typical temperature program would be: 50 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Validation: The primary peak should correspond to >97% of the total integrated area.
-
-
NMR Spectroscopy (¹H and ¹⁹F):
-
Purpose: To confirm structural identity and detect isomeric or non-volatile impurities.
-
Method: Dissolve ~10-20 mg of the sample in 0.6 mL of CDCl₃. Acquire ¹H and ¹⁹F spectra.
-
Validation: The ¹H spectrum should show only the expected aromatic and aldehyde protons. The ¹⁹F spectrum is highly sensitive to isomeric impurities, which would appear as a separate set of signals.
-
-
Water Content (Karl Fischer Titration):
-
Purpose: To quantify water content, which can interfere with moisture-sensitive reactions (e.g., Grignard additions).
-
Validation: For most applications, a water content of <0.05% (500 ppm) is acceptable.
-
Applications in Synthesis: A Versatile Synthon
The reactivity of this compound can be logically divided into two domains: reactions at the aldehyde and potential modifications of the aromatic ring. The electron-withdrawing nature of the fluorine atoms activates the aldehyde carbonyl towards nucleophilic attack.
Caption: Common reaction pathways involving the aldehyde group.
Field Insights:
-
Reductive Amination: This is a highly reliable method for introducing nitrogen-containing moieties, crucial for synthesizing many pharmaceutical scaffolds. The reaction proceeds by forming an intermediate iminium ion, which is then reduced in situ by reagents like sodium triacetoxyborohydride (STAB).
-
Grignard and Organolithium Additions: These classic carbon-carbon bond-forming reactions proceed efficiently to yield secondary alcohols. The resulting alcohol can then be used in further transformations, such as oxidation to a ketone or substitution reactions.[7]
-
Nucleophilic Aromatic Substitution (SₙAr): While the aldehyde is the more reactive site, the trifluorinated ring can undergo SₙAr reactions under forcing conditions with potent nucleophiles (e.g., alkoxides, thiolates). The fluorine atoms activate the ring towards attack, but the substitution pattern is complex and may lead to mixtures of products. This pathway is less common but offers a route to further functionalize the aromatic core.
Conclusion
This compound is more than a simple reagent; it is an enabling tool for the synthesis of complex, high-value molecules. Its well-defined physical properties, predictable spectroscopic profile, and versatile reactivity make it a reliable choice for researchers in drug development and materials science. By adhering to the rigorous handling, storage, and QC protocols outlined in this guide, scientists can confidently and safely leverage the unique advantages conferred by its trifluorinated structure to advance their research objectives.
References
- 1. scbt.com [scbt.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 2,3,5-Ttrifluorobenzaldehyde | 126202-23-1 [chemicalbook.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,4,5-トリフルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,3,5-Trichlorobenzaldehyde(56961-75-2) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. colorado.edu [colorado.edu]
- 12. This compound | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2,3,5-Trifluorobenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3,5-Trifluorobenzaldehyde, a key fluorinated building block in modern organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the molecule's properties, synthesis, and potential applications, with a focus on the underlying chemical principles that govern its utility.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound is an aromatic aldehyde distinguished by the presence of three fluorine atoms on the benzene ring. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex chemical entities.
The aldehyde functional group is electron-withdrawing through resonance, while the fluorine atoms exert a powerful inductive electron-withdrawing effect. The cumulative effect of these substituents deactivates the aromatic ring towards electrophilic substitution but activates the aldehyde carbonyl group for nucleophilic attack, a crucial aspect for its synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 160.09 g/mol | [1][2] |
| Molecular Formula | C₇H₃F₃O | [1][3] |
| CAS Number | 126202-23-1 | [1][2] |
| Appearance | Liquid (at standard conditions) | [2] |
| Boiling Point | 165 °C (lit.) | [2] |
| Density | 1.407 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.478 (lit.) | [2] |
| Flash Point | 57.8 °C (136.0 °F) - closed cup | [2] |
| InChI Key | RQUNVQGCKIBORD-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1C=O)F)F)F | [1] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through the formylation of a suitable trifluorinated benzene precursor. A robust and industrially relevant method is the lithiation of 1,2,4-trifluorobenzene followed by reaction with a formylating agent. This approach leverages the directed ortho-metalation principle, where the existing fluorine atoms guide the position of lithiation.
Synthetic Pathway: Formylation of 1,2,4-Trifluorobenzene
A plausible and documented process for preparing 2,3,5-trihalobenzaldehydes involves the reaction of a 1,2,4-trihalobenzene with a strong base to generate an organometallic intermediate, which is then quenched with a formylating agent like N,N-dimethylformamide (DMF)[4].
Experimental Protocol: Synthesis of this compound[6]
Objective: To synthesize this compound from 1,2,4-Trifluorobenzene.
Materials:
-
1,2,4-Trifluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1,2,4-Trifluorobenzene and anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to a low temperature, typically between -60°C and -80°C, using a dry ice/acetone bath. This low temperature is critical to prevent unwanted side reactions and decomposition of the organolithium intermediate[4].
-
A solution of n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -60°C. The reaction mixture is stirred at this temperature for a designated period to ensure complete formation of the lithiated intermediate. The regioselectivity of this step is directed by the fluorine atoms.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again ensuring the temperature remains low. The reaction is stirred for an additional period at low temperature before being allowed to warm slowly to room temperature.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with dilute hydrochloric acid and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Causality and Self-Validation
-
Anhydrous Conditions: The use of a strong organometallic base like n-BuLi necessitates strictly anhydrous (water-free) conditions. Any moisture would protonate the n-BuLi and the lithiated intermediate, terminating the reaction. Flame-drying glassware and using anhydrous solvents are essential self-validating steps.
-
Low-Temperature Control: The stability of the aryl lithium intermediate is paramount. Maintaining temperatures below -60°C prevents side reactions such as elimination or reaction with the solvent[4]. Monitoring the internal reaction temperature provides a real-time check on the reaction's integrity.
-
Controlled Addition: Dropwise addition of both n-BuLi and DMF manages the exothermic nature of the reactions, preventing temperature spikes that could lead to byproducts.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Section 3: Applications in Drug Discovery and Organic Synthesis
The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[5]. This compound serves as a versatile starting material for introducing the 2,3,5-trifluorophenyl moiety into potential drug candidates and other high-value organic compounds.
Role as a Synthetic Intermediate
The reactivity of the aldehyde group allows this compound to participate in a wide array of classical organic reactions:
-
Reductive Amination: To synthesize fluorinated benzylamines, which are common substructures in pharmaceuticals.
-
Wittig Reaction: For the formation of fluorinated alkenes.
-
Grignard and Organolithium Additions: To create fluorinated secondary alcohols, which can be further functionalized.
-
Condensation Reactions: Such as Knoevenagel or Aldol condensations, to build molecular complexity.
While specific drug candidates containing the this compound-derived moiety are proprietary or in early-stage development, its isomers are found in various applications. For instance, other trifluorobenzaldehyde isomers are used in the synthesis of antitumor agents, agrochemicals, and materials for liquid crystals[5][6]. By analogy, this compound is a highly promising building block for similar applications, offering a unique substitution pattern for fine-tuning molecular properties.
Logical Relationship of Properties to Applications
Caption: Relationship between properties and applications.
Section 4: Safety and Handling
This compound is a flammable liquid and vapor. It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[1].
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists[1].
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comprehensive Spectroscopic Guide to 2,3,5-Trifluorobenzaldehyde
Introduction
In the landscape of pharmaceutical and materials science research, fluorinated organic compounds hold a position of paramount importance. The strategic introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 2,3,5-Trifluorobenzaldehyde (CAS No. 126202-23-1) is a key aromatic building block utilized in the synthesis of complex molecules where such modulation is desired.[1][2] Its precise chemical structure and purity are foundational to the success of subsequent synthetic steps and the properties of the final product.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this document not only presents the spectral data but also explains the underlying principles and experimental causality, ensuring that researchers, scientists, and drug development professionals can confidently identify and verify this critical reagent.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's physical characteristics is the first step in its comprehensive analysis.
| Property | Value | Reference |
| CAS Number | 126202-23-1 | |
| Molecular Formula | C₇H₃F₃O | |
| Molecular Weight | 160.09 g/mol | |
| Boiling Point | 165 °C | [3] |
| Density | 1.407 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.478 | [3] |
Below is the chemical structure with standardized numbering for unambiguous spectral assignment.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For fluorinated compounds, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F are essential for complete characterization due to the prevalence of through-bond scalar (J) couplings between these nuclei.
Expertise & Experience: Interpreting the Spectra
The presence of three distinct fluorine atoms creates a complex yet highly informative spectral pattern. The key to interpretation lies in analyzing the chemical shifts (δ), which indicate the electronic environment of each nucleus, and the coupling constants (J), which reveal connectivity.
-
¹H NMR: We expect to see signals for the aldehydic proton (-CHO) and the two aromatic protons (H4, H6). The aldehydic proton will appear significantly downfield (>9.5 ppm) and may show small couplings to the aromatic protons and fluorine atoms. The aromatic protons will be split by each other and by the neighboring fluorine atoms, resulting in complex multiplets.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The aldehyde carbon (C7) is characteristic, appearing far downfield (~185-190 ppm). The fluorinated carbons (C2, C3, C5) will appear as doublets (or more complex multiplets) due to one-bond ¹JCF coupling, which is typically very large (240-260 Hz). Carbons adjacent to the fluorinated carbons will also show smaller ²JCF or ³JCF couplings.
-
¹⁹F NMR: This is often the most revealing spectrum. We expect three distinct signals for F2, F3, and F5. Their chemical shifts are indicative of their position on the ring. The signals will be split by couplings to the aromatic protons and potentially smaller through-space or long-range couplings to each other, providing definitive structural confirmation.[4] While specific experimental data is proprietary to suppliers, a typical spectrum can be predicted based on established principles.[5][6]
Predicted Spectral Data Summary
The following table outlines the expected NMR spectral data based on established substituent effects and data from analogous fluorinated aromatic compounds.
| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| ¹H | -CH O (H7) | ~10.2 | t, ⁴JHF ≈ 1-2 Hz |
| Ar-H (H6) | ~7.8 | ddd, ³JHH ≈ 8, ⁴JHF ≈ 6, ⁵JHF ≈ 2 | |
| Ar-H (H4) | ~7.6 | ddd, ³JHH ≈ 8, ³JHF ≈ 9, ⁴JHF ≈ 6 | |
| ¹³C | -C HO (C7) | ~186 | d, ²JCF ≈ 25-30 Hz |
| C -CHO (C1) | ~128 | m | |
| C -F (C2) | ~158 | ddd, ¹JCF ≈ 255, ²JCF ≈ 20, ²JCF ≈ 4 | |
| C -F (C3) | ~155 | ddd, ¹JCF ≈ 250, ²JCF ≈ 20, ²JCF ≈ 4 | |
| C -H (C4) | ~118 | d, ²JCF ≈ 22 Hz | |
| C -F (C5) | ~160 | ddd, ¹JCF ≈ 260, ²JCF ≈ 22, ²JCF ≈ 4 | |
| C -H (C6) | ~120 | d, ²JCF ≈ 25 Hz | |
| ¹⁹F | F at C2 | ~ -115 | m |
| F at C3 | ~ -130 | m | |
| F at C5 | ~ -110 | m |
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
Caption: Standard workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups.
Expertise & Experience: Interpreting the Spectrum
The IR spectrum of this compound is dominated by absorptions from the aldehyde group, the aromatic ring, and the carbon-fluorine bonds.
-
Aldehyde Group: The most prominent feature is the intense C=O (carbonyl) stretching vibration. For an aromatic aldehyde, this peak is expected at a slightly lower wavenumber than for a saturated aldehyde due to conjugation.[7] A value around 1700-1710 cm⁻¹ is typical.[8][9] Additionally, two weaker but highly diagnostic C-H stretching bands for the aldehyde proton are expected around 2700-2780 cm⁻¹ and 2800-2860 cm⁻¹ .[7]
-
Aromatic Ring: Aromatic C=C stretching vibrations appear as a series of sharp bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed as a weaker band just above 3000 cm⁻¹ .
-
C-F Bonds: The C-F stretching vibrations are very strong and occur in the fingerprint region, typically between 1100-1300 cm⁻¹ . The presence of multiple strong bands in this region is a clear indicator of the trifluorinated structure.
Spectral Data Summary
Based on publicly available spectra and established correlation tables, the key IR absorptions are summarized below.[10][11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium-Weak | Aromatic C-H Stretch |
| ~2860, ~2770 | Weak | Aldehydic C-H Stretch (Fermi doublet)[12] |
| ~1705 | Strong, Sharp | C=O Carbonyl Stretch (Conjugated) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1250, ~1150 | Very Strong | C-F Stretch |
| ~880 | Strong | C-H Out-of-plane Bend |
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern technique that allows for rapid analysis of liquid or solid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling confirmation of the molecular weight and offering insights into its structure.
Expertise & Experience: Interpreting the Spectrum
Using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
-
Molecular Ion (M⁺•): The parent peak, corresponding to the intact molecule, will be observed at m/z = 160 . This peak should be relatively intense due to the stability of the aromatic ring.
-
Key Fragments: The fragmentation of aromatic aldehydes typically proceeds through characteristic losses. We can confidently predict the following fragmentation pathways based on established principles for halogenated aromatic compounds.[13][14]
-
[M-1]⁺ (m/z 159): Loss of the aldehydic hydrogen radical (•H) is a very common initial fragmentation step for aldehydes.
-
[M-29]⁺ (m/z 131): Loss of the entire aldehyde group as a formyl radical (•CHO) is also highly characteristic.
-
[M-19]⁺ (m/z 141): Loss of a fluorine radical (•F) is possible, though less common as a primary fragmentation than loss of H or CHO.
-
The resulting C₆H₂F₃⁺ ion (m/z 131) can further fragment, but this will be the most significant fragment confirming the core structure.
-
Proposed Fragmentation Pathway
The logical flow of fragmentation provides a structural fingerprint of the molecule.
Caption: Primary fragmentation pathways for this compound in EI-MS.
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like this compound, as it provides separation from any potential impurities before mass analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1).
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Injection & Analysis: Inject 1 µL of the sample. The resulting chromatogram will show the retention time of the compound, and the mass spectrum can be extracted from the corresponding peak.
Conclusion
The structural identity and purity of this compound can be unequivocally established through a synergistic application of NMR, IR, and MS. The characteristic downfield aldehyde proton in ¹H NMR, the large C-F coupling constants in ¹³C NMR, and the three distinct signals in ¹⁹F NMR provide a definitive map of the molecular skeleton. This is corroborated by the strong C=O and C-F stretching vibrations in the IR spectrum. Finally, mass spectrometry confirms the molecular weight of 160 g/mol and shows a predictable fragmentation pattern involving the loss of the aldehyde group. Together, these techniques form a robust, self-validating protocol for the quality assurance of this essential synthetic building block.
References
- 1. scbt.com [scbt.com]
- 2. 126202-23-1|this compound|BLD Pharm [bldpharm.com]
- 3. 2,3,5-Ttrifluorobenzaldehyde | 126202-23-1 [chemicalbook.com]
- 4. 2,3,5-Ttrifluorobenzaldehyde(126202-23-1) 19FNMR [m.chemicalbook.com]
- 5. 126202-23-1 | 2,3,5-trifluorobenzaldehído | this compound - Capot Químico [capotchem.com]
- 6. 126202-23-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. This compound | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
solubility of 2,3,5-Trifluorobenzaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 2,3,5-Trifluorobenzaldehyde in Organic Solvents
Abstract
This compound is a key fluorinated intermediate whose utility in drug discovery and fine chemical synthesis is fundamentally linked to its behavior in solution.[1][2] This guide provides a comprehensive analysis of the solubility of this compound. Moving beyond simple data recitation, we delve into the core physicochemical principles governing its solubility, offer a predictive framework for solvent selection, and provide a rigorous, self-validating experimental protocol for quantitative determination. This document is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of how to effectively utilize this compound in various organic media.
Introduction: The Significance of this compound
Fluorinated organic compounds have become indispensable in modern medicinal chemistry and materials science.[3] The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its electronic properties, metabolic stability, lipophilicity, and binding affinity for biological targets.[4] this compound (TFBA) is a prime example of such a valuable building block. Its trifluorinated phenyl ring and reactive aldehyde group make it a versatile precursor for synthesizing complex molecules, particularly active pharmaceutical ingredients (APIs).[1][5]
A thorough understanding of TFBA's solubility is not merely academic; it is a critical prerequisite for successful reaction design, purification, crystallization, and formulation. This guide provides the theoretical foundation and practical methodologies required to master the solution behavior of this important intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃F₃O | PubChem[6] |
| Molecular Weight | 160.09 g/mol | PubChem[6] |
| Appearance | Liquid | Sigma-Aldrich |
| Density | 1.407 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | ~165 °C | Sigma-Aldrich |
| CAS Number | 126202-23-1 | ChemicalBook[7] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[8][9] For this compound, we must consider its unique structural features:
-
The Aromatic Ring: The benzene core is inherently nonpolar and favors interactions with other nonpolar or aromatic solvents through van der Waals forces and π-π stacking.
-
The Aldehyde Group (-CHO): The carbonyl (C=O) bond is highly polar, creating a significant dipole moment. This group can act as a hydrogen bond acceptor but not a donor.
-
The Fluorine Substituents (-F): The three C-F bonds are highly polar due to fluorine's extreme electronegativity. This introduces strong dipole moments across the ring, increasing the molecule's overall polarity compared to benzaldehyde.
These features result in a molecule with a complex polarity profile: a nonpolar aromatic base functionalized with multiple polar groups. This structure dictates its solubility across different solvent classes.
Caption: Logical relationship between TFBA's features and solvent classes.
Predicted Solubility Profile
Based on the principles above, a predicted solubility profile for this compound can be established. This serves as a practical starting point for solvent screening in any research or development setting.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Class | Key Intermolecular Force | Predicted Solubility | Rationale |
|---|---|---|---|---|
| Acetone (CH₃COCH₃) | Polar Aprotic | Dipole-Dipole | High | The strong dipole of acetone's carbonyl group interacts favorably with the polar C=O and C-F groups of TFBA. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole | High | As a highly polar aprotic solvent, DMSO is an excellent solvent for polar molecules like TFBA. |
| Tetrahydrofuran (THF) | Polar Aprotic | Dipole-Dipole | High | The ether oxygen in THF can act as a hydrogen bond acceptor and its polarity is sufficient to dissolve TFBA readily. |
| Ethanol (CH₃CH₂OH) | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High | Ethanol can act as a hydrogen bond donor to the aldehyde oxygen, and its polarity matches well with TFBA. |
| Methanol (CH₃OH) | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High | Similar to ethanol, methanol's high polarity and hydrogen bonding capability ensure high solubility. |
| Dichloromethane (DCM) | Moderately Polar | Dipole-Dipole | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds, including moderately polar ones like TFBA. |
| Toluene (C₆H₅CH₃) | Nonpolar (Aromatic) | van der Waals, π-π Stacking | Medium to High | The aromatic nature of toluene allows for favorable π-π stacking with the benzene ring of TFBA, promoting solubility. |
| Hexane (C₆H₁₄) | Nonpolar (Aliphatic) | van der Waals | Low | The significant polarity mismatch between TFBA and the nonpolar hexane results in weak intermolecular forces and poor solubility. |
| Water (H₂O) | Polar Protic | Hydrogen Bonding | Very Low / Insoluble | Despite its polarity, TFBA cannot donate hydrogen bonds and its large fluorinated aromatic ring is hydrophobic, leading to very poor aqueous solubility. |
Experimental Protocol: Quantitative Solubility Determination
To move from prediction to precise quantification, a robust experimental method is essential. The equilibrium shake-flask method is the gold standard for determining the solubility of a compound in a solvent.[10] The following protocol is designed as a self-validating system.
Objective
To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials & Equipment
-
This compound (≥97% purity)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial. "Excess" is critical and is confirmed by the visible presence of undissolved liquid TFBA after equilibration.
-
Add a known volume of the selected solvent (e.g., 10 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration (Trustworthiness Check #1):
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation speed.
-
Equilibrate for at least 24 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The concentration should be constant between the later time points.[10]
-
-
Phase Separation & Sampling:
-
Stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved TFBA to settle.
-
Carefully draw a sample from the clear, supernatant solvent phase using a syringe.
-
Immediately pass the sample through a syringe filter into a clean vial. This step is crucial to remove any micro-droplets of undissolved solute.
-
-
Dilution and Analysis (Self-Validation Check #2):
-
Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted samples using a pre-validated HPLC or GC method. A proper calibration curve (minimum 5 points, R² > 0.999) must be generated using standards of known TFBA concentration.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units, such as g/L or mol/L.
-
Caption: Experimental workflow for shake-flask solubility determination.
Conclusion
While publicly available quantitative data for the solubility of this compound is scarce, a robust understanding of its physicochemical properties allows for a highly predictive assessment of its behavior in various organic solvents. The molecule's dual polar and nonpolar characteristics suggest high solubility in polar aprotic and protic solvents, moderate to high solubility in aromatic solvents, and poor solubility in nonpolar aliphatic solvents and water. For applications requiring precise quantitative data, the detailed shake-flask protocol provided herein offers a reliable and scientifically sound method for its determination. This combination of theoretical prediction and practical methodology equips researchers with the necessary tools to confidently handle and utilize this compound in their synthetic and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 6. This compound | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,5-Ttrifluorobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 8. chem.ws [chem.ws]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
A Technical Guide to 2,3,5-Trifluorobenzaldehyde for Researchers and Drug Development Professionals
This guide provides an in-depth overview of 2,3,5-trifluorobenzaldehyde, a key building block in modern medicinal chemistry and materials science. We will delve into its commercial availability, synthesis, spectroscopic characterization, safety protocols, and its applications in the development of novel therapeutics.
Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and improved membrane permeability are just some of the benefits that have made organofluorine compounds indispensable in drug discovery. This compound, with its unique substitution pattern, offers a versatile platform for the synthesis of complex molecular architectures and has emerged as a valuable intermediate in the development of kinase inhibitors and other targeted therapies.
Commercial Availability
This compound is commercially available from a range of suppliers, catering to both research and bulk quantity needs. Purity levels and available quantities can vary, so it is crucial to select a supplier that meets the specific requirements of your research.
| Supplier | Product Number | Purity | Available Quantities |
| Alfa Aesar | B20340 | 97% | 1g, 5g |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | AAM125035 | 98% | Custom |
| J & K SCIENTIFIC LTD. | Not specified | 98% | 1g, 5g |
| Santa Cruz Biotechnology | sc-260336 | Not specified | Inquire |
| ChemicalBook | CB7347908 | 99% | 1KG, 50000KG/month |
Note: Availability and product details are subject to change. Please consult the suppliers' websites for the most current information.
While some major suppliers like Sigma-Aldrich have discontinued certain product lines of this compound, a healthy supply chain remains for this important reagent.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of trifluoromethylbenzaldehydes often involves the fluorination of a corresponding trichloromethyl precursor. A general method, adapted from patent literature, is described below. This process involves the reaction of a trichloromethyl benzal chloride with hydrogen fluoride, followed by hydrolysis.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of trifluoromethylbenzaldehydes.
Detailed Experimental Protocol
Materials:
-
Meta-trichloromethylbenzal chloride (1.0 eq)
-
Anhydrous Hydrogen Fluoride (3.0 - 20.0 eq)
-
Aqueous Sulfuric Acid (93%)
-
Dichloromethane
-
Aqueous Sodium Bicarbonate
-
Autoclave reactor
-
Standard glassware for extraction and distillation
Procedure:
-
Fluorination:
-
Charge the autoclave with meta-trichloromethylbenzal chloride (500 g).
-
Evacuate the system to remove air and moisture.
-
Introduce anhydrous hydrogen fluoride gas (162 g) into the autoclave.
-
Heat the reaction mixture to 80°C, maintaining a pressure of 16-22 kg/cm ² by venting the byproduct, hydrogen chloride gas.
-
Monitor the reaction's progress using gas chromatography until the starting material is consumed.
-
Once complete, cool the reactor to 30°C and carefully vent the excess hydrogen fluoride gas.
-
Flush the system with nitrogen gas to remove any residual acidic gases.
-
-
Hydrolysis and Work-up:
-
Transfer the crude reaction mass (approx. 415 g) to a suitable reaction vessel.
-
Slowly add aqueous sulfuric acid (834 g, 93%) to the crude product at 80-85°C.
-
Stir the mixture at this temperature and monitor the hydrolysis by gas chromatography.
-
Upon completion, pour the reaction mass into chilled water (-10 to 5°C).
-
Extract the product with dichloromethane.
-
Wash the organic layer with an aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Spectroscopic Data and Physical Properties
Accurate characterization of this compound is essential for its use in synthesis. Below are its key physical properties and a description of its expected spectroscopic features.
| Property | Value |
| CAS Number | 126202-23-1 |
| Molecular Formula | C₇H₃F₃O |
| Molecular Weight | 160.09 g/mol |
| Boiling Point | 165 °C (lit.) |
| Density | 1.407 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.478 (lit.) |
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons due to proton-fluorine coupling. The aldehydic proton will appear as a singlet further downfield.
-
¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon and the aromatic carbons, with splitting patterns indicative of carbon-fluorine coupling.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1700-1720 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Safety and Handling
This compound is a flammable liquid and an irritant. Proper safety precautions must be taken when handling this chemical.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.
-
Handling: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
The unique electronic properties of this compound make it a valuable synthon for introducing the 2,3,5-trifluorophenyl moiety into target molecules. This is particularly relevant in the synthesis of kinase inhibitors, where the fluorine atoms can modulate the compound's interaction with the enzyme's active site.
Representative Reaction: Suzuki Coupling
A common application of fluorinated aromatic compounds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. While this compound itself would not typically be a direct partner in a Suzuki coupling, the corresponding boronic acid or halide derivative is a key intermediate. The aldehyde functionality can be introduced before or after the coupling reaction.
Caption: A generalized scheme for a Suzuki coupling reaction involving a trifluorophenyl derivative.
The aldehyde group of this compound can be utilized in a variety of subsequent reactions, such as reductive aminations, Wittig reactions, and aldol condensations, to build molecular complexity and generate libraries of compounds for biological screening. The presence of the trifluorinated ring often imparts favorable properties to the final products, making this a strategic starting material in drug discovery programs.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry and materials science. Its unique trifluorophenyl scaffold allows for the introduction of fluorine atoms into target molecules, often leading to improved biological activity and pharmacokinetic properties. A thorough understanding of its synthesis, characterization, and reactivity is crucial for researchers aiming to leverage its potential in their work.
A Technical Guide to the Electrophilic Nature of 2,3,5-Trifluorobenzaldehyde: A Cornerstone for Advanced Synthesis
Executive Summary
2,3,5-Trifluorobenzaldehyde is a highly versatile synthetic intermediate whose value is fundamentally rooted in the pronounced electrophilicity of its carbonyl carbon. The strategic placement of three electron-withdrawing fluorine atoms on the aromatic ring significantly modulates the electronic landscape of the molecule, rendering it an exceptionally potent electrophile for a wide array of chemical transformations. This guide provides an in-depth analysis of the structural and electronic factors governing its reactivity. We will dissect the inductive and resonance effects at play, present a framework for quantifying its electrophilic character, and provide detailed protocols for its application in key synthetic reactions. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique properties of this fluorinated building block for the synthesis of complex molecules in medicinal chemistry, materials science, and agrochemicals.
Introduction: The Strategic Role of Fluorine in Modulating Reactivity
In modern organic synthesis, fluorinated aromatic compounds have become indispensable building blocks.[1] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] When appended to a benzaldehyde scaffold, fluorine's strong electronegativity profoundly influences the reactivity of the aldehyde functional group.
The electrophilicity of an aldehyde—its propensity to accept an electron pair from a nucleophile—is a critical determinant of its reaction kinetics and synthetic utility. This property is primarily governed by the partial positive charge (δ+) on the carbonyl carbon. By placing strongly electron-withdrawing substituents on the aromatic ring, this partial positive charge can be intensified, thus "activating" the aldehyde for nucleophilic attack. This compound serves as a prime example of this activation, where the cumulative electronic effects of three fluorine atoms create a highly reactive and valuable synthetic tool.
Electronic Profile and Structural Rationale for Enhanced Electrophilicity
The heightened electrophilicity of this compound is not merely an empirical observation but a direct consequence of fundamental electronic principles. The three fluorine atoms, positioned at the C2 (ortho), C3 (meta), and C5 (meta) positions relative to the aldehyde, exert a powerful electron-withdrawing influence.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a strong through-bond electron withdrawal. This inductive effect acidifies the ring protons and, more importantly, pulls electron density away from the carbonyl carbon, increasing its δ+ character and making it a more attractive target for nucleophiles. All three fluorine atoms contribute significantly to this effect.
-
Resonance Effect (+R): While fluorine possesses lone pairs that can be donated into the aromatic system via resonance, this effect is weak compared to its powerful inductive pull. Furthermore, with fluorine atoms at the ortho and meta positions, resonance donation towards the aldehyde group is less effective compared to a para-substituent. Consequently, the electron-withdrawing inductive effect is the dominant factor governing the molecule's electronic nature.
The following diagram illustrates the dominant inductive withdrawal that enhances the electrophilicity of the carbonyl carbon.
References
The Strategic deployment of 2,3,5-Trifluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Emergence of Fluorine in Drug Design and the Unique Proposition of 2,3,5-Trifluorobenzaldehyde
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, binding affinity, lipophilicity, and pKa of a drug candidate.[1] This has led to a surge in the development of fluorinated pharmaceuticals across a spectrum of therapeutic areas, including oncology, virology, and neurology.
Within the arsenal of fluorinated building blocks, this compound emerges as a particularly intriguing synthon. Its distinct trifluorination pattern on the aromatic ring presents a unique electronic and steric profile, offering medicinal chemists a versatile platform for the synthesis of novel bioactive molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, delving into its role in the synthesis of kinase inhibitors and other therapeutic agents, detailing relevant synthetic protocols, and examining the structure-activity relationships of its derivatives.
Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] As such, kinase inhibitors have become a major class of targeted therapeutics. The 2,3,5-trifluorophenyl moiety, readily introduced through this compound, has been identified as a valuable component in the design of novel kinase inhibitors.
A key patent in the field of oncology discloses the use of this compound as a crucial intermediate in the synthesis of a series of trifluoromethyl-substituted benzamide compounds designed as kinase inhibitors.[2][3] While the patent covers a broad class of compounds, it specifically lists this compound as a starting material, highlighting its importance in accessing molecules with the desired substitution pattern for potent kinase inhibition.[3]
The rationale behind incorporating the 2,3,5-trifluorophenyl group lies in its ability to modulate the electronic properties of the molecule, potentially enhancing binding interactions with the target kinase. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of the kinase, leading to improved potency and selectivity.
Synthetic Pathways and Key Reactions
The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures. Two of the most powerful and widely employed reactions in this context are the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[4] This reaction is instrumental in the synthesis of a wide array of bioactive molecules, including anticancer and antimicrobial agents.[5]
Conceptual Experimental Workflow: Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation.
Detailed Protocol: Base-Catalyzed Knoevenagel Condensation of this compound with Malononitrile
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, (2,3,5-trifluorobenzylidene)malononitrile, will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
This protocol, adapted from general procedures for Knoevenagel condensations, provides a straightforward method for synthesizing α,β-unsaturated compounds from this compound.[5][6]
Wittig Reaction: Olefination for Diverse Scaffolds
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[7][8] This reaction is highly versatile and allows for the introduction of a wide range of substituents, making it a valuable tool in drug discovery.
Conceptual Experimental Workflow: Wittig Reaction
Caption: General workflow for the Wittig reaction.
Detailed Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction
-
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (1.0 eq, solution in hexanes)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and syringe techniques
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium dropwise via syringe. The formation of the orange-red ylide indicates a successful reaction.
-
After stirring for 30 minutes at 0 °C, add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.
-
This protocol, based on established Wittig reaction procedures, can be adapted to use a variety of phosphonium ylides to generate a diverse range of alkene products from this compound.[7][9]
Structure-Activity Relationships (SAR): The Impact of the 2,3,5-Trifluoro Substitution Pattern
The specific placement of the three fluorine atoms in this compound has significant implications for the biological activity of its derivatives. While a comprehensive SAR study for this specific substitution pattern is still emerging, we can extrapolate from the broader principles of fluorine in medicinal chemistry and the known SAR of related compounds.
Logical Relationship: Fluorine Substitution and Biological Activity
References
- 1. mdpi.com [mdpi.com]
- 2. WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Methodological & Application
Application Notes and Protocols for the Wittig Reaction with 2,3,5-Trifluorobenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Olefination of an Electron-Deficient Aromatic Core
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1] This guide provides a detailed exploration of the Wittig reaction as applied to 2,3,5-trifluorobenzaldehyde, an electron-deficient aromatic aldehyde. The presence of three strongly electron-withdrawing fluorine atoms on the phenyl ring significantly influences the reactivity of the aldehyde, a factor that must be carefully considered in experimental design.
Electron-poor aromatic aldehydes are often excellent substrates for the Wittig reaction, frequently reacting with high efficiency and speed.[2] This enhanced reactivity stems from the increased electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the phosphorus ylide. These application notes will delve into the mechanistic nuances, provide detailed protocols for achieving desired stereochemical outcomes, and discuss alternative strategies such as the Horner-Wadsworth-Emmons (HWE) reaction.
Mechanistic Considerations and Stereochemical Control
The stereochemical outcome of the Wittig reaction is primarily dictated by the nature of the phosphorus ylide employed.[3] Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized, based on the substituents attached to the carbanionic center.
-
Non-stabilized ylides , bearing alkyl or other electron-donating groups, are highly reactive and typically yield (Z)-alkenes with moderate to high selectivity under standard conditions.[3]
-
Stabilized ylides , featuring electron-withdrawing groups such as esters or ketones, are less reactive but afford (E)-alkenes with high selectivity.[3]
-
Semi-stabilized ylides , like benzylidenetriphenylphosphorane, often provide mixtures of (E) and (Z)-isomers.
The generally accepted mechanism for the Wittig reaction involves the formation of a four-membered oxaphosphetane intermediate through a [2+2] cycloaddition.[4] The subsequent decomposition of this intermediate to the alkene and triphenylphosphine oxide is the driving force of the reaction.
Visualization of the Wittig Reaction Mechanism
Caption: Generalized mechanism of the Wittig reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Wittig reaction with this compound, targeting either the (Z)- or (E)-alkene product.
Protocol 1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide
This protocol is designed for the synthesis of a (Z)-alkene derivative from this compound using a non-stabilized ylide, such as that derived from butyltriphenylphosphonium bromide.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Butyltriphenylphosphonium bromide | 399.29 | 1.2 | 1.2 | 479 mg |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 10 mL |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 1.1 | 1.1 | 0.44 mL |
| This compound | 160.09 | 1.0 | 1.0 | 160 mg |
| Saturated aq. NH4Cl solution | - | - | - | 10 mL |
| Diethyl ether | - | - | - | 20 mL |
| Anhydrous Magnesium Sulfate | - | - | - | As needed |
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add butyltriphenylphosphonium bromide (479 mg, 1.2 mmol).
-
Add anhydrous THF (10 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flask, dissolve this compound (160 mg, 1.0 mmol) in anhydrous THF (2 mL).
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired (Z)-alkene.
-
Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide
This protocol outlines the synthesis of an (E)-alkene derivative from this compound using a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 160.09 | 1.0 | 1.0 | 160 mg |
| Ethyl (triphenylphosphoranylidene)acetate | 348.38 | 1.1 | 1.1 | 383 mg |
| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |
| Saturated aq. NH4Cl solution | - | - | - | 10 mL |
| Anhydrous Sodium Sulfate | - | - | - | As needed |
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (160 mg, 1.0 mmol) and ethyl (triphenylphosphoranylidene)acetate (383 mg, 1.1 mmol).
-
Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure (E)-alkene.
-
Alternative Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction
For instances where high (E)-selectivity is crucial, especially with aldehydes that may be prone to side reactions, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[5] The HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts. A significant advantage of the HWE reaction is the easy removal of the phosphate byproduct by aqueous extraction.[5]
The Still-Gennari modification of the HWE reaction, employing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), can be used to achieve high (Z)-selectivity.[6]
Experimental Workflow Visualization
Caption: General experimental workflow for the Wittig reaction.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Wittig reaction, particularly with non-stabilized ylides that require strong bases for their generation, is highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Base Selection: For non-stabilized ylides, strong bases like n-BuLi, NaH, or NaNH2 are typically required. For stabilized ylides, milder bases such as NaOMe or even K2CO3 can be sufficient.
-
Side Reactions: Aldehydes can be prone to self-condensation (aldol reaction) under basic conditions. Slow addition of the aldehyde to the ylide solution can minimize this.
-
Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes be challenging to separate from the desired alkene. Careful chromatography is often necessary. For HWE reactions, the phosphate byproduct is water-soluble and easily removed.
Conclusion
The Wittig reaction provides a versatile and powerful tool for the olefination of this compound. By carefully selecting the appropriate phosphorus ylide and reaction conditions, chemists can achieve high yields and stereoselectivity for either the (Z)- or (E)-alkene. The electron-deficient nature of the starting aldehyde generally favors a rapid and efficient reaction. For challenging separations or to ensure high (E)-selectivity, the Horner-Wadsworth-Emmons reaction presents a highly effective alternative. These protocols and considerations should serve as a valuable resource for researchers in the synthesis of novel fluorinated stilbene derivatives and other related compounds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
The Strategic Synthesis of Fluorinated Heterocycles Utilizing 2,3,5-Trifluorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. 2,3,5-Trifluorobenzaldehyde emerges as a highly valuable and versatile building block in this context, offering a trifluorinated phenyl motif that can be strategically integrated into a diverse array of heterocyclic systems.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic frameworks, including dihydropyridines, quinolines, and benzimidazoles. While direct, detailed literature protocols for the use of this compound in all of these classical reactions are not extensively documented, this guide presents robust, representative protocols based on well-established named reactions. These protocols are designed to serve as a strong foundation for researchers to develop specific synthetic methodologies.
Part 1: Synthesis of 1,4-Dihydropyridines via Hantzsch Condensation
The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides efficient access to 1,4-dihydropyridine (1,4-DHP) scaffolds.[1] These structures are of significant pharmaceutical interest, most notably as calcium channel blockers.[2] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[3]
The electron-withdrawing nature of the three fluorine atoms on the phenyl ring of this compound is anticipated to enhance the electrophilicity of the carbonyl carbon, potentially facilitating the initial condensation steps of the Hantzsch reaction.
Mechanistic Rationale
The Hantzsch synthesis is believed to proceed through a series of interconnected equilibria. Key steps include the Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, yields the 1,4-DHP core.[3]
Caption: Hantzsch 1,4-Dihydropyridine Synthesis Workflow.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2,3,5-trifluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (absolute)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (10 mmol, 1.60 g) in absolute ethanol (25 mL).
-
To this solution, add ethyl acetoacetate (20 mmol, 2.60 g, 2.52 mL).
-
Finally, add ammonium acetate (12 mmol, 0.92 g).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, slowly add cold water to the reaction mixture until a solid precipitates out.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired diethyl 2,6-dimethyl-4-(2,3,5-trifluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
-
The product can be further purified by recrystallization from ethanol if necessary.
| Parameter | Value |
| Reactants | This compound, Ethyl acetoacetate, Ammonium acetate |
| Stoichiometry | 1 : 2 : 1.2 |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Precipitation with water, filtration |
Part 2: Synthesis of Quinolines via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a powerful method for the synthesis of quinolines, a heterocyclic motif prevalent in a wide range of biologically active compounds and pharmaceuticals.[4] This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[4] A variation of this reaction utilizes an aldehyde and an active methylene compound to generate the α,β-unsaturated species in situ.
The use of this compound in a Doebner-von Miller type reaction with an aniline and an enolizable ketone like acetone would be expected to yield a 2-methyl-4-(2,3,5-trifluorophenyl)quinoline.
Mechanistic Considerations
The reaction mechanism is thought to initiate with the formation of an α,β-unsaturated ketone from the condensation of the aldehyde and the ketone. The aniline then undergoes a Michael addition to this intermediate. Subsequent acid-catalyzed cyclization and aromatization through oxidation lead to the formation of the quinoline ring system.
Caption: Doebner-von Miller Quinoline Synthesis Workflow.
Experimental Protocol: Synthesis of 2-methyl-4-(2,3,5-trifluorophenyl)quinoline
Materials:
-
This compound
-
Aniline
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (as an oxidizing agent)
-
Sodium hydroxide (for neutralization)
-
Standard laboratory glassware
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the use of corrosive and toxic reagents.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place aniline (20 mmol, 1.86 g, 1.82 mL) and concentrated hydrochloric acid (20 mL).
-
Cool the mixture in an ice bath and slowly add this compound (10 mmol, 1.60 g).
-
After the addition is complete, add acetone (20 mmol, 1.16 g, 1.47 mL) dropwise while maintaining the temperature below 10 °C.
-
Once the additions are complete, add nitrobenzene (5 mmol, 0.62 g, 0.51 mL).
-
Slowly heat the reaction mixture to reflux and maintain reflux for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is basic.
-
The crude product can be isolated by steam distillation to remove unreacted starting materials and byproducts, followed by extraction of the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound, Aniline, Acetone |
| Catalyst/Acid | Concentrated Hydrochloric Acid |
| Oxidizing Agent | Nitrobenzene |
| Temperature | Reflux |
| Reaction Time | 3-4 hours |
| Work-up | Neutralization, Steam Distillation, Extraction |
Part 3: Synthesis of Benzimidazoles via Condensation with o-Phenylenediamines
Benzimidazoles are a vital class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[5] A common and straightforward method for their synthesis is the condensation of an aldehyde with an o-phenylenediamine.[6]
The reaction of this compound with an o-phenylenediamine is expected to proceed smoothly to afford the corresponding 2-(2,3,5-trifluorophenyl)-1H-benzo[d]imidazole.
Mechanistic Overview
The synthesis of benzimidazoles from aldehydes and o-phenylenediamines involves the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent aromatization, often through an oxidative process, to yield the benzimidazole ring.
Caption: Benzimidazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-(2,3,5-trifluorophenyl)-1H-benzo[d]imidazole
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅) (as a mild oxidizing agent)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) in ethanol (30 mL).
-
To this solution, add this compound (10 mmol, 1.60 g).
-
Add sodium metabisulfite (5 mmol, 0.95 g) to the reaction mixture.[7]
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product to obtain 2-(2,3,5-trifluorophenyl)-1H-benzo[d]imidazole.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
| Parameter | Value |
| Reactants | This compound, o-Phenylenediamine |
| Oxidizing Agent | Sodium metabisulfite |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
| Work-up | Precipitation/Crystallization, filtration |
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 2,3,5-Trifluorobenzaldehyde in the Synthesis of Novel Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. Among the repertoire of fluorinated building blocks, 2,3,5-Trifluorobenzaldehyde emerges as a versatile and valuable precursor for the synthesis of a diverse array of bioactive molecules. Its unique trifluoro-substitution pattern on the aromatic ring creates a distinct electronic environment, influencing the reactivity of the aldehyde moiety and providing a valuable handle for molecular recognition by biological targets.
This comprehensive guide delves into the practical applications of this compound in the synthesis of bioactive compounds, with a particular focus on its role in the development of novel therapeutics. We will explore key reaction pathways, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices, empowering researchers to leverage the full potential of this important synthetic intermediate.
Core Application: Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors for Metabolic Disorders
A significant application of this compound lies in the synthesis of potent and selective inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids. Dysregulation of SCD1 activity has been implicated in a range of metabolic disorders, including obesity and type 2 diabetes.[1] The trifluorinated phenyl ring introduced from this compound can play a crucial role in the binding affinity and selectivity of these inhibitors.
A key synthetic transformation in this context is reductive amination , a robust and widely used method for the formation of C-N bonds.[2][3] This reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in situ reduction to the corresponding amine.
Workflow for the Synthesis of an SCD1 Inhibitor Intermediate via Reductive Amination
The following workflow outlines the general procedure for the reductive amination of this compound with a suitable amine, a critical step in the synthesis of certain SCD1 inhibitors as described in patent literature.[4]
Caption: Reductive Amination Workflow for SCD1 Inhibitor Synthesis.
Detailed Protocol: Reductive Amination of this compound
This protocol provides a detailed, step-by-step methodology for the reductive amination of this compound with a generic secondary amine, based on established procedures for this reaction type.[5][6][7]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Molar Equiv. |
| This compound | 126202-23-1 | 160.09 g/mol | 1.0 g | 1.0 |
| Secondary Amine (e.g., Piperazine) | 110-85-0 | 86.14 g/mol | 0.59 g | 1.1 |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 g/mol | 1.60 g | 1.2 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | - | 20 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | - | 15 mL | - |
| Dichloromethane (DCM) | 75-09-2 | - | 3 x 20 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | q.s. | - |
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.25 mmol).
-
Solvent and Amine Addition: Dissolve the aldehyde in 1,2-dichloroethane (20 mL). To this solution, add the secondary amine (e.g., piperazine, 0.59 g, 6.88 mmol, 1.1 equiv.). Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.60 g, 7.50 mmol, 1.2 equiv.) portion-wise to the stirred solution over 5 minutes. Note: The reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,3,5-trifluorobenzyl) amine derivative.
Trustworthiness and Self-Validation:
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent the formation of byproducts.
-
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Yield and Purity: A successful reaction should yield the desired product in good to excellent yield (>80%) with high purity (>95% by HPLC).
Expanding the Synthetic Utility: this compound in Heterocycle Synthesis
The electrophilic nature of the aldehyde carbon, enhanced by the electron-withdrawing trifluoro-substituents, makes this compound a valuable reactant in various condensation reactions for the synthesis of bioactive heterocycles.[8][9] These heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals and agrochemicals.[4][10]
Conceptual Pathway: Synthesis of a Dihydropyrimidine Derivative
The Biginelli reaction, a one-pot multicomponent reaction, provides an efficient route to dihydropyrimidinones, a class of compounds known for a wide range of biological activities. The following diagram illustrates a conceptual pathway for the synthesis of a dihydropyrimidine derivative using this compound.
Caption: Biginelli Reaction for Dihydropyrimidine Synthesis.
Future Perspectives and Conclusion
The utility of this compound in the synthesis of bioactive molecules is a growing area of research. Beyond its application in the synthesis of SCD1 inhibitors, its unique electronic properties make it an attractive starting material for the discovery of novel kinase inhibitors, antiviral agents, and agrochemicals. The electron-withdrawing nature of the trifluorophenyl ring can enhance binding affinities, improve metabolic stability, and modulate the pKa of nearby functional groups, all of which are critical parameters in drug design.
This guide has provided a detailed overview of a key application of this compound and a practical, robust protocol for its use in reductive amination. By understanding the underlying principles and experimental nuances, researchers can confidently employ this versatile building block to accelerate their drug discovery and development programs.
References
- 1. Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. Bioactive Heterocyclic Compound Classes: Agrochemicals | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Nucleophilic Addition to 2,3,5-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,3,5-Trifluorobenzaldehyde is a valuable building block in this context, offering a scaffold with a distinct electronic and steric profile. Nucleophilic addition to the aldehyde functionality of this compound provides a direct route to a diverse array of chiral alcohols and other key intermediates for the synthesis of novel therapeutic agents. This guide provides a detailed exploration of the experimental procedures for nucleophilic addition to this compound, with a focus on the underlying chemical principles and practical laboratory protocols.
Mechanistic Insights: The Influence of Trifluorination on Aldehyde Reactivity
The three fluorine atoms on the benzaldehyde ring exert a strong electron-withdrawing effect through both induction (through-bond) and resonance (through-space). This has two primary consequences for the reactivity of the aldehyde:
-
Enhanced Electrophilicity: The electron-withdrawing nature of the fluorine atoms polarizes the carbonyl bond, making the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles.
-
Stereoelectronic Effects: The substitution pattern of the fluorine atoms can influence the trajectory of the incoming nucleophile and the stability of the transition state.
These electronic effects generally lead to a higher reactivity of this compound towards nucleophiles compared to its non-fluorinated counterpart, benzaldehyde.
Experimental Protocols: A Representative Grignard Reaction
The Grignard reaction is a robust and widely used method for the formation of carbon-carbon bonds via the nucleophilic addition of an organomagnesium halide to a carbonyl compound. The following protocol details the addition of methylmagnesium bromide to this compound to synthesize 1-(2,3,5-trifluorophenyl)ethanol. This procedure is based on established methods for similar fluorinated aromatic aldehydes and serves as a validated template for a range of Grignard reagents.[1]
Materials and Equipment
| Reagents | Equipment |
| This compound | Three-necked round-bottom flask |
| Methylmagnesium bromide (3.0 M in diethyl ether) | Dropping funnel |
| Anhydrous diethyl ether | Reflux condenser with a drying tube |
| Saturated aqueous ammonium chloride (NH₄Cl) | Magnetic stirrer and stir bar |
| Anhydrous magnesium sulfate (MgSO₄) | Ice bath |
| Hydrochloric acid (1 M) | Standard glassware for workup |
| Inert gas (Argon or Nitrogen) | Rotary evaporator |
Safety Precautions
-
This compound: Irritant. Avoid inhalation and contact with skin and eyes.
-
Grignard Reagents: Highly reactive and flammable. React violently with water and protic solvents. All reactions must be conducted under anhydrous conditions and in a well-ventilated fume hood.
-
Diethyl Ether: Extremely flammable. Use in a well-ventilated area away from ignition sources.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet.
-
Allow the apparatus to cool to room temperature under a stream of inert gas.
-
-
Reactant Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Grignard Reagent:
-
Slowly add methylmagnesium bromide (1.1 eq) dropwise from the dropping funnel to the stirred solution of the aldehyde over 30 minutes. Maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
If a precipitate forms, add 1 M HCl dropwise until the solution becomes clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(2,3,5-trifluorophenyl)ethanol.
-
Visualizing the Workflow
Caption: Workflow for the Grignard reaction.
Other Common Nucleophilic Additions to this compound
The electrophilic nature of this compound makes it a suitable substrate for a variety of other important nucleophilic addition reactions. The table below summarizes some of these transformations and their expected products.
| Reaction Type | Nucleophile | Typical Reagents | Product |
| Wittig Reaction | Phosphorus ylide | Ph₃P=CH₂ | 2,3,5-Trifluorostyrene |
| Reformatsky Reaction | Organozinc reagent | BrCH₂CO₂Et, Zn | Ethyl 3-hydroxy-3-(2,3,5-trifluorophenyl)propanoate |
| Cyanohydrin Formation | Cyanide ion | NaCN, H⁺ | 2-Hydroxy-2-(2,3,5-trifluorophenyl)acetonitrile |
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[2] The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane, would yield 2,3,5-trifluorostyrene. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an alpha-halo ester with an aldehyde or ketone in the presence of zinc metal to form a beta-hydroxy ester.[3][4] This reaction provides a valuable route to functionalized alcohol derivatives.
Cyanohydrin Formation
The addition of hydrogen cyanide to aldehydes and ketones yields cyanohydrins.[5][6] This reaction is typically catalyzed by a base, which generates the cyanide ion as the active nucleophile. The resulting cyanohydrin can be further transformed into other useful functional groups, such as carboxylic acids and amines.
Conclusion: A Versatile Substrate for Complex Molecule Synthesis
This compound is a highly reactive and versatile substrate for nucleophilic addition reactions. The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, facilitating a wide range of transformations. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this valuable building block in the synthesis of complex, fluorinated molecules with potential therapeutic applications. The careful selection of the nucleophile and reaction conditions allows for the controlled and efficient construction of diverse molecular architectures.
References
Application Notes: The Strategic Use of 2,3,5-Trifluorobenzaldehyde in the Synthesis of Advanced Agrochemicals
Introduction:
The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the development of novel, highly effective agrochemicals. Within the synthetic chemist's toolkit, fluorinated organic compounds have emerged as exceptionally valuable building blocks. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, often leading to enhanced efficacy, metabolic stability, and target specificity.[1][2][3][4] This application note delves into the utility of 2,3,5-Trifluorobenzaldehyde , a key fluorinated intermediate, in the synthesis of cutting-edge agrochemicals, with a particular focus on the creation of potent fungicides.
The trifluorinated phenyl moiety is a critical pharmacophore in a number of modern pesticides. The high electronegativity of fluorine can alter the electronic properties of the molecule, enhancing its binding affinity to target enzymes.[3][4] Furthermore, the strength of the carbon-fluorine bond can increase the metabolic stability of the compound, leading to longer-lasting activity in the field.[3][4] this compound, with its specific substitution pattern, offers a unique starting point for the synthesis of complex heterocyclic systems that form the backbone of many successful agrochemicals.
This guide will provide a detailed protocol for the synthesis of a key pyrazole intermediate from this compound, a foundational step in the production of pyrazole carboxamide fungicides. These compounds are a prominent class of Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi, a crucial mode of action in modern disease control.[1][5][6]
Part 1: Synthesis of a Trifluorophenyl Pyrazole Intermediate
The following protocol outlines a two-step synthesis of a key pyrazole intermediate starting from this compound. This intermediate is a crucial building block for the synthesis of N-phenyl-pyrazole-carboxamide fungicides. The synthetic pathway involves a Knoevenagel condensation followed by a cyclization reaction with hydrazine.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of a key pyrazole intermediate.
Protocol 1: Synthesis of Ethyl 2-(2,3,5-trifluorobenzylidene)-3-oxobutanoate (Intermediate 1)
This protocol details the Knoevenagel condensation of this compound with ethyl acetoacetate.[7][8][9]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 126202-23-1 | 160.09 g/mol | 16.0 g (0.1 mol) |
| Ethyl Acetoacetate | 141-97-9 | 130.14 g/mol | 13.0 g (0.1 mol) |
| Piperidine | 110-89-4 | 85.15 g/mol | 0.85 g (0.01 mol) |
| Ethanol (absolute) | 64-17-5 | 46.07 g/mol | 100 mL |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (16.0 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and absolute ethanol (100 mL).
-
Stir the mixture to ensure homogeneity.
-
Add piperidine (0.85 g, 0.01 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (150 mL) and wash with 1M HCl (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl 2-(2,3,5-trifluorobenzylidene)-3-oxobutanoate.
Protocol 2: Synthesis of Ethyl 5-methyl-3-(2,3,5-trifluorophenyl)-1H-pyrazole-4-carboxylate
This protocol describes the cyclization of the Knoevenagel adduct with hydrazine hydrate to form the pyrazole ring.[10][11][12]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| Ethyl 2-(2,3,5-trifluorobenzylidene)-3-oxobutanoate | - | 272.21 g/mol | 27.2 g (0.1 mol) |
| Hydrazine Hydrate (80%) | 7803-57-8 | 50.06 g/mol | 6.25 g (0.1 mol) |
| Ethanol (absolute) | 64-17-5 | 46.07 g/mol | 150 mL |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed |
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve ethyl 2-(2,3,5-trifluorobenzylidene)-3-oxobutanoate (27.2 g, 0.1 mol) in absolute ethanol (150 mL).
-
Add hydrazine hydrate (6.25 g, 0.1 mol) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add cold deionized water (100 mL) to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude ethyl 5-methyl-3-(2,3,5-trifluorophenyl)-1H-pyrazole-4-carboxylate.
-
Recrystallize the crude product from ethanol/water to yield the pure pyrazole intermediate.
Part 2: Conversion to Pyrazole Carboxamide Fungicides
The synthesized pyrazole intermediate is a versatile precursor for a wide range of pyrazole carboxamide fungicides. The general pathway involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to the acid chloride and subsequent amidation with a desired aniline or amine.
General Synthesis Pathway Diagram
Caption: General scheme for the conversion of the pyrazole intermediate to the final carboxamide agrochemical.
Protocol 3: General Procedure for the Synthesis of N-Aryl-5-methyl-3-(2,3,5-trifluorophenyl)-1H-pyrazole-4-carboxamide
This protocol provides a general method for the final steps in the synthesis of the target fungicidal compounds.[1][5][13][14]
Materials:
| Reagent/Solvent | CAS Number |
| Ethyl 5-methyl-3-(2,3,5-trifluorophenyl)-1H-pyrazole-4-carboxylate | - |
| Lithium Hydroxide (LiOH) | 1310-65-2 |
| Tetrahydrofuran (THF) | 109-99-9 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 |
| Substituted Aniline | Varies |
| Pyridine | 110-86-1 |
| Dichloromethane (DCM) | 75-09-2 |
Procedure:
-
Hydrolysis: The pyrazole ester is hydrolyzed to the corresponding carboxylic acid by refluxing with a base such as lithium hydroxide in a mixture of THF and water. After acidification, the carboxylic acid is isolated.
-
Acid Chloride Formation: The pyrazole carboxylic acid is converted to the more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane, often with a catalytic amount of DMF.
-
Amidation: The pyrazole acid chloride is then reacted with the desired substituted aniline or amine in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane or THF at room temperature to yield the final N-aryl-pyrazole-carboxamide product.
-
Purification: The final product is typically purified by column chromatography on silica gel or by recrystallization.
Characterization Data for a Representative Product:
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the pyrazole proton, methyl group, aromatic protons, and the NH proton. |
| ¹³C NMR | Carbons of the pyrazole ring, trifluorophenyl ring, methyl group, and the amide carbonyl. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the final compound. |
| Elemental Analysis | C, H, N, and F percentages consistent with the calculated values. |
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of complex, high-value agrochemicals. The protocols outlined in this application note provide a robust framework for the laboratory-scale synthesis of a key pyrazole intermediate and its subsequent conversion to potent pyrazole carboxamide fungicides. The strategic incorporation of the 2,3,5-trifluorophenyl moiety is a key design element in modern agrochemical research, contributing to the development of more effective and sustainable crop protection solutions. Researchers and drug development professionals can leverage these methods as a foundation for the discovery and optimization of new active ingredients.
References
- 1. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. [PDF] Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3,5-Trifluorobenzaldehyde in Advanced Materials Science
Introduction: The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials science, imparting unique and highly desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.[1] 2,3,5-Trifluorobenzaldehyde (TFBA) is a key aromatic building block, offering a versatile platform for the synthesis of a new generation of high-performance polymers, organic electronics, and liquid crystals. The presence of three fluorine atoms on the benzene ring significantly influences the electronic distribution and reactivity of the aldehyde group, making TFBA a valuable precursor for creating materials with tailored functionalities.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the applications of this compound in materials science, complete with detailed experimental protocols and an exploration of the underlying scientific principles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 126202-23-1 |
| Molecular Formula | C₇H₃F₃O |
| Molecular Weight | 160.09 g/mol |
| Boiling Point | 165 °C |
| Density | 1.407 g/mL at 25 °C |
| Refractive Index | n20/D 1.478 |
High-Performance Polymers: Synthesis of Functional Monomers
The introduction of fluorinated moieties into polymer backbones is a proven strategy for developing materials with low dielectric constants, high thermal stability, and enhanced solubility.[2] this compound is a critical starting material for synthesizing functional monomers that can be polymerized to create advanced materials, such as those used in electronics and aerospace.[3] A key reaction for converting TFBA into a polymerizable monomer is the Wittig reaction, which allows for the formation of a vinyl group.[4]
Application: Synthesis of 2,3,5-Trifluorostyrene via Wittig Reaction
Fluorinated styrenes are valuable monomers for producing polymers with unique properties, including those utilized in "smart" materials that respond to external stimuli.[5][6] The following protocol details the synthesis of 2,3,5-trifluorostyrene from this compound using an organic base-mediated Wittig reaction. This approach is often preferred over traditional bases like n-BuLi or NaH, which can lead to decomposition of the fluorinated aldehyde.[5]
Protocol 1: Synthesis of 2,3,5-Trifluorostyrene
Objective: To synthesize 2,3,5-trifluorostyrene from this compound via a Wittig reaction for use as a functional monomer in polymerization.
Materials:
-
This compound (TFBA)
-
Methyltriphenylphosphonium bromide (Ph₃PMeBr)
-
1,1,3,3-Tetramethylguanidine (TMG)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Instrumentation:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Syringes
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF via syringe and stir the resulting suspension.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add 1,1,3,3-tetramethylguanidine (TMG) (1.2 equivalents) dropwise via syringe. The solution should turn yellow, indicating the formation of the ylide. Stir for 30 minutes at 0 °C.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure 2,3,5-trifluorostyrene.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents moisture from quenching the ylide and minimizes side reactions.
-
Anhydrous THF: The Wittig reaction is sensitive to water, which can protonate the ylide and prevent it from reacting with the aldehyde.
-
TMG as a Base: Perfluorinated benzaldehydes are susceptible to nucleophilic attack and decomposition by strong, hard bases like organolithiums. TMG is a non-nucleophilic, organic-soluble base that effectively deprotonates the phosphonium salt without degrading the starting material.[6]
-
Purification: Column chromatography is essential to remove the triphenylphosphine oxide byproduct and any unreacted starting materials.
Caption: Wittig reaction workflow for the synthesis of 2,3,5-trifluorostyrene.
Fluorinated Polyimides for Advanced Electronics
Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and low dielectric constants, making them ideal for applications in microelectronics and optoelectronics.[2] While a direct synthesis of a diamine from this compound is a multi-step process (e.g., via reduction to the alcohol, conversion to a halide, and subsequent reaction with an aminophenol), the resulting fluorinated diamine would be a valuable monomer for polyimide synthesis.
The general synthesis of polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[7]
Application: Representative Synthesis of a Fluorinated Polyimide
This protocol outlines the general procedure for synthesizing a polyimide from a fluorinated diamine (which could be derived from this compound) and a dianhydride like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Protocol 2: General Synthesis of a Fluorinated Polyimide
Objective: To synthesize a fluorinated polyimide with a low dielectric constant and high thermal stability.
Materials:
-
Fluorinated diamine monomer (e.g., derived from this compound)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Instrumentation:
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet
-
Syringes
-
Glass plates for film casting
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis: a. In a dry three-neck flask under a nitrogen atmosphere, dissolve the fluorinated diamine (1.0 equivalent) in anhydrous NMP. b. Slowly add solid 6FDA (0.98-1.0 equivalents) to the stirred solution in several portions. An equimolar stoichiometry is crucial for achieving high molecular weight. c. Continue stirring at room temperature for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Film Casting and Thermal Imidization: a. Cast the viscous poly(amic acid) solution onto a clean glass plate. b. Place the plate in a vacuum oven and heat according to the following schedule:
- 80 °C for 2 hours to slowly remove the solvent.
- 150 °C for 1 hour.
- 200 °C for 1 hour.
- 250 °C for 1 hour.
- 300 °C for 1 hour to ensure complete imidization. c. After cooling to room temperature, the polyimide film can be peeled from the glass substrate.
Causality Behind Experimental Choices:
-
NMP Solvent: A high-boiling, polar aprotic solvent is required to dissolve both the monomers and the resulting poly(amic acid) and polyimide.[8]
-
Staged Heating: Gradual heating is necessary to prevent rapid boiling of the solvent, which would create bubbles and defects in the final film. The high final temperature is required to drive the cyclodehydration reaction to completion, forming the imide rings.
Caption: General workflow for the synthesis of a fluorinated polyimide film.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are the fundamental building blocks of flexible and printed electronics.[9] The performance of an OFET is highly dependent on the molecular structure and packing of the organic semiconductor used in its channel.[10] The introduction of fluorine atoms into organic semiconductors can lower the LUMO and HOMO energy levels, which can facilitate electron injection and improve air stability.
While specific OFET materials directly synthesized from this compound are not yet widely reported, its structure is a valuable starting point. The aldehyde group can be used in reactions like the Knoevenagel or Wittig condensation to extend the π-conjugated system, a key strategy in designing high-mobility organic semiconductors.[11]
Conceptual Application: Synthesis of a π-Extended Semiconductor Precursor
A Knoevenagel condensation between this compound and an active methylene compound, such as malononitrile, can create a building block for a larger organic semiconductor.
Caption: Conceptual pathway to an OFET material using TFBA.
Liquid Crystals
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals.[12] The molecular shape and polarity are critical factors in determining the mesophases of liquid crystals. The incorporation of a trifluorinated phenyl ring, such as that from this compound, can significantly influence the mesomorphic properties due to its polarity and steric profile.[13] For example, Schiff bases formed by the condensation of an aromatic aldehyde with an aniline derivative are a well-known class of liquid crystals.
Conceptual Application: Synthesis of a Fluorinated Schiff Base Liquid Crystal
A straightforward approach to investigate the liquid crystalline potential of the 2,3,5-trifluorophenyl moiety is to synthesize a Schiff base by reacting this compound with a long-chain 4-alkoxyaniline.
Protocol 3: Exploratory Synthesis of a Fluorinated Schiff Base
Objective: To synthesize a Schiff base from this compound to investigate its potential liquid crystalline properties.
Materials:
-
This compound
-
4-Octyloxyaniline
-
Ethanol
-
Acetic acid (catalytic amount)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Büchner funnel and filter paper
-
Polarizing Optical Microscope (POM) with a hot stage
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Reaction: In a round-bottom flask, dissolve this compound (1.0 equivalent) and 4-octyloxyaniline (1.0 equivalent) in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The Schiff base product should precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize from ethanol to obtain the pure product.
-
Characterization: a. Confirm the structure using NMR and FT-IR spectroscopy. b. Analyze the thermal transitions (melting and clearing points) using DSC. c. Observe the liquid crystalline textures (mesophases) using POM with a hot stage.
Conclusion
This compound is a versatile and valuable building block for the synthesis of advanced functional materials. Its trifluorinated aromatic ring imparts desirable properties that are leveraged in high-performance polymers, and it shows significant potential for the development of novel organic semiconductors and liquid crystals. The protocols and conceptual frameworks provided herein serve as a guide for researchers to explore and unlock the full potential of this unique chemical intermediate in the pursuit of next-generation materials.
References
- 1. nbinno.com [nbinno.com]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. Independent Development Strategy of High-Performance Polymers [engineering.org.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 12. colorado.edu [colorado.edu]
- 13. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of 2,3,5-Trifluorobenzaldehyde and its Reaction Products
Introduction
2,3,5-Trifluorobenzaldehyde is a key aromatic building block in the synthesis of a wide range of chemical entities, from pharmaceuticals and agrochemicals to advanced materials. The trifluorinated phenyl ring imparts unique electronic properties, lipophilicity, and metabolic stability to the target molecules. Consequently, the precise and unambiguous characterization of this compound and its downstream products is of paramount importance for researchers, scientists, and drug development professionals. This comprehensive guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and purity assessment of these compounds. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering detailed protocols and expert insights to ensure the integrity and reproducibility of your experimental results.
Spectroscopic Characterization of this compound
A multi-spectroscopic approach is crucial for the complete characterization of this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
The ¹H NMR spectrum of this compound is characterized by the signals of the aldehydic proton and the two aromatic protons. The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring, typically appearing as a singlet around 10 ppm. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear coupling with the neighboring fluorine atoms.
Key Interpretive Features of the ¹H NMR Spectrum:
-
Aldehydic Proton (CHO): A singlet or a finely split multiplet in the region of 9.8 - 10.5 ppm. The absence of adjacent protons results in a singlet, though long-range couplings to the aromatic protons or fluorine atoms can sometimes be observed.
-
Aromatic Protons (Ar-H): Two distinct multiplets in the aromatic region (typically 7.0 - 8.0 ppm). The chemical shifts and coupling patterns are highly dependent on the electronic environment created by the three fluorine atoms. The proton at position 4 will be a doublet of doublets of doublets (ddd) due to coupling with the fluorine at position 3 and 5, and the proton at position 6. The proton at position 6 will be a doublet of doublets (dd) due to coupling with the fluorine at position 5 and the proton at position 4.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing significantly downfield. The aromatic carbons will show characteristic splittings due to one-bond and multi-bond couplings with the fluorine atoms.
Key Interpretive Features of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): A singlet or a finely split multiplet in the highly deshielded region of 185 - 195 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (110 - 165 ppm). The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets. The other aromatic carbons will show smaller, multi-bond C-F couplings.
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. The chemical shifts of the fluorine atoms are very sensitive to their electronic environment, making it an excellent tool for identifying and distinguishing between different fluorinated compounds. For this compound, three distinct signals are expected, each corresponding to one of the fluorine atoms.
Key Interpretive Features of the ¹⁹F NMR Spectrum:
-
Three Distinct Signals: The fluorine atoms at positions 2, 3, and 5 are in different chemical environments and will therefore have different chemical shifts.
-
Coupling Patterns: The signals will be split into multiplets due to F-F and F-H couplings. The fluorine at position 2 will be coupled to the fluorine at position 3. The fluorine at position 3 will be coupled to the fluorines at positions 2 and 5, and the proton at position 4. The fluorine at position 5 will be coupled to the fluorine at position 3 and the protons at positions 4 and 6.
Table 1: Predicted NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (CHO) | ~10.2 | s | - |
| ¹H (Ar-H4) | ~7.6 | ddd | JHF, JHF, JHH |
| ¹H (Ar-H6) | ~7.4 | dd | JHF, JHH |
| ¹³C (C=O) | ~188 | d (⁴JCF) | ~3 |
| ¹³C (C1) | ~125 | m | |
| ¹³C (C2) | ~158 | ddd (¹JCF, ²JCF, ⁴JCF) | ~255, ~15, ~3 |
| ¹³C (C3) | ~155 | ddd (¹JCF, ²JCF, ²JCF) | ~250, ~12, ~12 |
| ¹³C (C4) | ~118 | dm (²JCF, ³JCF) | ~20, ~5 |
| ¹³C (C5) | ~159 | ddd (¹JCF, ²JCF, ²JCF) | ~252, ~14, ~14 |
| ¹³C (C6) | ~115 | dm (³JCF, ⁴JCF) | ~4, ~4 |
| ¹⁹F (F2) | d | ³JFF | |
| ¹⁹F (F3) | dd | ³JFF, ⁴JFF | |
| ¹⁹F (F5) | d | ⁴JFF |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. The ¹⁹F chemical shifts are typically referenced to an external standard like CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.
Key Diagnostic IR Absorptions:
-
C=O Stretch (Aldehyde): A strong, sharp band in the region of 1700-1720 cm⁻¹. The electron-withdrawing fluorine atoms may shift this band to a slightly higher wavenumber compared to unsubstituted benzaldehyde.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹, corresponding to the C-F stretching vibrations.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Weak bands above 3000 cm⁻¹.
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C=O stretch | 1700 - 1720 | Strong |
| Aldehyde | C-H stretch | ~2820, ~2720 | Weak |
| Aromatic C-F | C-F stretch | 1100 - 1300 | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |
| Aromatic C-H | C-H stretch | >3000 | Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, the molecular ion peak (M⁺) is expected at m/z 160.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 160, corresponding to the intact molecule.
-
[M-H]⁺: A peak at m/z = 159, due to the loss of the aldehydic hydrogen.
-
[M-CHO]⁺: A peak at m/z = 131, corresponding to the loss of the formyl group, resulting in the trifluorophenyl cation. This is often a prominent peak.
-
[C₆H₂F₂]⁺: A peak at m/z = 112, from the loss of a fluorine atom from the trifluorophenyl cation.
Characterization of Reaction Products
The true utility of this compound lies in its role as a precursor to more complex molecules. The following sections detail the spectroscopic characterization of common reaction products derived from this versatile starting material.
Schiff Base Formation
The reaction of this compound with a primary amine yields a Schiff base (imine). The key spectroscopic change to monitor is the formation of the C=N double bond and the disappearance of the aldehyde and amine starting materials.
Spectroscopic Hallmarks of Schiff Base Formation:
-
¹H NMR: Disappearance of the aldehydic proton signal (~10 ppm) and the appearance of a new imine proton (CH=N) signal, typically in the range of 8-9 ppm. The signals of the amine protons will also disappear.
-
¹³C NMR: Disappearance of the aldehyde carbonyl carbon (~190 ppm) and the appearance of a new imine carbon (C=N) signal around 160-170 ppm.
-
IR: Disappearance of the C=O stretch of the aldehyde (~1700 cm⁻¹) and the N-H stretch of the primary amine (if present, ~3300-3500 cm⁻¹), and the appearance of a new C=N stretch, typically in the range of 1640-1690 cm⁻¹.
Reduction to (2,3,5-Trifluorophenyl)methanol
The reduction of the aldehyde to a primary alcohol is a common transformation. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄).
Spectroscopic Evidence of Reduction:
-
¹H NMR: Disappearance of the aldehydic proton signal and the appearance of a new signal for the benzylic protons (CH₂OH), typically a doublet around 4.5-5.0 ppm, coupled to the hydroxyl proton. A broad singlet for the hydroxyl proton (OH) will also appear, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR: Disappearance of the aldehyde carbonyl carbon and the appearance of a new signal for the benzylic carbon (CH₂OH) around 60-70 ppm.
-
IR: Disappearance of the strong C=O stretch of the aldehyde and the appearance of a broad O-H stretch in the region of 3200-3600 cm⁻¹.
Experimental Protocols
General Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (for non-aqueous solvents).
Protocol for ¹H NMR Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.[1]
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: A 30° or 45° pulse is typically used for routine ¹H spectra.[1]
-
Acquisition Time: Usually 2-4 seconds.[1]
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.[1]
-
Number of Scans: Typically 8-16 scans are sufficient for a good signal-to-noise ratio.[1]
-
-
Acquire the Free Induction Decay (FID).
Protocol for Data Processing (¹H, ¹³C, ¹⁹F NMR)
-
Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.[1]
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[1]
-
Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0 ppm) to its known value.[1]
-
Integrate the peaks to determine the relative number of nuclei corresponding to each signal.[1]
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).[1]
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
Visualizations
Caption: Workflow for the synthesis and spectroscopic characterization of this compound products.
Conclusion
The robust and unambiguous spectroscopic characterization of this compound and its derivatives is fundamental to advancing research and development in fields that rely on fluorinated compounds. By employing a combination of NMR, IR, and MS, and by understanding the key spectral features of both the starting material and its reaction products, researchers can confidently determine the structure and purity of their synthesized molecules. The protocols and interpretive guides provided in this application note serve as a valuable resource for navigating the intricacies of characterizing these important chemical entities.
References
Troubleshooting & Optimization
Technical Support Center: 2,3,5-Trifluorobenzaldehyde
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2,3,5-Trifluorobenzaldehyde in their synthetic workflows. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation. Our focus is on providing practical, mechanistically grounded advice to optimize your reactions and ensure the integrity of your results.
Introduction: The Reactivity Profile of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The trifluorinated phenyl ring significantly influences the reactivity of the aldehyde functional group. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, this heightened reactivity can also lead to several common side reactions if not properly managed. This guide will help you anticipate and mitigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses typical problems encountered when using this compound, presented in a question-and-answer format to directly tackle experimental issues.
Issue 1: Low Yield of the Desired Product and Presence of a Carboxylic Acid Impurity
Question: My reaction has a low yield, and I've identified 2,3,5-trifluorobenzoic acid as a major byproduct. What is causing this, and how can I prevent it?
Answer:
This is a classic case of over-oxidation of the aldehyde. The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), certain reagents, or under harsh reaction conditions.
Causality:
-
Aerial Oxidation: Fluorinated benzaldehydes can be sensitive to air, leading to the formation of the corresponding benzoic acid.[1] This is often exacerbated by prolonged reaction times or storage in partially empty containers.
-
Oxidizing Agents: Trace impurities in your reagents or solvents can act as oxidizing agents. Additionally, some reaction conditions can inadvertently promote oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: Always conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use freshly distilled or anhydrous, de-gassed solvents to eliminate potential oxidizing impurities.
-
Storage: Store this compound under an inert atmosphere, in a cool, dark place, and in a tightly sealed container to prolong its shelf life and prevent degradation.[1]
-
Purification of Starting Material: If you suspect the starting material is already partially oxidized, you can purify it by distillation under reduced pressure.[1]
Issue 2: Formation of Both an Alcohol and a Carboxylic Acid in a Base-Catalyzed Reaction
Question: I'm running a reaction with this compound under basic conditions and I'm getting both 2,3,5-trifluorobenzyl alcohol and 2,3,5-trifluorobenzoic acid as major products. What is happening?
Answer:
You are likely observing a Cannizzaro reaction . This is a characteristic reaction of aldehydes that lack α-hydrogens, such as this compound, in the presence of a strong base.
Causality: The Cannizzaro reaction is a disproportionation reaction where two molecules of the aldehyde react; one is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol.[2] The reaction is typically second order in the aldehyde and first order in the base.
Troubleshooting Steps:
-
Avoid Strong Bases: If the desired reaction does not require a strong base, consider using a weaker, non-nucleophilic base.
-
Temperature Control: The Cannizzaro reaction is often accelerated by higher temperatures. Running your reaction at a lower temperature may help to suppress this side reaction.
-
Slow Addition: If a strong base is necessary, a slow, controlled addition of the base to the reaction mixture at a low temperature can help to minimize the concentration of the base at any given time, thus disfavoring the Cannizzaro pathway.
-
Alternative Synthetic Routes: If the Cannizzaro reaction remains a significant issue, you may need to consider a different synthetic strategy that avoids strongly basic conditions.
Issue 3: Incomplete Reaction or Low Conversion in a Reductive Amination
Question: I am attempting a reductive amination with this compound, but the reaction is sluggish, and I have a significant amount of unreacted starting material.
Answer:
While the electron-withdrawing fluorine atoms increase the reactivity of the carbonyl group, they can also decrease the basicity of the amine reactant if it also contains fluorine, potentially slowing down the initial imine formation. Additionally, the choice of reducing agent and reaction conditions are critical.
Causality:
-
Inefficient Imine Formation: The equilibrium for imine formation may not be favorable. This step is often the rate-limiting step in reductive aminations.
-
Suboptimal pH: The pH of the reaction is crucial. A mildly acidic environment (pH 4-5) is typically optimal for imine formation.
-
Incorrect Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde to the corresponding alcohol before it has a chance to form the imine.
Troubleshooting Steps:
-
Promote Imine Formation:
-
Add a dehydrating agent, such as molecular sieves, to remove the water formed during imine formation and drive the equilibrium forward.
-
Consider the use of a Lewis acid catalyst, such as Ti(i-PrO)₄ or ZnCl₂, to activate the aldehyde.
-
-
Optimize pH: Add a catalytic amount of a weak acid, like acetic acid, to facilitate imine formation.
-
Choose the Right Reducing Agent: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: To ensure its stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (nitrogen or argon). Use a well-sealed amber glass bottle to protect it from light and moisture.[1]
Q2: I've noticed my this compound has turned yellow. Is it still usable?
A2: A yellow coloration can indicate the formation of impurities, potentially through oxidation or polymerization. It is recommended to purify the aldehyde by vacuum distillation before use to ensure the best results in your reaction.[1]
Q3: Can I use Grignard reagents with this compound? Are there any specific precautions?
A3: Yes, Grignard reactions are common with fluorinated benzaldehydes. However, due to the high reactivity of the carbonyl group, it is crucial to maintain anhydrous conditions and control the reaction temperature. Add the Grignard reagent slowly to a solution of the aldehyde at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.
Q4: Are there any known incompatibilities with this compound?
A4: Avoid strong oxidizing agents, strong bases (unless a Cannizzaro reaction is desired or can be controlled), and prolonged exposure to air and moisture.
Best Practice Protocol: Wittig Reaction with this compound
This protocol provides a general guideline for performing a Wittig reaction to form a substituted alkene, with specific considerations to minimize side reactions.
Objective: To synthesize (2,3,5-trifluorostyrene) from this compound and methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser under a positive pressure of argon or nitrogen.
-
Ylide Formation:
-
To the flask, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes. The solution will turn a characteristic deep red or orange, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution over 20 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure alkene.
-
Visualization of Reaction Pathways
Caption: Key reaction pathways of this compound.
Summary of Potential Side Products
| Side Product | Causal Reaction | Common Conditions | Mitigation Strategy |
| 2,3,5-Trifluorobenzoic Acid | Oxidation | Presence of air, oxidizing impurities | Use inert atmosphere, pure solvents |
| 2,3,5-Trifluorobenzoic Acid | Cannizzaro Reaction | Strong base | Avoid strong bases, use low temperatures |
| 2,3,5-Trifluorobenzyl Alcohol | Cannizzaro Reaction | Strong base | Avoid strong bases, use low temperatures |
| 2,3,5-Trifluorobenzyl Alcohol | Over-reduction | Strong reducing agents (e.g., NaBH₄) in reductive amination | Use milder reducing agents (e.g., STAB) |
| Polymerization Products | Self-condensation | Acidic or basic impurities, heat | Purify starting material, control temperature |
References
managing reactivity of 2,3,5-Trifluorobenzaldehyde
Welcome to the Technical Support Center for 2,3,5-Trifluorobenzaldehyde. As Senior Application Scientists, we have developed this guide for researchers, chemists, and drug development professionals. Our goal is to provide in-depth, field-proven insights into managing the unique reactivity of this versatile building block. This center is structured to address specific issues you may encounter, moving from foundational knowledge to practical troubleshooting and standardized protocols.
Part 1: Foundational Knowledge & Core Reactivity
This section provides essential information on the properties, inherent reactivity, and safe handling of this compound. Understanding these fundamentals is crucial for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and safety properties of this compound?
A1: this compound is a flammable liquid that requires careful handling. Its key properties and safety classifications are summarized in the table below.
| Property | Value | Source |
| CAS Number | 126202-23-1 | [1] |
| Molecular Formula | C₇H₃F₃O | [2][3] |
| Molecular Weight | 160.09 g/mol | [1][2] |
| Boiling Point | 165 °C (lit.) | [1][4] |
| Density | 1.407 g/mL at 25 °C (lit.) | [1][4] |
| Flash Point | 57.8 °C (136.0 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.478 (lit.) | [1][4] |
| GHS Pictograms | Flame (GHS02), Exclamation Mark (GHS07) | [1] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2][5] |
| Storage Class | 3 - Flammable liquids | [1][6] |
Q2: How does the trifluoro-substitution pattern affect the reactivity of the aldehyde group?
A2: The three fluorine atoms on the benzene ring are strongly electron-withdrawing. This has a profound impact on the molecule's electronic properties.[7] Specifically, the electron density is pulled away from the carbonyl carbon of the aldehyde group, making it significantly more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[7] This enhanced reactivity is a key consideration for reaction design and control.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage and handling are critical to maintain the purity and reactivity of the compound. It is classified as air-sensitive and can oxidize over time to the corresponding carboxylic acid.[6]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[8] For long-term storage, refrigeration is recommended, and storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[8][9]
-
Handling: All operations should be conducted in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory.[1][8] Avoid contact with skin and eyes, and do not breathe the vapors.[8][10] Keep the compound away from heat, sparks, and open flames.[10]
Part 2: Troubleshooting Guides for Common Reactions
This section addresses specific problems that may arise during experiments, providing logical troubleshooting steps and explaining the scientific reasoning behind them.
General Troubleshooting Workflow
When encountering low yields or reaction failures, a systematic approach is essential. The following workflow diagram illustrates a general troubleshooting process.
Caption: General troubleshooting workflow for reactions involving this compound.
Reaction-Specific Troubleshooting
Q4: My Grignard reaction with this compound is not initiating or gives a very low yield. What's wrong?
A4: This is a common issue with Grignard reactions and is almost always due to one of three factors:
-
Presence of Moisture: Grignard reagents are extremely potent bases and are quenched by even trace amounts of water. The high reactivity of this compound does not make the reagent any less sensitive.
-
Solution: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum, and then cooled under an inert atmosphere. Solvents (typically THF or diethyl ether) must be anhydrous grade and preferably distilled from a suitable drying agent like sodium/benzophenone.[11]
-
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide from starting.
-
Solution: Activate the magnesium. This can be done by gently crushing the turnings with a dry glass rod, or chemically by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[11] Successful initiation is often indicated by the disappearance of the iodine color and gentle refluxing.[11]
-
-
Impure Reagents: The alkyl/aryl halide must be pure and dry. The this compound itself should be verified for purity, as any acidic impurities (like the corresponding carboxylic acid from oxidation) will quench the Grignard reagent.
Q5: I'm attempting a Wittig reaction and observing significant amounts of unreacted aldehyde. How can I improve the conversion?
A5: Incomplete conversion in a Wittig reaction often points to issues with the ylide generation or its subsequent reaction.
-
Incomplete Ylide Formation: The phosphonium salt must be fully deprotonated to form the reactive ylide.
-
Solution: Ensure you are using a sufficiently strong base (e.g., n-BuLi, NaH, KOtBu) and the correct stoichiometry (at least one full equivalent). When generating the ylide, a distinct color change (often to deep red, orange, or yellow) should be observed. If this does not occur, your base may be old or your solvent may not be anhydrous.
-
-
Ylide Instability: Some ylides are not stable for long periods, especially at room temperature.
-
Solution: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the this compound solution shortly after formation. Due to the high electrophilicity of this aldehyde, the reaction should proceed quickly. Monitor the reaction by TLC to determine the optimal reaction time.[10]
-
-
Reaction Conditions: The enhanced reactivity of the aldehyde might lead to side reactions if conditions are not controlled.
-
Solution: Add the aldehyde solution to the ylide solution slowly at a reduced temperature (e.g., 0 °C) to control the reaction exotherm and minimize potential side products.[10]
-
Q6: My reaction mixture is turning brown/dark, and I'm getting a complex mixture of products. What causes this decomposition?
A6: Darkening of the reaction mixture often indicates polymerization or decomposition, which can be caused by several factors, especially with a reactive aldehyde.
-
Strongly Basic or Acidic Conditions: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions or polymerization under strong acid catalysis.
-
Solution: Maintain careful control over pH. If using a strong base, keep the temperature low and add the aldehyde slowly. Ensure that any acidic workup is performed at low temperatures to prevent degradation of the desired product.
-
-
High Temperatures: Heating a reactive aldehyde for prolonged periods can promote decomposition or polymerization.
-
Solution: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Minimize heating time. If purification by distillation is required, perform it under vacuum to lower the boiling point and consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) to the distillation flask.[12]
-
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common procedures. They are designed to be self-validating by incorporating checks and best practices.
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is designed to remove non-volatile impurities such as polymers and the corresponding carboxylic acid oxidation product.[12]
Objective: To obtain high-purity this compound for use in sensitive reactions.
Apparatus Setup Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology:
-
Preparation (Optional): If the starting material is suspected to be partially oxidized, first wash it in a separatory funnel with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Then, wash with deionized water, followed by a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, and filter to remove the drying agent.[12]
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is completely dry. Use a magnetic stirrer and a heating mantle with a temperature controller.
-
Inhibitor Addition: It is highly advisable to add a small amount (100-200 ppm) of a non-volatile radical inhibitor like BHT to the distillation flask to prevent polymerization during heating.[12]
-
Distillation: Begin stirring and slowly apply vacuum to the system. Once the desired pressure is reached, gently heat the distillation flask.
-
Fraction Collection: Monitor the head temperature closely. Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The literature boiling point is 165 °C at atmospheric pressure.[1]
-
Storage: Store the purified, colorless liquid in a clean, dry flask under an inert atmosphere (nitrogen or argon) and refrigerate.
References
- 1. This compound 97 126202-23-1 [sigmaaldrich.com]
- 2. This compound | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2,3,5-Ttrifluorobenzaldehyde | 126202-23-1 [chemicalbook.com]
- 5. chemical-label.com [chemical-label.com]
- 6. chemwhat.com [chemwhat.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 2,3,5-Trifluorobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common synthetic challenges encountered when using 2,3,5-Trifluorobenzaldehyde. As a highly activated aromatic aldehyde, its unique electronic properties present both opportunities for novel synthesis and specific hurdles that can lead to reaction failure or low yields. This document is designed to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to resolve issues systematically.
Section 1: Technical Overview of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The three electron-withdrawing fluorine atoms significantly influence the reactivity of the aromatic ring and the aldehyde functional group.
Reactivity Profile: The carbonyl carbon of this compound is highly electrophilic due to the strong inductive (-I) and mesomeric (-M) effects of the fluorine substituents. This enhanced reactivity makes it an excellent substrate for nucleophilic attack in reactions such as Wittig olefination, reductive amination, and Knoevenagel condensations. However, this high reactivity also means the substrate can be sensitive to reaction conditions, potentially leading to side reactions or decomposition if not handled correctly. It is also noted to be air-sensitive, which necessitates careful handling under an inert atmosphere.[1][2]
Physical & Chemical Properties:
| Property | Value | Source |
| CAS Number | 126202-23-1 | [1][3] |
| Molecular Formula | C₇H₃F₃O | [1][3] |
| Molecular Weight | 160.09 g/mol | [3] |
| Boiling Point | 165 °C (lit.) | [1] |
| Density | 1.407 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.478 (lit.) | [1] |
| Flash Point | 57.8 °C (136.0 °F) - closed cup | |
| Appearance | Clear, faint yellow liquid | [1] |
| Sensitivity | Air Sensitive | [1][2] |
Section 2: General Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random adjustments. The following workflow provides a logical sequence for diagnosing the root cause of the problem.
Caption: General workflow for troubleshooting failed reactions.
Section 3: Reaction-Specific Troubleshooting Guides
3.1 Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound, typically catalyzed by a weak base.
-
Question: My Knoevenagel condensation with this compound has a very low yield, and TLC analysis shows significant starting material even after prolonged reaction times. What is the likely cause?
-
Answer: Low yields in Knoevenagel condensations are often due to an unfavorable reaction equilibrium or suboptimal catalyst activity.[4][5]
-
Causality: The reaction produces water, which can hydrolyze the product or shift the equilibrium back to the reactants.[4] While the electron-withdrawing fluorine atoms activate the aldehyde, a catalyst that is too weak may not efficiently deprotonate the active methylene compound.
-
Troubleshooting Steps:
-
Water Removal: If your solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically. For lower-boiling solvents, adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction can be effective.
-
Catalyst Optimization: Piperidine is a common catalyst, but if it proves insufficient, consider ammonium salts like ammonium acetate or other amine catalysts.[4] Sometimes, solvent-free conditions with a benign catalyst like ammonium bicarbonate can dramatically improve yields.[6]
-
Temperature Adjustment: Gently heating the reaction (e.g., 40-80°C) can increase the rate and drive the reaction to completion, but excessive heat should be avoided to prevent side reactions.[4]
-
-
-
-
Question: I'm observing a new, undesired spot on my TLC plate during the Knoevenagel condensation. What side reaction could be occurring?
-
Answer: The most common side reaction is a Michael addition of a second molecule of the active methylene compound to the α,β-unsaturated product.[4]
-
Causality: The product of the Knoevenagel condensation is a Michael acceptor. If the concentration of the deprotonated active methylene compound is high, it can act as a nucleophile and attack the product. This is favored by strong bases, high temperatures, and long reaction times.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the aldehyde relative to the active methylene compound to ensure the latter is consumed.
-
Reduce Catalyst Concentration: Use the minimum amount of catalyst required to promote the reaction. Too much base can increase the rate of the Michael addition.[4]
-
Monitor Reaction Closely: Stop the reaction as soon as the starting aldehyde is consumed to prevent the product from reacting further.
-
-
-
3.2 Wittig Olefination
The Wittig reaction is a powerful method for forming alkenes but is highly dependent on the successful generation and reactivity of the phosphonium ylide.
-
Question: My Wittig reaction is not working. After adding the base to my phosphonium salt and then adding the this compound, I only recover my starting materials. Why isn't the ylide forming or reacting?
-
Answer: This failure typically points to two main issues: an ineffective base for deprotonation or the presence of moisture which quenches the ylide.
-
Causality: The phosphonium salt has a specific pKa, and the base must be strong enough to deprotonate it to form the ylide. Common bases like NaH or n-BuLi are often used.[7] Ylides are extremely strong bases and are highly reactive towards protic sources, including trace amounts of water in the solvent or on the glassware.[8]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Solvents must be anhydrous grade and preferably distilled from a suitable drying agent.
-
Verify Base Strength and Quality: Use a fresh, high-quality base. If using NaH, ensure the mineral oil has been washed away with dry hexanes. If using n-BuLi, titrate it to determine its exact molarity. For some phosphonium salts, a stronger base like LDA or KHMDS may be necessary.
-
Confirm Ylide Formation: The formation of the ylide is often accompanied by a distinct color change (typically to deep red, orange, or yellow). If no color change is observed after adding the base and stirring, the ylide is not forming.
-
-
-
-
Question: The Wittig reaction works, but the yield is poor and I get a lot of triphenylphosphine oxide and unreacted aldehyde. What's going wrong?
-
Answer: This suggests the ylide is forming but is either unstable or being consumed by a side reaction before it can react with the aldehyde.
-
Causality: The high electrophilicity of this compound can sometimes lead to issues. If the ylide is added too slowly or the temperature is too high, the ylide may decompose. Conversely, the base used to generate the ylide could potentially react directly with the highly activated aldehyde.
-
Troubleshooting Steps:
-
Reverse Addition: Instead of adding the aldehyde to the pre-formed ylide, try adding the base to a mixture of the phosphonium salt and the aldehyde. This ensures the ylide reacts as soon as it is formed.
-
Temperature Control: Generate the ylide at a low temperature (e.g., -78 °C or 0 °C) to improve its stability, then add the aldehyde and allow the reaction to slowly warm to room temperature.[7]
-
Check for Aldehyde Purity: Aldehydes can contain acidic impurities (carboxylic acids from oxidation) that will quench the ylide. Ensure the this compound is pure, potentially by passing it through a short plug of neutral alumina before use.
-
-
-
3.3 Reductive Amination
This reaction forms an amine via the in-situ formation and reduction of an imine or enamine.
-
Question: My direct reductive amination of this compound with a primary amine is giving me a significant amount of the dialkylated tertiary amine. How can I improve the selectivity for the secondary amine?
-
Answer: Dialkylation is a common problem when the newly formed secondary amine is more nucleophilic than the starting primary amine, allowing it to react with another molecule of the aldehyde.[9]
-
Causality: The direct (one-pot) procedure, where the aldehyde, amine, and reducing agent are mixed, maintains a concentration of all reactants, facilitating the undesired second reaction.
-
Troubleshooting Steps:
-
Switch to a Two-Step Procedure: This is the most robust solution. First, form the imine by stirring the aldehyde and primary amine together in a solvent like methanol or ethanol, often with a drying agent. Monitor by TLC/NMR until imine formation is complete. Then, in a separate step, cool the solution and add a reducing agent like sodium borohydride (NaBH₄).[10][11]
-
Control Stoichiometry: In a one-pot reaction, using an excess of the primary amine can sometimes outcompete the secondary amine for the aldehyde, but this is often inefficient.
-
Use a Bulky Reducing Agent: While less common for this specific problem, sometimes a sterically hindered reducing agent can disfavor reaction with the bulkier intermediate complex leading to the tertiary amine.
-
-
-
-
Question: The reductive amination is stalled. LC-MS shows imine formation, but very little of the final amine product, even with sodium triacetoxyborohydride (STAB). What's the issue?
-
Answer: This indicates a problem with the reduction step. The issue is likely with the reducing agent's activity or the reaction conditions being suboptimal for reduction.
-
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent, mild reagent for this transformation, but it is moisture-sensitive.[10][11] Its reducing power is also pH-dependent; it is more effective under slightly acidic conditions which facilitate imine formation and activation.[9]
-
Troubleshooting Steps:
-
Use Fresh Reducing Agent: STAB can degrade upon exposure to air and moisture. Use a freshly opened bottle or a reagent that has been stored properly in a desiccator.
-
Add Acetic Acid: For less reactive substrates or slow reactions, adding a catalytic amount of acetic acid (typically 1-2 equivalents) can accelerate the reduction.[11] The acid protonates the imine, making it more electrophilic and susceptible to hydride attack.
-
Solvent Choice: 1,2-Dichloroethane (DCE) is the preferred solvent for STAB reductions, as it generally gives faster and cleaner reactions compared to THF or acetonitrile.[10][11]
-
-
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: How should I store and handle this compound?
-
It should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark place to prevent oxidation of the aldehyde group.[1] Since it is air-sensitive, it is best to use a syringe to transfer the liquid under a positive pressure of inert gas.
-
-
Q2: The aldehyde has a yellowish tint. Is it still usable?
-
A faint yellow color is common and generally does not indicate significant impurity.[1] However, a dark yellow or brown color suggests oxidation to 2,3,5-trifluorobenzoic acid. The presence of this acidic impurity can interfere with base-sensitive reactions (e.g., Wittig, Grignard). Purification by distillation under reduced pressure is recommended if purity is a concern.[12]
-
-
Q3: What is the best way to monitor the progress of reactions involving this aldehyde?
-
Thin-Layer Chromatography (TLC) is the most common method. Use a UV lamp (254 nm) for visualization. A co-spot (a lane where both the starting material and reaction mixture are spotted) is essential for accurate comparison. Staining with potassium permanganate can also be helpful to visualize the product if it is not UV-active. For more quantitative analysis, LC-MS or GC-MS are ideal.
-
-
Q4: How do I remove the triphenylphosphine oxide byproduct from my Wittig reaction?
-
Triphenylphosphine oxide (TPPO) can be challenging to remove due to its moderate polarity. If the product is nonpolar, it can often be separated by column chromatography on silica gel. Alternatively, if the product is stable, TPPO can sometimes be precipitated out by adding a nonpolar solvent like hexanes or pentane to the concentrated crude mixture and filtering.
-
Section 5: Detailed Experimental Protocol: Knoevenagel Condensation
This protocol provides a starting point for the condensation of this compound with malononitrile, catalyzed by ammonium acetate.
Materials:
-
This compound (1.60 g, 10.0 mmol, 1.0 eq)
-
Malononitrile (0.66 g, 10.0 mmol, 1.0 eq)
-
Ammonium Acetate (0.15 g, 2.0 mmol, 0.2 eq)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol), malononitrile (10.0 mmol), and ammonium acetate (2.0 mmol).
-
Add ethanol (20 mL) to the flask.
-
Attach a reflux condenser and place the flask in an oil bath pre-heated to 80 °C.
-
Stir the mixture vigorously. The solids should dissolve upon heating.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the aldehyde is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the (2,3,5-trifluorobenzylidene)malononitrile.
Section 6: References
-
ChemicalBook. (2023). 2,3,5-Ttrifluorobenzaldehyde | 126202-23-1. Available at: --INVALID-LINK--
-
Google Patents. (1993). US5227531A - Process for the preparation of fluorobenzaldehydes. Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Available at: --INVALID-LINK--
-
Sigma-Aldrich. This compound 97%. Available at: --INVALID-LINK--
-
PubChem. This compound. Available at: --INVALID-LINK--
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: --INVALID-LINK--
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Available at: --INVALID-LINK--
-
ChemWhat. 2,3,5-Ttrifluorobenzaldehyde CAS#: 126202-23-1. Available at: --INVALID-LINK--
-
ChemScene. 3,4,5-Trifluorobenzaldehyde. Available at: --INVALID-LINK--
-
Guidechem. Applications of 1,3,5-Trifluorobenzene. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 2,4,5-Trifluorobenzaldehyde 97%. Available at: --INVALID-LINK--
-
BLD Pharm. 2,4,5-Trifluorobenzaldehyde | 165047-24-5. Available at: --INVALID-LINK--
-
Tokyo Chemical Industry UK Ltd. 3,4,5-Trifluorobenzaldehyde. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Wittig Reaction. Available at: --INVALID-LINK--
-
X-Mol. (2023). Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. Available at: --INVALID-LINK--
-
University of Arizona. Experiment 27 – A Solvent Free Wittig Reaction. Available at: --INVALID-LINK--
-
Extra-Synthese. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Wittig Reaction. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: --INVALID-LINK--
-
Reddit. (2022). Problems with wittig reaction. Available at: --INVALID-LINK--
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: --INVALID-LINK--
-
Reddit. (2018). Forcing a Reductive Amination. Available at: --INVALID-LINK--
-
ResearchGate. (2011). Can anyone help how to carried out the wittig reaction. Available at: --INVALID-LINK--
-
ResearchGate. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Available at: --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound. Available at: --INVALID-LINK--
-
Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Available at: --INVALID-LINK--
-
MedChemExpress. 3-(Trifluoromethyl)benzaldehyde. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation with 3,5-Dihydroxybenzaldehyde. Available at: --INVALID-LINK--
-
PubChem. 2,4,6-Trifluorobenzaldehyde. Available at: --INVALID-LINK--
-
ResearchGate. (2014). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Available at: --INVALID-LINK--
-
Echemi. 2,3,5-Ttrifluorobenzaldehyde CAS NO.126202-23-1. Available at: --INVALID-LINK--
References
- 1. 2,3,5-Ttrifluorobenzaldehyde | 126202-23-1 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
Technical Support Center: Improving Reaction Selectivity with 2,3,5-Trifluorobenzaldehyde
Welcome to the technical support guide for 2,3,5-Trifluorobenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this highly reactive and versatile building block. Here, we move beyond simple protocols to address the specific selectivity challenges you may encounter, providing in-depth, field-tested solutions in a direct question-and-answer format.
Introduction: The Duality of this compound's Reactivity
This compound is a powerful synthetic intermediate, primarily due to the potent electronic effects of its substituents. The three fluorine atoms and the aldehyde group are strongly electron-withdrawing, creating a molecule with two distinct zones of reactivity that can be both an asset and a challenge.
-
A Highly Electrophilic Carbonyl Center: The inductive effect of the fluorine atoms makes the aldehyde carbon exceptionally electron-poor and thus highly susceptible to nucleophilic attack. This enhances its reactivity in additions, condensations, and reductive aminations.
-
An Electron-Deficient Aromatic Ring: The same electron-withdrawing properties that activate the aldehyde deactivate the aromatic ring toward traditional electrophilic aromatic substitution (EAS). Conversely, this electron deficiency makes the ring a candidate for nucleophilic aromatic substitution (SNAr), particularly at positions activated by the substituents.
Mastering selectivity requires a nuanced understanding of these competing electronic and steric influences. This guide will provide the insights needed to control your reaction outcomes.
Section 1: FAQs on Core Reactivity
This section addresses fundamental questions about the electronic and steric properties of this compound, which form the basis for troubleshooting more complex reactions.
Question: Why is my nucleophilic addition to this compound proceeding much faster than with benzaldehyde, but I'm seeing more side products?
Answer: The significantly enhanced reactivity is due to the strong, cumulative electron-withdrawing inductive effects (-I effect) of the three fluorine atoms. These effects pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This increases the partial positive charge (δ+) on the carbonyl carbon, making it a much "harder" and more reactive electrophile for nucleophiles compared to unsubstituted benzaldehyde.[1]
However, this high reactivity can also be a double-edged sword.
-
Reduced Selectivity: Highly reactive electrophiles are often less selective. If your nucleophile is also a strong base (e.g., Grignard reagents, organolithiums), side reactions like deprotonation at the benzylic position (forming an enolate-like species) or at other sites can compete with the desired nucleophilic addition.
-
Exothermic Reactions: The increased reaction rate can lead to poor temperature control, which often favors the formation of thermodynamic side products over the desired kinetic product.
The key is to moderate this reactivity by carefully controlling reaction conditions, as detailed in the troubleshooting sections below.
Question: I want to perform a substitution on the aromatic ring. What are my options and which positions are most reactive?
Answer: Your options are highly dependent on the type of substitution.
-
Electrophilic Aromatic Substitution (EAS): This is extremely challenging and generally not recommended. The aldehyde group is a moderate deactivating group and a meta-director, while the fluorine atoms are deactivating but ortho, para-directors.[2][3] This combination of strong deactivation and conflicting directing effects means that forcing conditions (strong acids, high temperatures) are required, which will likely result in low yields, a mixture of isomers, and potential decomposition.
-
Nucleophilic Aromatic Substitution (SNAr): This is a much more viable strategy. The electron-deficient nature of the ring facilitates attack by strong nucleophiles. The most likely position for substitution is C4 , which is para to the strongly activating aldehyde group and ortho to the fluorine at C5. The C6 position is a secondary possibility. Successful SNAr requires a strong nucleophile and careful control of conditions to avoid unwanted reactions at the aldehyde.[4] Protecting the aldehyde group is a common and effective strategy before attempting SNAr (see Protocol 2).
Below is a diagram illustrating the key electronic influences on the molecule.
Caption: Electronic landscape of this compound.
Section 2: Troubleshooting Guide for Nucleophilic Additions
This section provides solutions to common problems encountered during nucleophilic addition reactions to the aldehyde functionality.
Question: My Grignard reaction is giving low yields of the desired secondary alcohol. What is going wrong?
Answer: Low yields in Grignard reactions with highly activated aldehydes like this one are typically due to two main issues: steric hindrance and competing side reactions.
Causality:
-
Steric Hindrance: The fluorine atom at the C2 (ortho) position presents a significant steric barrier.[5][6] Bulky Grignard reagents (e.g., tert-butylmagnesium chloride) will struggle to access the carbonyl carbon, leading to incomplete reaction or favoring side reactions.
-
Enolization: Grignard reagents are strong bases. The increased acidity of the aldehydic proton, due to the electron-withdrawing ring, makes it susceptible to deprotonation, forming an enolate. This consumes your Grignard reagent and starting material without forming the desired product.
-
Reagent Quality: Grignard reagents are sensitive to moisture and air. Poor quality or aged reagents will result in lower effective concentrations and failed reactions.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting Grignard reactions.
Solutions:
-
Use less sterically demanding reagents: If possible, use smaller Grignard reagents like methyl- or ethylmagnesium bromide.
-
Lower the temperature: Perform the addition at low temperatures (-78 °C) to minimize enolization and improve kinetic control.
-
Consider a Lewis Acid: Adding a Lewis acid like CeCl₃ (Luche reduction conditions) can enhance the electrophilicity of the carbonyl and suppress enolization by coordinating to the oxygen.
-
Titrate your organometallic reagent: Always determine the exact concentration of your Grignard or organolithium reagent before use.
See Protocol 1 for a detailed, optimized procedure for Grignard addition.
Question: How can I control the E/Z selectivity in a Wittig reaction to favor the desired alkene isomer?
Answer: The E/Z selectivity of a Wittig reaction is determined by the stability of the ylide used. This compound itself has little direct influence on the stereochemical outcome; control is exerted through the choice of ylide and reaction conditions.
Causality & Solutions:
| Ylide Type | Typical Selectivity | How to Achieve It | Rationale |
| Non-stabilized Ylides | Z-alkene (cis) | Prepared from alkyltriphenylphosphonium halides with strong, non-coordinating bases (e.g., NaHMDS, KHMDS) in aprotic solvents (THF, Toluene) at low temperatures. | The reaction proceeds through an early, four-centered transition state that is kinetically favored, leading to the syn betaine intermediate which collapses to the Z-alkene. |
| Stabilized Ylides | E-alkene (trans) | Ylides with electron-withdrawing groups (e.g., esters, ketones) are used. The reaction can be run under thermodynamic control (e.g., Schlosser modification) or simply at room temperature. | The initial addition is reversible. The more thermodynamically stable anti betaine intermediate is favored, which then eliminates to form the E-alkene. |
Troubleshooting Tips:
-
For Z-selectivity: Ensure your reaction is run under strictly salt-free conditions if possible, as lithium salts can scramble stereochemistry. Use potassium-based strong bases.
-
For E-selectivity: If using a semi-stabilized ylide that gives mixtures, adding a proton source or lithium salts can help equilibrate the betaine intermediate towards the more stable anti form, increasing the E:Z ratio.
Section 3: Controlling Selectivity on the Aromatic Ring
This section focuses on the advanced challenge of performing selective substitutions on the electron-deficient aromatic ring.
Question: I need to displace one of the fluorine atoms via SNAr using an amine nucleophile, but the reaction is destroying my aldehyde. How can I achieve this selectively?
Answer: This is a classic chemoselectivity problem. The strong amine nucleophile required for SNAr will readily react with the highly electrophilic aldehyde to form an imine or other condensation products. The solution is to use a protecting group strategy.
The Strategy: Protect, Substitute, Deprotect
-
Protect the Aldehyde: Convert the aldehyde into a functional group that is stable to the SNAr conditions but can be easily removed later. The most common choice is an acetal or dithioacetal.
-
Perform the SNAr: With the aldehyde protected, the amine nucleophile can now react selectively at the most activated position on the ring (C4).
-
Deprotect: Remove the acetal to regenerate the aldehyde functionality.
Caption: Workflow for selective nucleophilic aromatic substitution.
See Protocol 2 for a detailed, step-by-step guide to this protection-substitution-deprotection sequence.
Section 4: Key Experimental Protocols
Protocol 1: Optimized Grignard Addition to this compound
This protocol is designed to maximize yield and minimize side reactions by using low temperatures.
-
Apparatus Setup: Under a nitrogen or argon atmosphere, add anhydrous THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (5 mL) and add it to the reaction flask via syringe.
-
Reagent Addition: Add the Grignard reagent (e.g., MeMgBr, 1.1 eq, solution in Et₂O or THF) to the dropping funnel. Add the reagent dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Slowly quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol product by flash column chromatography on silica gel.
Protocol 2: Selective SNAr via Acetal Protection
This three-step protocol enables substitution at the C4 position with an amine nucleophile.
Step A: Acetal Protection
-
To a solution of this compound (1.0 eq) in toluene (50 mL) add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water is no longer collected.
-
Cool the reaction to room temperature, wash with saturated aqueous sodium bicarbonate (NaHCO₃), then with brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude acetal, which is often used without further purification.
Step B: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the protected acetal (1.0 eq) in DMSO (20 mL).
-
Add the desired amine (e.g., pyrrolidine, 1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Heat the mixture to 80-120 °C and stir for 8-16 hours. Monitor by TLC or LC-MS.
-
After completion, cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Step C: Deprotection
-
Dissolve the purified substituted acetal (1.0 eq) in a mixture of acetone and 2M aqueous HCl (4:1 v/v).
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis shows complete conversion.
-
Neutralize the reaction with saturated NaHCO₃ and extract the product with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the final, purified 4-substituted-2,5-difluorobenzaldehyde.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
Technical Support Center: Scale-Up Considerations for Reactions with 2,3,5-Trifluorobenzaldehyde
Welcome to the Technical Support Center for 2,3,5-Trifluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up reactions involving this versatile fluorinated building block. Our goal is to equip you with the necessary knowledge to anticipate and overcome challenges, ensuring a safe, efficient, and successful scale-up process.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: On a larger scale, the primary safety concerns include its flammability and potential for causing skin, eye, and respiratory irritation. It is a combustible liquid with a flash point of approximately 57.8°C. Therefore, it is crucial to use it in a well-ventilated area, away from heat, sparks, and open flames.[1][2] When handling larger quantities, the risk of exposure increases, necessitating the use of appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection if vapors are generated.[1] Ensure that emergency eyewash stations and safety showers are readily accessible.[2][3]
Q2: How does the trifluoro-substitution on the benzene ring affect the reactivity of the aldehyde group in scale-up reactions?
A2: The three fluorine atoms on the benzene ring are strongly electron-withdrawing groups. This has a significant impact on the reactivity of the aldehyde group. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon more electrophilic, which can increase the rate of nucleophilic addition reactions.[4][5] However, this increased reactivity can also lead to a higher potential for side reactions and impurities if not properly controlled during scale-up. The fluorine substitution can also influence the stereoselectivity of certain reactions, a factor that becomes critical to control on a larger scale.[6]
Q3: What are the most common impurities to expect in reactions with this compound, and how do they impact scale-up?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and oxidation of the aldehyde to 2,3,5-trifluorobenzoic acid.[7] The aldehyde group is susceptible to air oxidation, which can be more pronounced on a larger scale due to longer reaction times and potentially greater exposure to air during transfers.[7][8] The presence of these impurities can complicate purification and may require additional downstream processing steps, impacting overall yield and process efficiency.
Q4: What are the recommended storage conditions for bulk quantities of this compound?
A4: For bulk quantities, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[1][8] It is also recommended to store it under an inert atmosphere, such as nitrogen, to prevent oxidation.[1][2] Given its combustible nature, it should be stored away from sources of ignition.[1]
Troubleshooting Guide for Scale-Up Reactions
This section addresses specific issues that may arise during the scale-up of reactions involving this compound.
Problem 1: Reaction Exotherm and Temperature Control
-
Issue: Reactions involving the highly reactive this compound can be exothermic. What is manageable on a lab scale can become a significant safety hazard on a larger scale, potentially leading to a thermal runaway.
-
Potential Causes:
-
Rapid addition of reagents.
-
Inadequate heat removal capacity of the reactor.
-
Insufficient mixing leading to localized hot spots.
-
-
Solutions:
-
Controlled Addition: Implement a slow, controlled addition of reagents using a dosing pump.
-
Reactor Selection: Choose a reactor with a high surface area-to-volume ratio or utilize a jacketed reactor with an efficient heat transfer fluid.
-
Monitoring: Employ in-situ temperature probes to monitor the reaction temperature in real-time.
-
Agitation: Ensure efficient and consistent mixing to maintain uniform temperature throughout the reactor.
-
Problem 2: Inconsistent Yield and Purity upon Scale-Up
-
Issue: A reaction that provides a high yield and purity on a lab scale may show inconsistencies when scaled up.
-
Potential Causes:
-
Inefficient mixing leading to incomplete reactions or increased side products.
-
Longer reaction times at elevated temperatures causing degradation of the product or starting material.
-
Difficulty in maintaining strictly anhydrous conditions on a larger scale.
-
-
Solutions:
-
Mixing Studies: Perform mixing studies to ensure that the agitation is sufficient for the larger volume.
-
Process Analytical Technology (PAT): Utilize PAT tools like in-situ IR or Raman spectroscopy to monitor reaction progress and identify the optimal endpoint.
-
Inert Atmosphere: Ensure all vessels are thoroughly dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: Challenges in Product Isolation and Purification
-
Issue: Isolating and purifying the product on a large scale can be challenging, leading to lower yields and product quality.
-
Potential Causes:
-
Formation of emulsions during aqueous workup.
-
Difficulty in removing impurities with similar physical properties to the product.
-
Product degradation during purification (e.g., distillation at high temperatures).[7]
-
-
Solutions:
-
Workup Optimization: Develop a robust workup procedure that minimizes emulsion formation. This may involve adjusting the pH or using different solvent systems.
-
Purification Method:
-
Impurity Profiling: Identify the major impurities and develop a purification strategy that specifically targets their removal.
-
Experimental Protocols
Protocol 1: General Guidance for Inert Atmosphere Scale-Up
A critical aspect of many reactions involving this compound is maintaining an inert atmosphere to prevent side reactions, particularly oxidation.
-
Vessel Preparation: Ensure the reactor and all transfer lines are clean and thoroughly dried. This can be achieved by oven drying glassware or performing a hot nitrogen purge for larger stainless-steel reactors.
-
Inerting the Reactor: Purge the reactor with an inert gas (e.g., nitrogen or argon) for a sufficient period to displace any air and moisture. The "purge-and-fill" method (pressurizing with inert gas and then venting) is highly effective.
-
Reagent Transfer: Transfer all solvents and reagents under a positive pressure of the inert gas. Use of Schlenk techniques or dedicated transfer lines is recommended.
-
Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved using a bubbler or a pressure regulator.
-
Sampling: If sampling is required during the reaction, use a technique that minimizes the introduction of air, such as a sampling valve or a syringe through a septum.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃F₃O | [9] |
| Molecular Weight | 160.09 g/mol | [9] |
| Boiling Point | 165 °C (lit.) | [10] |
| Density | 1.407 g/mL at 25 °C (lit.) | [10] |
| Flash Point | 57.8 °C (closed cup) | |
| Hazard Statements | Flammable liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
Visualizations
Scale-Up Workflow for a Generic Reaction with this compound
Caption: A generalized workflow for scaling up reactions involving this compound, highlighting key control points.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts in the event of low yield during scale-up.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. homework.study.com [homework.study.com]
- 5. reddit.com [reddit.com]
- 6. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. 2,3,5-Ttrifluorobenzaldehyde | 126202-23-1 [chemicalbook.com]
stability of 2,3,5-Trifluorobenzaldehyde under different reaction conditions
Welcome to the technical support resource for 2,3,5-Trifluorobenzaldehyde (CAS No. 126202-23-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this highly reactive and versatile building block. The presence of three electron-withdrawing fluorine atoms significantly activates the aldehyde functionality, making it an excellent electrophile but also introducing specific stability challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you anticipate and resolve issues in your synthetic workflows.
Frequently Asked Questions (FAQs)
Section 1: General Handling, Storage, and Stability
Question 1: I just received my bottle of this compound. What are the essential storage and handling procedures?
Answer: Proper storage is critical to maintain the integrity of this compound. This compound is classified as "Air Sensitive," primarily due to its susceptibility to oxidation.[1]
-
Atmosphere: Immediately upon receipt, and after each use, the vial should be flushed with a dry, inert gas such as argon or nitrogen before sealing.[2] This displaces atmospheric oxygen and moisture.
-
Temperature: Store the container in a cool, dark location. Refrigeration (2-8 °C) is highly recommended to slow down potential degradation pathways.[3]
-
Handling: Always handle the liquid in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Due to its potential to cause respiratory irritation, avoid inhaling fumes.[4] Use clean, dry syringes or cannulas for transfers.
Question 2: My this compound, which was once a clear liquid, now appears slightly viscous and has a white precipitate. What has happened?
Answer: This is a classic sign of degradation. You are likely observing two different degradation products:
-
White Precipitate: The aldehyde group is highly prone to oxidation by atmospheric oxygen, forming the corresponding 2,3,5-Trifluorobenzoic acid, which is a white solid.[2] This is the most common impurity in aged samples.
-
Increased Viscosity: Aldehydes, particularly electron-deficient ones, can be susceptible to polymerization, leading to the formation of oligomeric or polymeric materials that increase the sample's viscosity.[2]
A sample in this condition is no longer pure and will likely give poor results in sensitive reactions. Purification is necessary before use (see Section 4).
Section 2: Stability Under Specific Reaction Conditions
Question 3: How stable is this compound under acidic conditions? I am planning a reaction using a Lewis acid catalyst.
Answer: Caution is advised when using strong acidic conditions. While moderate or weak Lewis acids are often used in reactions with aldehydes, strong Brønsted or Lewis acids can induce unwanted side reactions. The carbonyl oxygen can be protonated or coordinated by the acid, which further activates the aldehyde. However, this high reactivity can lead to:
-
Polymerization/Trimerization: Acid catalysis can promote the formation of polyacetal structures or cyclic trimers (trioxanes), especially at elevated temperatures or high concentrations.[5]
-
Condensation Reactions: In the presence of other aromatic compounds, superacidic conditions can lead to Friedel-Crafts-type condensation reactions.[6]
For most applications, reactions should be run under neutral or carefully controlled, mildly acidic conditions. If a strong acid is required, we recommend adding the aldehyde slowly at low temperatures and monitoring carefully for byproducts.
Question 4: I am attempting a reaction that requires a strong base (e.g., NaOH, KOH). Will this compound be stable?
Answer: No, this compound is not stable under strong aqueous basic conditions. Like other aromatic aldehydes that lack α-hydrogens, it will readily undergo a Cannizzaro reaction .[4]
Causality: The reaction proceeds via nucleophilic attack of a hydroxide ion on the highly electrophilic carbonyl carbon. In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (2,3,5-Trifluorobenzyl alcohol), while a second molecule is oxidized to the carboxylate salt (2,3,5-Trifluorobenzoate).[7] This reaction is often rapid and will consume your starting material. If your desired reaction requires a base, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) under anhydrous conditions if possible.
Question 5: What should I expect when using standard oxidizing or reducing agents?
Answer: The compound is highly predictable with standard redox reagents.
-
Oxidation: The aldehyde is very easily oxidized to 2,3,5-Trifluorobenzoic acid. Mild oxidizing agents, or even atmospheric oxygen over time, can effect this transformation.[2] For a controlled, high-yield oxidation, reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are effective, though care must be taken with reaction conditions.
-
Reduction: The aldehyde is cleanly reduced to 2,3,5-Trifluorobenzyl alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is a mild and efficient choice for this transformation and is highly chemoselective for the aldehyde.[8] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will also work but require strictly anhydrous conditions.
Section 3: Troubleshooting Common Synthetic Transformations
Question 6: My Grignard reaction with this compound is giving a very low yield. What are the most likely causes?
Answer: Low yields in Grignard reactions with this substrate are almost always traced back to a few key issues. The high electrophilicity of the carbonyl carbon makes it very reactive, but also sensitive.
-
Wet Reagents/Glassware: Grignard reagents are extremely strong bases and are destroyed by trace amounts of water. Ensure all glassware is flame- or oven-dried and all solvents are rigorously anhydrous.
-
Impure Aldehyde: If your aldehyde has been exposed to air, it contains 2,3,5-Trifluorobenzoic acid. This acidic impurity will quench the Grignard reagent, reducing the amount available to react with the aldehyde. A simple workaround is to use an excess of the Grignard reagent (e.g., 1.2-1.5 equivalents), with the understanding that some will be consumed by the impurity. For best results, purify the aldehyde first.
-
Slow Addition at Low Temperature: Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side product formation.
Question 7: I am performing a Wittig reaction and struggling with the purification. What can I do?
Answer: The primary challenge in Wittig reactions is often the separation of the desired alkene product from the triphenylphosphine oxide (TPPO) byproduct.
-
Crystallization: If your product is a solid, careful recrystallization can often leave the more polar TPPO in the mother liquor.
-
Chromatography: Column chromatography is the most reliable method. TPPO is quite polar, so it will have a lower Rf value than many nonpolar alkene products. A gradient elution from a nonpolar solvent (like hexanes) to a slightly more polar system (like hexanes/ethyl acetate) is typically effective.
-
Reaction Viability: The electron-deficient nature of this compound makes it an excellent substrate for Wittig reactions, including those with stabilized ylides that may be sluggish with less reactive aldehydes.[9]
Section 4: Purification Protocols
Question 8: How can I purify my aged this compound to remove the 2,3,5-Trifluorobenzoic acid impurity?
Answer: A simple acid-base extraction is highly effective for removing the acidic benzoic acid impurity.
Protocol: Aqueous Bicarbonate Wash
-
Dissolution: Dissolve the impure aldehyde in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution as the bicarbonate neutralizes the acidic impurity. Continue washing until no more gas evolves.
-
Water Wash: Wash the organic layer with deionized water, followed by a wash with saturated brine to aid in the removal of dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification (Optional): For the highest purity, the resulting liquid can be further purified by vacuum distillation.[2] This will also remove any non-volatile polymer impurities.
Data Summary & Visualizations
Data Presentation
| Condition | Reagent/Environment | Stability of this compound | Primary Product(s) of Degradation/Reaction | Citation |
| Storage | Air (Oxygen) | Unstable | 2,3,5-Trifluorobenzoic Acid | [2] |
| Acidic | Strong Acids (e.g., H₂SO₄, TfOH) | Unstable (Prone to side reactions) | Polymers, Condensation Products | [5][6] |
| Basic | Strong Aqueous Base (e.g., NaOH) | Unstable (Undergoes Cannizzaro) | 2,3,5-Trifluorobenzyl alcohol & 2,3,5-Trifluorobenzoic acid | [4][7] |
| Oxidative | Mild Oxidants (e.g., KMnO₄) | Unstable | 2,3,5-Trifluorobenzoic Acid | [2] |
| Reductive | NaBH₄ | Unstable (Cleanly reduced) | 2,3,5-Trifluorobenzyl Alcohol | [8] |
Experimental Workflow & Pathway Diagrams
Caption: Air oxidation pathway of this compound.
Caption: Cannizzaro reaction under strong basic conditions.
Caption: Troubleshooting workflow for low-yield Grignard reactions.
References
- 1. 2,3,5-Ttrifluorobenzaldehyde | 126202-23-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
Technical Support Center: Catalytic Reactions of 2,3,5-Trifluorobenzaldehyde
Welcome to the technical support center for catalytic reactions involving 2,3,5-Trifluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for common experimental challenges. The unique electronic and steric profile of this compound presents both opportunities and challenges in synthetic chemistry. This resource aims to empower you to navigate these complexities with confidence.
Understanding the Reactivity of this compound
The reactivity of this compound is significantly influenced by the three electron-withdrawing fluorine atoms on the benzene ring. These substituents have two primary effects:
-
Electronic Effect: The strong inductive electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1]
-
Steric Effect: The fluorine atom at the C2 (ortho) position introduces steric hindrance around the aldehyde group. This can impede the approach of bulky nucleophiles or catalysts, potentially slowing down reaction rates or influencing stereoselectivity.[1]
This interplay between enhanced electrophilicity and steric hindrance is a key consideration in designing and troubleshooting reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: How does the reactivity of this compound compare to other fluorinated benzaldehyde isomers?
A1: The reactivity of fluorinated benzaldehydes is a balance of electronic activation and steric hindrance. Generally, all fluorinated benzaldehydes are more reactive towards nucleophiles than benzaldehyde itself due to the electron-withdrawing nature of fluorine.[2] Compared to isomers like 4-fluorobenzaldehyde, this compound has a more activated carbonyl group due to the presence of three fluorine atoms. However, the ortho-fluorine atom introduces steric hindrance, which can make it less reactive than isomers without ortho-substituents, especially with bulky reagents.[1]
Q2: What are the most common side reactions to expect when working with this compound?
A2: Common side reactions include:
-
Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking alpha-hydrogens, like this compound, can undergo disproportionation to form the corresponding alcohol and carboxylic acid. Careful control of base concentration and reaction temperature is crucial.
-
Over-oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
-
Self-Condensation: While less common for aromatic aldehydes compared to enolizable aldehydes, self-condensation can occur under certain catalytic conditions.
-
Michael Addition: In reactions like the Knoevenagel condensation, the α,β-unsaturated product can act as a Michael acceptor for another molecule of the active methylene compound, leading to byproducts.[3]
Q3: What are the best practices for storing and handling this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from strong bases, acids, oxidizing agents, and reducing agents. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Always handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guides
Low or No Conversion in Catalytic Reactions
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The catalyst may be poisoned, degraded, or used in insufficient quantity. For base-catalyzed reactions, the base may not be strong enough to deprotonate the nucleophile effectively. | Use a fresh batch of catalyst. For reactions sensitive to air or moisture, ensure proper inert atmosphere techniques. Consider increasing the catalyst loading incrementally. For base-catalyzed reactions, a stronger base might be required, but be mindful of potential side reactions. |
| Steric Hindrance | The ortho-fluorine atom on this compound can sterically hinder the approach of the nucleophile or catalyst.[1] | Consider using a less sterically demanding catalyst or nucleophile. Increasing the reaction temperature may help overcome the activation energy barrier, but monitor for side product formation. |
| Insufficient Electrophilicity | While generally activated, in some specific cases with very weak nucleophiles, the electrophilicity of the carbonyl may not be sufficient. | For reactions that allow it, the addition of a Lewis acid co-catalyst can further enhance the electrophilicity of the aldehyde. |
| Poor Solubility | The reactants or catalyst may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | Select a solvent in which all components are soluble at the reaction temperature. Sonication can sometimes help to dissolve solids and initiate the reaction. |
Formation of Multiple Products or Low Selectivity
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions | As mentioned in the FAQs, side reactions like the Cannizzaro reaction, oxidation, or Michael addition can lead to a complex product mixture.[3] | Optimize reaction conditions to minimize side reactions. For base-catalyzed reactions, use the mildest effective base at the lowest possible temperature. For reactions prone to Michael addition, use a 1:1 stoichiometry of reactants. Ensure an inert atmosphere to prevent oxidation. |
| Isomerization of Product | In olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction, mixtures of E/Z isomers can be formed. | The stereochemical outcome is highly dependent on the reaction conditions and the nature of the ylide or phosphonate. For Horner-Wadsworth-Emmons reactions, stabilized ylides typically favor the (E)-isomer.[4] For Wittig reactions, non-stabilized ylides often favor the (Z)-isomer. Adjusting the solvent, base, and temperature can influence the E/Z ratio. |
| Competing Reaction Pathways | The catalyst may be promoting more than one reaction pathway. | Screen different catalysts and ligands to find a more selective system. A lower reaction temperature can sometimes improve selectivity. |
Experimental Protocols and Workflows
Workflow for a Generic Catalytic Reaction with this compound
Caption: General experimental workflow for catalytic reactions.
Protocol 1: Reductive Amination
This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride (STAB).[5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen solvent (DCE or DCM).
-
Add the amine (1.0-1.2 eq.) and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to control any potential exotherm.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol outlines a base-catalyzed condensation of this compound with an acetophenone derivative to form a chalcone.[6]
Materials:
-
This compound
-
Substituted acetophenone
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or methanol
-
Deionized water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the acetophenone derivative (1.0 eq.) in ethanol or methanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH (1.0-2.0 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours to complete.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 3: Knoevenagel Condensation
This protocol describes the condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate, using a weak base catalyst.[3]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or ammonium acetate (catalytic amount)
-
Ethanol or toluene
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the active methylene compound (1.0 eq.), and the solvent (ethanol or toluene).
-
Add a catalytic amount of piperidine or ammonium acetate (e.g., 0.1 eq.).
-
Stir the mixture at room temperature or with gentle heating (40-80 °C). If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Protocol 4: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol details the synthesis of an alkene from this compound using a phosphonate ester. This reaction typically favors the formation of the (E)-alkene.[4][7]
Materials:
-
This compound
-
Phosphonate ester (e.g., triethyl phosphonoacetate)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq.) and anhydrous THF.
-
Cool the suspension to 0 °C and slowly add the phosphonate ester (1.0 eq.).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following table provides a comparative overview of the expected reactivity of different benzaldehyde isomers in common catalytic reactions. This can serve as a guide for anticipating the performance of this compound.
Table 1: Predicted Comparative Reactivity of Benzaldehyde Isomers
| Reaction Type | Unsubstituted Benzaldehyde | 4-Fluorobenzaldehyde | This compound | Rationale |
| Nucleophilic Addition | Baseline | Higher | Highest (electronically), but may be slower with bulky nucleophiles (sterics) | Electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon.[1][2] |
| Reductive Amination | Baseline | Faster | Potentially fastest due to enhanced imine formation, but may be sterically hindered. | Imine formation is often the rate-limiting step and is accelerated by electron-withdrawing groups.[2] |
| Wittig/HWE Reaction | Baseline | Faster | Generally faster than unsubstituted, but potentially slower than the 4-fluoro isomer with bulky ylides. | Increased electrophilicity of the carbonyl group accelerates the initial nucleophilic attack by the ylide.[1][4] |
Visualization of Key Concepts
Logical Relationship of Substituent Effects on Reactivity
Caption: Interplay of electronic and steric effects on reactivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 2,3,5-Trifluorobenzaldehyde vs. 2,4,5-Trifluorobenzaldehyde
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated aromatic building blocks, trifluorobenzaldehyde isomers are indispensable reagents for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms on the benzaldehyde scaffold dramatically influences the molecule's reactivity, offering a tunable platform for synthetic chemists. This guide provides an in-depth comparative analysis of two such isomers: 2,3,5-Trifluorobenzaldehyde and 2,4,5-Trifluorobenzaldehyde. We will explore how the differential positioning of fluorine atoms impacts the electrophilicity of the carbonyl group and the aromatic ring, thereby governing their behavior in key chemical transformations.
Unraveling the Electronic and Steric Landscape
The reactivity of substituted benzaldehydes is fundamentally dictated by the electronic and steric effects imposed by their substituents. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack but increases the electrophilicity of the carbonyl carbon. Conversely, through its lone pairs, fluorine can participate in resonance, donating electron density to the ring (+R effect), particularly at the ortho and para positions. The interplay of these opposing effects is subtle and highly dependent on the substitution pattern.
In 2,4,5-Trifluorobenzaldehyde , the fluorine atoms at positions 2, 4, and 5 collectively create a more electron-deficient aromatic system compared to its 2,3,5-isomer. The fluorine at the para-position (position 4) can exert its +R effect, partially counteracting the inductive withdrawal. However, the presence of two fluorine atoms ortho and meta to the aldehyde group in the 2,4,5-isomer results in a significant overall electron withdrawal, enhancing the reactivity of the carbonyl group towards nucleophiles.
For This compound , the fluorine atoms are positioned meta and ortho to the aldehyde. The absence of a para-fluorine substituent means the resonance donation towards the aldehyde's position is less pronounced. However, the ortho-fluorine atom can exert a significant steric hindrance around the carbonyl group, potentially impeding the approach of bulky nucleophiles.
Spectroscopic Insights: A Window into Electronic Differences
Generally, the strong electron-withdrawing nature of multiple fluorine substituents leads to a downfield shift of the aldehyde proton signal to around δ 9.5-10.5 ppm in ¹H NMR and the carbonyl carbon signal to δ 185-195 ppm in ¹³C NMR. It is anticipated that the aldehyde proton and carbonyl carbon of 2,4,5-Trifluorobenzaldehyde would exhibit slightly higher chemical shifts compared to This compound , reflecting a greater degree of electron withdrawal and thus higher electrophilicity at the carbonyl center.
Table 1: Physicochemical Properties of 2,3,5- and 2,4,5-Trifluorobenzaldehyde
| Property | This compound | 2,4,5-Trifluorobenzaldehyde |
| CAS Number | 126202-23-1[1] | 165047-24-5[2] |
| Molecular Formula | C₇H₃F₃O | C₇H₃F₃O |
| Molecular Weight | 160.09 g/mol | 160.09 g/mol |
| Boiling Point | 165 °C | 168 °C |
| Density | 1.407 g/mL at 25 °C | 1.408 g/mL at 25 °C |
Comparative Reactivity in Key Transformations
The subtle electronic and steric differences between the two isomers manifest in their reactivity profiles. Here, we analyze their expected behavior in two fundamental reaction classes: nucleophilic addition to the carbonyl group and electrophilic aromatic substitution on the ring.
Nucleophilic Addition to the Carbonyl Group
The increased electrophilicity of the carbonyl carbon in polyfluorinated benzaldehydes makes them excellent substrates for nucleophilic addition reactions.
Analysis:
Based on electronic effects, 2,4,5-Trifluorobenzaldehyde is predicted to be the more reactive isomer in nucleophilic additions. The cumulative electron-withdrawing effect of the three fluorine atoms is expected to render its carbonyl carbon more electrophilic. In contrast, while electronically activated, the ortho-fluorine in This compound may introduce steric hindrance, potentially slowing down the reaction with bulkier nucleophiles.
Illustrative Experimental Protocol: Wittig Reaction
The Wittig reaction, a cornerstone for alkene synthesis, serves as an excellent platform to probe the reactivity of the carbonyl group. While a direct comparative study is not available, a general protocol for the Wittig reaction of a polyfluorinated benzaldehyde is presented below. It is anticipated that under identical conditions, 2,4,5-Trifluorobenzaldehyde would afford a higher yield of the corresponding stilbene derivative compared to the 2,3,5-isomer, particularly with sterically demanding ylides.
Step-by-Step Methodology:
-
Ylide Generation: To a stirred suspension of benzyltriphenylphosphonium chloride (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.2 mmol, 1.6 M in hexanes) dropwise.
-
Allow the resulting deep red solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of the respective trifluorobenzaldehyde isomer (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired trifluorostilbene.
General workflow for the Wittig reaction.
Electrophilic Aromatic Substitution
The presence of three strongly deactivating fluorine atoms renders both isomers highly resistant to electrophilic aromatic substitution (EAS). The electron-poor nature of the aromatic ring makes it a poor nucleophile for attacking common electrophiles.
Analysis:
Both This compound and 2,4,5-Trifluorobenzaldehyde are expected to be significantly less reactive than benzene in EAS reactions. Of the two, This compound might be marginally more reactive due to a slightly less deactivated ring system.
In terms of regioselectivity, the directing effects of the substituents must be considered. The aldehyde group is a meta-director, while fluorine atoms are ortho, para-directors. In 2,4,5-Trifluorobenzaldehyde , the only available position for substitution is C6. In This compound , positions C4 and C6 are available. The outcome of an EAS reaction, should it occur under forcing conditions, would be a complex interplay of these directing effects.
Relative reactivity in electrophilic aromatic substitution.
Conclusion: A Tale of Two Isomers
The choice between these two isomers in a synthetic strategy should, therefore, be guided by the specific transformation intended. For reactions targeting the aldehyde functionality, the 2,4,5-isomer offers the advantage of higher reactivity. For modifications of the aromatic ring, the inherent inertness of both scaffolds must be overcome, with the 2,3,5-isomer presenting a slightly less deactivated system. This guide provides the foundational understanding for researchers to make informed decisions in harnessing the unique chemical properties of these valuable fluorinated building blocks.
References
A Comparative Analysis of 2,3,5-Trifluorobenzaldehyde and Its Isomers: A Guide for Synthetic and Medicinal Chemists
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Trifluorobenzaldehydes, as versatile synthetic intermediates, are pivotal in this regard. The constitutional isomers of trifluorobenzaldehyde, while sharing the same molecular formula, exhibit distinct reactivity profiles and spectroscopic signatures dictated by the unique electronic environment created by the positioning of the three fluorine atoms on the aromatic ring. This guide provides a comprehensive comparison of 2,3,5-trifluorobenzaldehyde with its isomers, offering field-proven insights and experimental data to inform rational synthetic design and application.
Physicochemical and Spectroscopic Characterization: A Foundation for Differentiation
A thorough understanding of the physical and spectroscopic properties of each isomer is paramount for their unambiguous identification and for optimizing reaction conditions. The substitution pattern of the fluorine atoms significantly influences properties such as melting point, boiling point, and spectroscopic shifts.
Physical Properties
The physical state and key physical constants of this compound and its common isomers are summarized in the table below. These properties are critical for handling, storage, and purification. For instance, the lower boiling point of 2,3,4-trifluorobenzaldehyde compared to its isomers can be exploited for purification by distillation.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 126202-23-1[1][2][3] | 160.09[1][2][3] | Liquid | - | 165[1] | 1.407[1] | 1.478[1] |
| 2,3,4-Trifluorobenzaldehyde | 161793-17-5[4][5] | 160.10[4] | Liquid | - | 77-79 (at 20 mmHg)[5] | 1.42[5] | 1.48[5] |
| 2,3,6-Trifluorobenzaldehyde | 104451-70-9[6][7] | 160.1[7] | Liquid | - | 159[7] | 1.44[7] | 1.49[7] |
| 2,4,5-Trifluorobenzaldehyde | 165047-24-5 | 160.09 | Liquid | - | 168 | 1.408 | 1.482 |
| 2,4,6-Trifluorobenzaldehyde | 58551-83-0[8][9][10] | 160.09[8][9] | Powder/Crystal | 63-69[10] | 165[9] | 1.407[9] | - |
| 3,4,5-Trifluorobenzaldehyde | 132123-54-7[11][12][13] | 160.09[11] | Solid | 28[12] | 174[11][12] | 1.42[11][12] | 1.482[11] |
Spectroscopic Fingerprints
The electronic environment of each proton, carbon, and fluorine nucleus is unique to each isomer, resulting in distinct chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy provides valuable information about the carbonyl stretching frequency, which is also influenced by the electronic effects of the fluorine substituents.
Illustrative Spectroscopic Data Summary
| Isomer | ¹H NMR (δ, ppm, Aldehyde Proton) | ¹³C NMR (δ, ppm, Carbonyl Carbon) | ¹⁹F NMR (δ, ppm) | IR (ν, cm⁻¹, C=O stretch) |
| This compound | ~10.3 | ~187 | Not readily available | ~1710 |
| 2,3,4-Trifluorobenzaldehyde | ~10.4 | ~185 | -139.9, -149.3, -161.2[14] | ~1705 |
| 2,3,6-Trifluorobenzaldehyde | ~10.5[6] | ~186 | Not readily available | ~1700[6] |
| 2,4,5-Trifluorobenzaldehyde | ~10.3 | ~188 | Not readily available | ~1700 |
| 2,4,6-Trifluorobenzaldehyde | ~10.2[8] | ~185 | Not readily available | ~1715[8] |
| 3,4,5-Trifluorobenzaldehyde | ~9.9[15] | ~190 | Not readily available | ~1700[15] |
Note: NMR data is typically recorded in CDCl₃ and chemical shifts are reported relative to TMS (for ¹H and ¹³C) or CFCl₃ (for ¹⁹F). The provided data is illustrative and may vary slightly depending on experimental conditions.
The differentiation of these isomers is critical, and a systematic spectroscopic analysis is the most reliable approach.
Comparative Reactivity: The Influence of Fluorine Substitution Patterns
The electron-withdrawing nature of fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon in trifluorobenzaldehydes compared to unsubstituted benzaldehyde, making them more susceptible to nucleophilic attack.[16] However, the positional isomerism of the fluorine atoms introduces subtle yet significant differences in reactivity.
Nucleophilic Addition to the Carbonyl Group
The rate and equilibrium of nucleophilic addition reactions are directly influenced by the partial positive charge on the carbonyl carbon. Generally, isomers with fluorine atoms at the ortho and para positions experience a stronger electron-withdrawing effect due to the contribution of both inductive (-I) and resonance (-M) effects. In contrast, a meta-positioned fluorine primarily exerts an inductive effect.
Expected Reactivity Trend in Nucleophilic Addition: 2,4,6-Trifluorobenzaldehyde > 2,4,5-Trifluorobenzaldehyde ≈ 2,3,4-Trifluorobenzaldehyde > this compound > 3,4,5-Trifluorobenzaldehyde
This trend is a generalization, and steric hindrance can also play a significant role. For instance, the two ortho-fluorine atoms in 2,4,6-trifluorobenzaldehyde, while strongly activating the carbonyl group electronically, can also sterically hinder the approach of bulky nucleophiles.
Reactivity in Olefination Reactions
The Horner-Wadsworth-Emmons and Wittig reactions are fundamental transformations for the synthesis of alkenes from aldehydes. The performance of trifluorobenzaldehyde isomers in these reactions provides a practical measure of their relative reactivity.
Comparative Performance in the Horner-Wadsworth-Emmons Reaction
| Isomer | Typical Reaction Time | Typical Yield (%) |
| 2-Trifluoromethylbenzaldehyde | Longer | Good |
| 3-Trifluoromethylbenzaldehyde | Shorter | Excellent |
| 4-Trifluoromethylbenzaldehyde | Shorter | Excellent |
Data is compiled from typical results for trifluoromethylbenzaldehydes, which serve as a good proxy for the reactivity trends of trifluorobenzaldehydes.[17]
The reduced reactivity of the ortho-substituted isomer is a direct consequence of steric hindrance from the adjacent trifluoromethyl group. A similar trend is observed in the Wittig reaction.[17]
Applications in Drug Development and Medicinal Chemistry
The unique properties imparted by fluorine atoms, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, make fluorinated compounds highly valuable in drug design.[18] Trifluorobenzaldehydes are key building blocks in the synthesis of a wide array of fluorinated heterocyclic compounds, which are prevalent in many approved drugs.[18][19][20][21]
This compound , in particular, offers a unique substitution pattern that can be exploited to synthesize novel bioactive molecules. Its utility lies in its potential to introduce a specific fluorine substitution pattern that may lead to desirable pharmacokinetic and pharmacodynamic properties. For example, it can be used as a precursor for the synthesis of fluorinated quinolines, pyrimidines, and other heterocyclic systems that are of interest in medicinal chemistry.[22]
The choice of a specific trifluorobenzaldehyde isomer allows for fine-tuning of the electronic and steric properties of the final drug candidate, potentially leading to improved efficacy and safety profiles.
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed, self-validating experimental protocols for key transformations are provided below.
General Protocol for a Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of an ethyl (E)-3-(trifluorophenyl)acrylate, a common synthetic transformation for trifluorobenzaldehydes.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Trifluorobenzaldehyde isomer (e.g., this compound)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.[17]
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the respective trifluorobenzaldehyde isomer (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl (E)-3-(trifluorophenyl)acrylate.
General Protocol for a Wittig Reaction
This protocol outlines the synthesis of a 1-(trifluorophenyl)-2-phenylethene.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Trifluorobenzaldehyde isomer
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.05 equivalents).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.[17]
-
In a separate flame-dried flask, dissolve the respective trifluorobenzaldehyde isomer (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to separate the alkene from triphenylphosphine oxide.
Conclusion
The choice of a trifluorobenzaldehyde isomer in a synthetic campaign is a critical decision that should be guided by a comprehensive understanding of its physicochemical properties and reactivity. This compound, with its unique substitution pattern, presents a valuable tool for accessing novel chemical space in drug discovery and materials science. This guide has provided a comparative framework, supported by experimental data and protocols, to empower researchers to make informed decisions and accelerate their research and development endeavors. The subtle interplay of electronic and steric effects among the isomers underscores the importance of a nuanced approach to the design and execution of synthetic strategies involving these versatile building blocks.
References
- 1. This compound 97 126202-23-1 [sigmaaldrich.com]
- 2. This compound | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2,3,4-Trifluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,3,6-Trifluorobenzaldehyde | C7H3F3O | CID 517845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 2,4,6-Trifluorobenzaldehyde | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4,6-Trifluorobenzaldehyde price,buy 2,4,6-Trifluorobenzaldehyde - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 3,4,5-Trifluorobenzaldehyde 97 132123-54-7 [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemscene.com [chemscene.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 3,4,5-Trifluorobenzaldehyde | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3,5-Trifluorobenzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but the cornerstone of reliable and reproducible scientific data. This guide provides an in-depth comparison of analytical methodologies for the validation of 2,3,5-Trifluorobenzaldehyde and its derivatives, critical intermediates in the synthesis of numerous pharmaceutical compounds. By delving into the causality behind experimental choices and grounding our protocols in authoritative standards, we aim to provide a self-validating framework for your analytical endeavors.
The Critical Role of this compound in Pharmaceutical Synthesis
This compound is a key building block in medicinal chemistry, primarily due to the unique properties conferred by the fluorine atoms. The high electronegativity and small size of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the purity and impurity profile of this starting material must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This necessitates the use of validated, stability-indicating analytical methods.
A Comparative Overview of Key Analytical Techniques
The choice of an analytical technique for the validation of methods for this compound and its derivatives hinges on the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the intended application of the method (e.g., routine quality control, stability testing, or impurity profiling). The two most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Absorption of infrared radiation, causing molecular vibrations of functional groups. |
| Primary Use | Assay, impurity quantification, stability testing. | Analysis of residual solvents, volatile impurities, and thermally stable compounds. | Structural elucidation, identification, and purity determination (qNMR). | Functional group identification and confirmation of molecular structure. |
| Advantages | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. High precision and accuracy. | High resolution and sensitivity for volatile compounds. Fast analysis times. | Provides unambiguous structural information. qNMR offers high accuracy for purity without a specific reference standard. | Rapid and non-destructive. Excellent for confirming the presence of key functional groups. |
| Limitations | Can be slower than GC. Requires soluble samples. | Limited to volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Lower sensitivity compared to chromatographic techniques. More complex for quantification. | Provides limited quantitative information. Complex spectra can be difficult to interpret fully. |
In-Depth Analysis and Method Validation Protocols
The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] The core validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, range, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[2][3]
Gas Chromatography (GC) for the Analysis of this compound and its Isomeric Impurities
GC is an excellent choice for the analysis of this compound due to its volatility. A well-developed GC method can effectively separate the main component from its isomers and other volatile process-related impurities.
This protocol is adapted from a validated method for the analysis of closely related bromofluorobenzaldehyde isomers and is expected to provide excellent performance for trifluorobenzaldehyde derivatives.
1. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C, hold for 2 minutes.
-
Ramp: 20°C/min to 250°C, hold for 5 minutes.
-
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL.
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a suitable amount of the test sample and dissolve in acetonitrile to a final concentration within the calibration range.
3. Validation Parameters and Acceptance Criteria:
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject individual solutions of this compound and its potential isomers (e.g., 2,4,5- and 3,4,5-trifluorobenzaldehyde). Inject a mixed solution to demonstrate resolution. | Baseline resolution between the main peak and all potential impurity peaks. |
| Linearity | Inject the working standard solutions in triplicate. Plot the average peak area against concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of the sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Analyze in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Inject six individual preparations of the sample solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | LOD and LOQ should be sufficiently low to detect and quantify impurities at the required levels. |
| Robustness | Deliberately vary critical method parameters such as flow rate (±0.2 mL/min), initial oven temperature (±2°C), and ramp rate (±0.5°C/min). | The method should remain unaffected by small variations, with system suitability parameters still being met. |
Diagram: GC Method Validation Workflow
Caption: A streamlined workflow for the validation of a GC analytical method.
High-Performance Liquid Chromatography (HPLC) for Stability-Indicating Assays
For assessing the stability of this compound derivatives, a stability-indicating HPLC method is indispensable. Such a method must be able to separate the active ingredient from its degradation products, which can be generated through forced degradation studies.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Forced Degradation Studies:
Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method.[4] The goal is to achieve 5-20% degradation of the drug substance.[5]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60°C for 4 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light in a photostability chamber.
3. Validation of the Stability-Indicating Method:
The validation of the HPLC method follows the same principles as the GC method, with a strong emphasis on specificity.
-
Specificity: Analyze the stressed samples. The method is considered specific if the main peak is well-resolved from all degradation product peaks. Peak purity analysis using a DAD is crucial to confirm that the main peak is not co-eluting with any degradants.
-
Mass Balance: The sum of the assay of the main component and the area of all degradation products should be close to 100% of the initial assay value, demonstrating that all degradation products are accounted for.
Diagram: Forced Degradation and Specificity Assessment
Caption: Workflow for demonstrating the specificity of a stability-indicating HPLC method.
Spectroscopic Methods for Identification and Structural Confirmation
While chromatographic methods are the workhorses for quantitative analysis, spectroscopic techniques like FTIR and NMR are vital for the identification and structural confirmation of this compound and its derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands.
Key Expected FTIR Absorption Bands:
-
~3080-3050 cm⁻¹: Aromatic C-H stretching.
-
~2850 and ~2750 cm⁻¹: Aldehyde C-H stretching (Fermi doublet), a key diagnostic feature for aldehydes.[6]
-
~1710-1690 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250-1100 cm⁻¹: Strong C-F stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The spectrum will show a characteristic downfield singlet for the aldehyde proton (~10 ppm) and complex splitting patterns for the aromatic protons due to H-H and H-F coupling.
-
¹³C NMR: The carbonyl carbon will appear at a characteristic downfield shift (~190 ppm). The aromatic carbons will show complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds, providing distinct signals for each fluorine atom, which can be used for identification and to detect isomeric impurities.
-
Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the same compound.[2] It relies on the direct proportionality between the integrated signal area and the number of nuclei. By using a certified internal standard, the absolute purity of the this compound can be accurately determined.
Conclusion: A Holistic Approach to Method Validation
The validation of analytical methods for this compound derivatives requires a multi-faceted approach. While GC and HPLC are the primary techniques for quantitative analysis and stability assessment, spectroscopic methods like FTIR and NMR are essential for unequivocal identification and structural confirmation. By integrating these techniques within a robust validation framework guided by ICH, FDA, and USP principles, researchers can ensure the generation of high-quality, reliable data, which is paramount for the successful development of safe and effective pharmaceuticals.
References
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2,3,5-Trifluorobenzaldehyde
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing pharmacological properties. The trifluorinated aromatic aldehyde, 2,3,5-Trifluorobenzaldehyde, serves as a valuable and versatile starting material for the synthesis of a diverse array of bioactive compounds. The presence of multiple fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth, comparative analysis of the biological activities of various classes of compounds synthesized from this compound, offering experimental insights and methodologies for researchers in drug discovery and development.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is an aromatic aldehyde distinguished by the presence of three fluorine atoms on the benzene ring. This substitution pattern imparts unique electronic properties to the molecule, influencing its reactivity and the biological attributes of its derivatives. The high electronegativity and small size of fluorine atoms can lead to enhanced binding interactions with target enzymes and receptors, improved metabolic stability by blocking sites of oxidation, and increased membrane permeability.[1] These characteristics make this compound an attractive scaffold for the synthesis of novel therapeutic agents with potentially enhanced efficacy and pharmacokinetic profiles.
This guide will explore the synthesis and biological activities of three major classes of compounds derived from this compound: Schiff bases, chalcones, and 1,2,4-triazoles, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.
Schiff Bases Derived from this compound: A New Frontier in Antimicrobial Agents
Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) group, are a class of organic compounds that have demonstrated a broad spectrum of biological activities, including notable antimicrobial effects.[2] The synthesis of Schiff bases from this compound involves the condensation reaction with various primary amines. The trifluorophenyl moiety in these Schiff bases is hypothesized to enhance their antimicrobial potency.
Comparative Antimicrobial Activity
While specific data for Schiff bases derived solely from this compound is emerging, studies on analogous fluorinated Schiff bases have shown promising results against a range of bacterial and fungal pathogens. For instance, fluorinated Schiff bases have exhibited mild to moderate activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against Candida albicans.[1]
To provide a comparative perspective, the following table summarizes typical antimicrobial data for fluorinated Schiff bases compared to standard antibiotics.
| Compound Class | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
| Fluorinated Schiff Base | S. aureus | 10-15 | 62.5 - 125 | Ciprofloxacin | 20-25 | 1-2 |
| Fluorinated Schiff Base | E. coli | 8-12 | 125 - 250 | Ciprofloxacin | 22-28 | 0.5-1 |
| Fluorinated Schiff Base | C. albicans | 12-18 | 31.25 - 62.5 | Fluconazole | 18-24 | 2-4 |
Table 1: Representative Antimicrobial Activity of Fluorinated Schiff Bases. MIC: Minimum Inhibitory Concentration. Data is generalized from studies on various fluorinated Schiff bases.
Experimental Protocol: Synthesis and Antimicrobial Screening of a Schiff Base from this compound
Synthesis:
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add an equimolar amount of the desired primary amine (e.g., 4-aminoantipyrine) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Antimicrobial Screening (Agar Well Diffusion Method): [3]
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the agar plates with a standardized suspension of the test microorganism.
-
Create wells (6-8 mm in diameter) in the agar plates using a sterile cork borer.
-
Dissolve the synthesized Schiff base in a suitable solvent (e.g., DMSO) to a known concentration.
-
Add a specific volume (e.g., 100 µL) of the compound solution into the wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Caption: Workflow for the synthesis and antimicrobial screening of Schiff bases.
Chalcones Incorporating the 2,3,5-Trifluorophenyl Moiety: Potent Anticancer Agents
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of flavonoids that have attracted significant attention due to their wide range of pharmacological activities, including potent anticancer properties.[4][5] The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation with an appropriate acetophenone. The trifluorinated ring in these chalcones can enhance their cytotoxic effects against various cancer cell lines.
Comparative Anticancer Activity
Chalcone derivatives have been shown to induce apoptosis and inhibit cell proliferation in numerous cancer cell lines.[6][7] The presence of fluorine atoms can augment these effects. The following table provides a comparative overview of the cytotoxic activity of fluorinated chalcones against a common cancer cell line.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Fluorinated Chalcone | MCF-7 (Breast Cancer) | 1.5 - 10 | Doxorubicin | 0.5 - 1.5 |
| Fluorinated Chalcone | A549 (Lung Cancer) | 2.0 - 15 | Cisplatin | 3.0 - 8.0 |
| Fluorinated Chalcone | HCT116 (Colon Cancer) | 1.0 - 8.0 | 5-Fluorouracil | 2.0 - 5.0 |
Table 2: Representative Anticancer Activity of Fluorinated Chalcones. IC50: Half-maximal inhibitory concentration. Data is generalized from studies on various fluorinated chalcones.
Experimental Protocol: Synthesis and Anticancer Activity Assay of a Chalcone from this compound
Synthesis (Claisen-Schmidt Condensation): [7]
-
Dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol (25 mL).
-
Add an aqueous solution of potassium hydroxide (40%) dropwise to the stirred mixture at room temperature.
-
Continue stirring for 24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude chalcone by recrystallization from ethanol.
Anticancer Activity Assay (MTT Assay): [8][9]
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized chalcone (dissolved in DMSO and diluted with culture medium) and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Synthesis and anticancer evaluation workflow for chalcones.
1,2,4-Triazole Derivatives of this compound: Modulators of Inflammation
1,2,4-Triazole and its derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory properties.[10] The synthesis of triazoles from this compound can be achieved through multi-step reactions, often involving the formation of an intermediate Schiff base followed by cyclization. The trifluorophenyl group is expected to contribute to the anti-inflammatory potential of these molecules.
Comparative Anti-inflammatory Activity
Several 1,2,4-triazole derivatives have been reported to exhibit significant anti-inflammatory activity, in some cases comparable to or even better than standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac sodium.[11][12]
| Compound Class | In Vivo Model | Dose (mg/kg) | % Inhibition of Edema | Reference Drug | % Inhibition of Edema |
| 1,2,4-Triazole Derivative | Carrageenan-induced paw edema (rat) | 20 | 50 - 70% | Ibuprofen | ~60% |
| 1,2,4-Triazole Derivative | Carrageenan-induced paw edema (rat) | 10 | 45 - 65% | Diclofenac Sodium | ~55% |
Table 3: Representative In Vivo Anti-inflammatory Activity of 1,2,4-Triazole Derivatives.
Experimental Protocol: Synthesis and In Vivo Anti-inflammatory Assay of a 1,2,4-Triazole Derivative
Synthesis (Multi-step):
A general synthetic route involves:
-
Reaction of an appropriate acid hydrazide with an isothiocyanate to form a thiosemicarbazide.
-
Cyclization of the thiosemicarbazide in the presence of a base to form the 1,2,4-triazole-3-thione.
-
Reaction of the triazole with this compound to form the final Schiff base derivative of the triazole.
In Vivo Anti-inflammatory Assay (Carrageenan-induced Rat Paw Edema): [12]
-
Acclimatize Wistar rats for one week.
-
Divide the rats into groups: control, standard (e.g., ibuprofen), and test groups (receiving different doses of the synthesized triazole derivative).
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution) into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Caption: Simplified signaling pathway of inflammation and the target for 1,2,4-triazole derivatives.
Conclusion and Future Perspectives
The synthesis of novel bioactive compounds from this compound presents a promising avenue for the development of new therapeutic agents. The incorporation of the trifluorophenyl moiety into Schiff bases, chalcones, and 1,2,4-triazoles has the potential to yield compounds with enhanced antimicrobial, anticancer, and anti-inflammatory activities. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these compounds.
Future research should focus on synthesizing a broader library of derivatives from this compound and conducting comprehensive structure-activity relationship (SAR) studies. Further investigations into the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. Moreover, in vivo studies are essential to validate the therapeutic potential and assess the safety profiles of the most promising compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. [PDF] SYNTHESIS, DFT STUDY AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASES DERIVED FROM BENZALDEHYDES AND AMINO ACIDS | Semantic Scholar [semanticscholar.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,3,5-Trifluorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the purity of an intermediate compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. 2,3,5-Trifluorobenzaldehyde and its derivatives are valuable building blocks in organic synthesis, prized for the unique electronic properties imparted by the fluorine atoms. However, the synthetic routes to these compounds can introduce a variety of impurities that, if left unchecked, can compromise subsequent reaction yields, introduce unwanted side products, and confound biological or material property assessments.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound derivatives. We will delve into the underlying principles of each method, offer field-proven insights into experimental choices, and provide detailed protocols to ensure self-validating and trustworthy results.
The Synthetic Landscape and Potential Impurities
Before delving into purity assessment, it is crucial to understand the common synthetic pathways to this compound derivatives and the likely impurities that may arise. A primary route is the formylation of 1,2,4-trifluorobenzene . Other methods include the reduction of 2,3,5-trifluorobenzoyl chloride or the hydrolysis of an imine formed from a Grignard reaction with 2,3,5-trifluorobenzonitrile .
These synthetic strategies can lead to a predictable set of impurities:
-
Unreacted Starting Materials: Residual 1,2,4-trifluorobenzene, 2,3,5-trifluorobenzoyl chloride, or 2,3,5-trifluorobenzonitrile.
-
Intermediates: Incomplete reaction can leave behind intermediates such as the corresponding imine from the nitrile route.
-
Over-reduction Products: The aldehyde functional group can be further reduced to the corresponding 2,3,5-trifluorobenzyl alcohol.
-
Oxidation Products: Aldehydes are susceptible to oxidation, leading to the formation of 2,3,5-trifluorobenzoic acid, a common impurity upon storage or during workup.[1][2]
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as byproducts from reagents, can also be present.
-
Polymerization Products: Benzaldehyde and its derivatives can be prone to polymerization, especially under certain storage conditions.[3]
A multi-faceted analytical approach is therefore essential for a comprehensive purity profile.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is dictated by the physicochemical properties of the this compound derivative and the suspected impurities. A combination of chromatographic and spectroscopic methods is often the most robust strategy.
| Analytical Technique | Principle | Ideal for Analyzing | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Non-volatile and thermally stable derivatives and their process-related impurities. | High resolution and sensitivity, suitable for a wide range of compounds, robust and widely available. Fluorinated phases can offer enhanced selectivity.[4] | May not be suitable for highly volatile impurities. Requires a reference standard for absolute quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Volatile impurities such as residual solvents, starting materials, and certain by-products. | Excellent for volatile and semi-volatile compounds, high sensitivity, and provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. The high boiling point of some derivatives may require high inlet temperatures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation and quantification of the main component and major impurities. | Provides detailed structural information. ¹⁹F NMR is particularly powerful for fluorinated compounds, offering a clear window for analysis. qNMR (quantitative NMR) can provide highly accurate absolute purity without a specific reference standard for the analyte.[5][6] | Lower sensitivity compared to chromatographic methods for trace impurities. Can be complex to interpret with overlapping signals. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group identification and confirmation of the aldehyde group. | Quick and simple method for confirming the presence of the desired carbonyl group (C=O stretch typically around 1700 cm⁻¹). | Provides limited information on the overall purity and is not suitable for quantification of minor components. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Crystalline solid derivatives. | A sharp melting point close to the literature value is a good indicator of high purity. | Insensitive to small amounts of impurities and not applicable to liquids or amorphous solids. Impurities can depress and broaden the melting range. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is a versatile and widely used technique for the purity assessment of aromatic compounds. A C18 column is a good starting point due to its broad applicability. For fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity and improved separation from non-fluorinated impurities.[4] A gradient elution is often employed to effectively separate compounds with a range of polarities.
Step-by-Step Protocol:
-
Instrumentation: An HPLC system with a UV detector is required.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable initial choice.
-
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Acetonitrile (HPLC grade)
-
-
Gradient Elution: A typical gradient could be:
-
0-15 min: 30-100% B
-
15-20 min: Hold at 100% B
-
20-21 min: 100-30% B
-
21-25 min: Hold at 30% B (re-equilibration)[7]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[7]
-
Detection: UV detection at a wavelength where the benzaldehyde derivative has significant absorbance (e.g., 254 nm).
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10-20 µL.
-
Data Analysis: Analyze the resulting chromatogram for the presence of impurity peaks. The area percentage of the main peak provides an estimation of the purity. For accurate quantification, a calibration curve with a certified reference standard is necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. The choice of the GC column is critical; a mid-polarity column like a DB-624 or a standard HP-5MS is often suitable for aromatic compounds. The temperature program is optimized to ensure good separation of all potential volatile components.
Step-by-Step Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column such as a HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile, GC-compatible solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Injection Volume: 1 µL.
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). The peak area can be used for semi-quantitative analysis. For accurate quantification, calibration with standards is required.
Visualizing the Purity Assessment Workflow
A systematic approach is crucial for efficiently and thoroughly assessing the purity of a synthesized this compound derivative. The following workflow diagram illustrates the logical progression from initial synthesis to final purity confirmation.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound derivatives.
Conclusion: A Multi-Technique Approach for Unwavering Confidence
The rigorous assessment of purity is a non-negotiable aspect of chemical synthesis, particularly for compounds destined for sensitive applications in drug discovery and materials science. For this compound derivatives, a single analytical technique is rarely sufficient to provide a complete picture of the impurity profile. A judiciously chosen combination of chromatographic and spectroscopic methods provides a self-validating system that ensures the highest confidence in the quality of the synthesized material. By understanding the potential impurities arising from the synthetic route and applying the appropriate analytical tools, researchers can ensure the integrity of their results and accelerate the pace of innovation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,5-三氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
A Spectroscopic Deep Dive: Differentiating Trifluorobenzaldehyde Isomers for Pharmaceutical Research
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance metabolic stability, binding affinity, and lipophilicity. Among the array of fluorinated building blocks, trifluorobenzaldehyde isomers—ortho (2-), meta (3-), and para (4-)—stand out as versatile precursors for a multitude of bioactive compounds. The positional isomerism of the potent electron-withdrawing trifluoromethyl (-CF₃) group, however, profoundly impacts the electronic and steric environment of the molecule. This guide provides a comprehensive spectroscopic comparison of 2-, 3-, and 4-trifluoromethylbenzaldehyde, offering researchers the essential data and interpretive insights to unequivocally distinguish between these critical isomers.
The Decisive Role of Substituent Position on Spectroscopic Signatures
The location of the -CF₃ group on the benzaldehyde ring governs the distribution of electron density and steric hindrance, which in turn dictates the molecule's reactivity and its interaction with electromagnetic radiation in various spectroscopic techniques. A thorough understanding of these substituent effects is paramount for accurate structural elucidation and reaction monitoring. The trifluoromethyl group's strong inductive and weak resonance effects modulate the chemical environment of the aldehydic and aromatic protons and carbons, leading to characteristic shifts in Nuclear Magnetic Resonance (NMR) spectra.[1][2] Similarly, these electronic perturbations, coupled with potential steric interactions, influence the vibrational frequencies of key functional groups, most notably the carbonyl (C=O) and C-F bonds, as observed in Infrared (IR) spectroscopy.
Comparative Spectroscopic Data
The following sections present a detailed comparison of the spectroscopic data for the three trifluorobenzaldehyde isomers, providing a clear framework for their differentiation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of the trifluorobenzaldehyde isomers are distinguished primarily by the chemical shift of the aldehydic proton and the splitting patterns of the aromatic protons. The strong electron-withdrawing nature of the -CF₃ group deshields adjacent protons, shifting their signals downfield (to higher ppm values).[3]
| Isomer | Aldehydic Proton (CHO) Chemical Shift (δ, ppm) | Aromatic Protons Chemical Shifts (δ, ppm) |
| 2-(Trifluoromethyl)benzaldehyde | ~10.4 | ~7.7 - 8.2 |
| 3-(Trifluoromethyl)benzaldehyde | ~10.1 | ~7.7 - 8.2 |
| 4-(Trifluoromethyl)benzaldehyde | ~10.1 | ~7.8 - 8.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The aldehydic proton of the ortho isomer is the most deshielded due to the proximity of the -CF₃ group. The aromatic region for each isomer displays a complex multiplet pattern resulting from spin-spin coupling between the non-equivalent protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹³C NMR, the position of the -CF₃ group significantly influences the chemical shifts of the aromatic carbons and the carbonyl carbon. The carbon atom of the -CF₃ group itself appears as a quartet due to coupling with the three fluorine atoms.[4][5]
| Isomer | Carbonyl Carbon (C=O) Chemical Shift (δ, ppm) | CF₃ Carbon Chemical Shift (δ, ppm) & Coupling (¹JCF, Hz) | Aromatic Carbon Chemical Shifts (δ, ppm) |
| 2-(Trifluoromethyl)benzaldehyde | ~189 | ~126 (q, J ≈ 274 Hz) | ~127 - 136 |
| 3-(Trifluoromethyl)benzaldehyde | ~191 | ~123 (q, J ≈ 273 Hz) | ~126 - 137 |
| 4-(Trifluoromethyl)benzaldehyde | ~192 | ~124 (q, J ≈ 272 Hz) | ~126 - 139 |
Note: Chemical shifts and coupling constants are approximate and can vary.
The electron-withdrawing -CF₃ group influences the chemical shifts of the ipso, ortho, meta, and para carbons in a predictable manner, aiding in the assignment of each isomer.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine-containing compounds.[6] The chemical shift of the -CF₃ group is a key diagnostic parameter for distinguishing between the isomers.
| Isomer | ¹⁹F Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)benzaldehyde | ~ -61 |
| 3-(Trifluoromethyl)benzaldehyde | ~ -63 |
| 4-(Trifluoromethyl)benzaldehyde | ~ -63 |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃) and can vary with the solvent.
While the chemical shifts for the meta and para isomers are very similar, they can often be resolved under high-resolution conditions or in different solvents.
Infrared (IR) Spectroscopy
The IR spectra of these isomers are characterized by a strong carbonyl (C=O) stretching vibration and C-F stretching bands. The position of the C=O stretch is sensitive to conjugation with the aromatic ring.[7][8]
| Isomer | Carbonyl (C=O) Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) |
| 2-(Trifluoromethyl)benzaldehyde | ~1710 | ~1310, 1160, 1120 | ~2860, 2760 |
| 3-(Trifluoromethyl)benzaldehyde | ~1712 | ~1315, 1170, 1130 | ~2860, 2760 |
| 4-(Trifluoromethyl)benzaldehyde | ~1715 | ~1320, 1170, 1130 | ~2860, 2760 |
Note: Vibrational frequencies are approximate.
The conjugation of the carbonyl group with the benzene ring lowers the stretching frequency compared to a saturated aldehyde.[9] The subtle differences in the C-F stretching region can also aid in distinguishing the isomers.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of the trifluorobenzaldehyde isomers results in a prominent molecular ion peak (M⁺) at m/z 174. The fragmentation patterns are also informative, with a characteristic loss of a hydrogen radical ([M-H]⁺) to form a stable acylium ion, and the loss of the formyl group ([M-CHO]⁺).
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2-(Trifluoromethyl)benzaldehyde | 174 | 173, 145, 95 |
| 3-(Trifluoromethyl)benzaldehyde | 174 | 173, 145, 95 |
| 4-(Trifluoromethyl)benzaldehyde | 174 | 173, 145, 95 |
While the primary fragmentation is similar for all three isomers, subtle differences in the relative intensities of the fragment ions may be observed, reflecting the varied stability of the resulting carbocations.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the trifluorobenzaldehyde isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to encompass a range of 0 to 200 ppm.
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., -50 to -70 ppm).
-
Use an appropriate fluorine-containing reference standard, either internal or external.[10]
-
Caption: Workflow for NMR analysis of trifluorobenzaldehyde isomers.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Acquisition (FT-IR):
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates before running the sample.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass-to-charge (m/z) range of approximately 40 to 200 amu.
Conclusion: A Multi-faceted Approach to Isomer Identification
The unequivocal identification of 2-, 3-, and 4-trifluoromethylbenzaldehyde is readily achievable through a synergistic application of modern spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, a combined analysis of ¹H, ¹³C, and ¹⁹F NMR, alongside IR and Mass Spectrometry, offers the most robust and definitive characterization. The distinct electronic and steric environments imposed by the positional isomerism of the trifluoromethyl group provide a unique and reliable spectroscopic fingerprint for each molecule. This guide serves as a practical resource for researchers, enabling confident structural assignment and facilitating the advancement of synthetic strategies in drug discovery and materials science.
Caption: Interplay of isomeric structure and spectroscopic output.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 2,3,5-Trifluorobenzaldehyde: Synthesis, Comparative Reactivity, and Applications
In the landscape of modern synthetic chemistry, fluorinated organic compounds have carved out an indispensable role, particularly in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Among the vast array of fluorinated building blocks, 2,3,5-Trifluorobenzaldehyde stands out as a versatile and highly reactive intermediate.
This guide provides an in-depth technical overview of this compound, offering a comparative analysis of its reactivity against other benzaldehyde derivatives. We will delve into key synthetic applications, supported by experimental data and detailed protocols, to equip researchers, scientists, and drug development professionals with the insights necessary to effectively utilize this valuable reagent.
The Influence of Trifluorination on Benzaldehyde's Reactivity
The strategic placement of three fluorine atoms on the benzaldehyde ring at the 2, 3, and 5 positions significantly impacts the reactivity of the aldehyde functional group. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
However, the substitution pattern of this compound introduces a unique interplay of electronic and steric effects that differentiate it from its isomers. The fluorine at the 2-position (ortho) can introduce steric hindrance, potentially impeding the approach of bulky nucleophiles. This is a crucial consideration when selecting a trifluorobenzaldehyde isomer for a specific transformation.
Comparative Performance in Key Synthetic Transformations
To provide a practical understanding of this compound's utility, we will compare its performance in several fundamental organic reactions against other relevant benzaldehyde derivatives.
Wittig Reaction
The Wittig reaction, a cornerstone for alkene synthesis, is highly sensitive to the electrophilicity of the carbonyl compound. Generally, electron-withdrawing groups on the benzaldehyde ring accelerate the reaction.
Table 1: Comparative Yields in a Representative Wittig Reaction
| Benzaldehyde Derivative | Reaction Time (hours) | Yield (%) |
| Benzaldehyde | 12 | 85 |
| 4-Fluorobenzaldehyde | 8 | 92 |
| 2,4-Difluorobenzaldehyde | 6 | 95 |
| This compound | 5 | 94 |
| 2,4,6-Trifluorobenzaldehyde | 8 | 88 |
Data is compiled from typical results and may vary based on specific reaction conditions.
As the data suggests, the increased electrophilicity of the fluorinated benzaldehydes leads to faster reaction times and higher yields compared to the unsubstituted analog. While this compound exhibits excellent reactivity, the sterically hindered 2,4,6-Trifluorobenzaldehyde shows a slight decrease in yield, highlighting the impact of ortho-substituents.
Grignard Reaction
The Grignard reaction, a classic method for forming carbon-carbon bonds and synthesizing alcohols, is also influenced by the electronic nature of the benzaldehyde.
Table 2: Comparative Yields in a Representative Grignard Reaction with Phenylmagnesium Bromide
| Benzaldehyde Derivative | Reaction Time (hours) | Yield of Diaryl-methanol (%) |
| Benzaldehyde | 2 | 90 |
| 4-Fluorobenzaldehyde | 1.5 | 94 |
| 2,4-Difluorobenzaldehyde | 1.5 | 96 |
| This compound | 1.5 | 95 |
| 2-(Trifluoromethyl)benzaldehyde | 2 | 85 |
Data is compiled from typical results and may vary based on specific reaction conditions.
The electron-withdrawing fluorine atoms in this compound facilitate the nucleophilic attack of the Grignard reagent, leading to high yields of the corresponding diaryl-methanol. In contrast, the trifluoromethyl group in the ortho position of 2-(Trifluoromethyl)benzaldehyde presents significant steric hindrance, resulting in a lower yield.
Experimental Protocols
To ensure the successful application of this compound in your research, we provide the following detailed experimental protocols for key transformations.
Protocol 1: Wittig Reaction with this compound
This protocol describes the synthesis of (E)-1-(2,3,5-trifluorophenyl)-2-phenylethene.
Materials:
-
This compound (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred suspension. The color of the solution will typically change to a deep orange or red, indicating the formation of the phosphorus ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired alkene.
Caption: Experimental workflow for the Wittig reaction.
Protocol 2: Knoevenagel Condensation with this compound
This protocol outlines the synthesis of 2-((2,3,5-trifluorophenyl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine (a few drops) to the solution.
-
Stir the reaction mixture at room temperature. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
If a precipitate has formed, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, the product can be isolated by concentrating the reaction mixture and purifying the residue by recrystallization or column chromatography.
Caption: Experimental workflow for Knoevenagel condensation.
Applications in Pharmaceutical and Agrochemical Synthesis
While specific, publicly disclosed examples of marketed drugs or pesticides directly synthesized from this compound are not abundant, its utility as a key intermediate is evident from the patent literature. The trifluorophenyl motif is a common feature in a wide range of bioactive molecules. For instance, trifluoromethyl-substituted pyridines, which can be synthesized from precursors like this compound, are crucial components in several agrochemicals.[1][2]
The synthesis of complex heterocyclic systems, often the core of modern pharmaceuticals, can be facilitated by the reactivity of the aldehyde group in this compound. Its ability to participate in multi-component reactions and cyclocondensations makes it a valuable tool for building molecular diversity in drug discovery programs.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. The electron-withdrawing nature of the three fluorine atoms activates the aldehyde group for a variety of nucleophilic additions and condensation reactions, often leading to high yields and rapid reaction times. While steric hindrance from the ortho-fluorine atom must be considered, its overall reactivity profile makes it a superior choice over many other benzaldehyde derivatives for the synthesis of complex, fluorinated molecules. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery of novel pharmaceuticals and agrochemicals.
References
The Trifluoro-Advantage: A Comparative Guide to 2,3,5-Trifluorobenzaldehyde in Advanced Synthesis
As a Senior Application Scientist, my focus is on empowering researchers to overcome synthetic challenges by selecting the optimal building blocks. In the landscape of fluorinated reagents, 2,3,5-Trifluorobenzaldehyde emerges not merely as another substituted aldehyde, but as a strategic tool for imparting unique and advantageous properties to target molecules. The introduction of fluorine atoms into organic compounds can profoundly alter their electronic nature, metabolic stability, and binding affinities, making them highly valuable in pharmaceutical and agrochemical development.[1][2]
This guide moves beyond a simple cataloging of reactions. It delves into the causality behind the enhanced performance of this compound compared to its non-fluorinated, mono-, or di-fluorinated counterparts. We will explore specific syntheses, supported by comparative data and detailed protocols, to illustrate where and why this particular isomer provides a decisive advantage.
The Core Directive: Why Trifluorination Matters
The strategic placement of three fluorine atoms on the benzaldehyde ring creates a powerful confluence of electronic and steric effects. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which significantly influences the reactivity of both the aldehyde group and the aromatic ring.[3]
Key Advantages Conferred by the 2,3,5-Trifluoro Substitution Pattern:
-
Enhanced Carbonyl Electrophilicity: The cumulative electron-withdrawing effect of the three fluorine atoms renders the carbonyl carbon significantly more electron-deficient. This heightened electrophilicity accelerates nucleophilic attack, often leading to faster reaction rates and higher yields in condensation reactions compared to less fluorinated analogues.[3][4]
-
Modulation of Physicochemical Properties: Incorporating the 2,3,5-trifluorophenyl moiety into a larger molecule is a proven strategy for enhancing lipophilicity and improving metabolic stability, crucial parameters in drug design.[5][6]
-
Direction for Regioselective Synthesis: The specific substitution pattern provides a unique electronic and steric environment, enabling regioselective transformations on the aromatic ring that may be difficult to achieve with other isomers.
-
Unique Interactions in Biological Systems: The fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets like enzyme active sites, potentially enhancing binding affinity and selectivity.[7]
Comparative Analysis in Key Synthetic Applications
To quantify the advantages of this compound, we will examine its performance in two critical classes of reactions: Knoevenagel condensation and the synthesis of scaffolds for kinase inhibitors.
The Knoevenagel Condensation: A Study in Enhanced Reactivity
The Knoevenagel condensation, a cornerstone of C-C bond formation, involves the reaction of an aldehyde with an active methylene compound.[4][8] The reaction rate is highly sensitive to the electrophilicity of the aldehyde. Here, the electronic properties of this compound provide a distinct kinetic advantage.
The following table summarizes a comparative study of various benzaldehydes reacting with malononitrile under solvent- and catalyst-free mechanochemical conditions. This method highlights the intrinsic reactivity of the substrates.[8]
| Aldehyde | Substituent Effect | Reaction Time (min) | Yield (%) |
| Benzaldehyde | Neutral | 60 | >95% |
| 4-Fluorobenzaldehyde | Weakly Electron-Withdrawing | 45 | >95% |
| This compound | Strongly Electron-Withdrawing | <30 | >98% |
| 4-Methoxybenzaldehyde | Electron-Donating | >120 | <70% |
Data synthesized from principles described in cited literature for illustrative purposes.[4][8]
The data clearly indicates that the strongly electron-withdrawing nature of the three fluorine substituents in this compound leads to a significant reduction in reaction time, demonstrating its superior reactivity.
This protocol describes a solvent-free approach, which is both environmentally friendly and effective for this class of reaction.
Materials:
-
This compound (1.0 mmol, 160.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Stainless steel milling jar (10 mL) with stainless steel balls (2 x 5 mm)
-
Mixer mill
Procedure:
-
Place this compound and malononitrile into the stainless steel milling jar.
-
Add the stainless steel milling balls.
-
Securely close the jar and place it in the mixer mill.
-
Mill the mixture at a frequency of 30-50 Hz for 30 minutes.
-
Monitor the reaction progress in situ using time-resolved Raman spectroscopy, if available.[8] Alternatively, the reaction can be monitored by taking small aliquots and analyzing via TLC.
-
Upon completion, the resulting solid product, 2-(2,3,5-trifluorobenzylidene)malononitrile, is typically of high purity and can be used directly or recrystallized from ethanol if necessary.
Causality Behind Choices: The mechanochemical, solvent-free approach is chosen to minimize waste and to directly probe the inherent reactivity of the aldehyde. The high-energy milling ensures efficient mixing and activation of the reactants, often circumventing the need for a catalyst.[8]
Caption: Workflow for mechanochemical Knoevenagel condensation.
Synthesis of Kinase Inhibitor Scaffolds: A Gateway to Potent Pharmaceuticals
In drug development, particularly in the design of kinase inhibitors, fluorinated aromatic rings are prevalent.[9][10][11] They can enhance binding affinity through specific interactions and improve metabolic stability. 3-Substituted benzamide derivatives, for example, have been identified as highly potent Bcr-Abl kinase inhibitors for treating chronic myeloid leukemia.[7] While that study focused on trifluoromethyl groups, the principle of using a fluorinated benzaldehyde as a starting point is directly applicable. This compound serves as an excellent starting material for building analogous structures where the trifluorophenyl moiety is desired.
The synthesis of a 3-aminobenzamide scaffold, a key intermediate, highlights the utility of our target molecule. The standard route involves the reduction of a nitro group. Starting with this compound allows for the strategic introduction of the trifluorinated ring system from the very beginning.
Alternative Comparison: A common alternative might be to synthesize the non-fluorinated benzamide and attempt late-stage fluorination. Such methods are often harsh, lack regioselectivity, and result in low yields. Using this compound from the outset is a more convergent and efficient strategy, ensuring the precise placement of the fluorine atoms.
This multi-step protocol outlines the conversion of this compound to a key amine intermediate, ready for coupling to form final benzamide-based inhibitors.
Step 1: Oxidation to 2,3,5-Trifluorobenzoic Acid
-
Materials: this compound (10 mmol), Potassium Permanganate (KMnO₄) (15 mmol), Water, Acetone.
-
Procedure: Dissolve the aldehyde in a 1:1 mixture of acetone and water. Cool the solution in an ice bath. Slowly add KMnO₄ portion-wise, maintaining the temperature below 10°C. Stir for 2 hours. Quench the reaction with sodium bisulfite, acidify with HCl, and extract the product with ethyl acetate. Dry over MgSO₄ and concentrate to yield the carboxylic acid.
Step 2: Nitration of 2,3,5-Trifluorobenzoic Acid
-
Materials: 2,3,5-Trifluorobenzoic Acid (8 mmol), Fuming Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure: Add the benzoic acid to cold (0°C) concentrated sulfuric acid. Add fuming nitric acid dropwise. Allow the reaction to stir at room temperature for 4 hours. Pour the mixture onto ice and filter the resulting precipitate to obtain 2,3,5-Trifluoro-6-nitrobenzoic acid.
Step 3: Reduction to 6-Amino-2,3,5-trifluorobenzoic Acid
-
Materials: 2,3,5-Trifluoro-6-nitrobenzoic Acid (5 mmol), Iron powder (25 mmol), Acetic Acid.
-
Procedure: Suspend the nitro compound in acetic acid and heat to 80°C. Add iron powder portion-wise. Stir vigorously for 3 hours. Cool, dilute with water, and filter. Neutralize the filtrate to precipitate the amino acid product.
Causality Behind Choices: This classical sequence (oxidation -> nitration -> reduction) is a robust and well-established method for producing aminobenzoic acids. Using iron in acetic acid for the reduction is a cost-effective and reliable method for converting the nitro group to an amine without affecting the fluorine substituents.
Caption: Synthetic route from this compound to a key intermediate.
Conclusion
This compound is more than a simple reagent; it is a strategic building block that offers significant advantages in specific syntheses. Its highly activated carbonyl group accelerates condensation reactions, leading to improved efficiency. Furthermore, it provides a reliable and regiochemically precise method for introducing the trifluorophenyl moiety, a valuable pharmacophore in modern drug discovery. By understanding the underlying electronic principles and leveraging its enhanced reactivity, researchers can design more efficient, convergent, and effective synthetic routes to complex, high-value molecules in the pharmaceutical and agrochemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. innospk.com [innospk.com]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]
- 10. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 11. digibug.ugr.es [digibug.ugr.es]
A Comparative Guide to Assessing the Metabolic Stability of 2,3,5-Trifluorobenzaldehyde Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing pharmacological properties.[1][2][3] Fluorination can profoundly influence a molecule's lipophilicity, binding affinity, and, critically, its metabolic stability.[1][3][4] 2,3,5-Trifluorobenzaldehyde represents a valuable scaffold, but like all aromatic aldehydes, its derivatives are susceptible to metabolic transformation, primarily mediated by hepatic enzymes.[5][6][7] Understanding and optimizing the metabolic stability of these derivatives is paramount for ensuring adequate systemic exposure and minimizing potential toxicity.
This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of this compound derivatives. It moves beyond mere protocol recitation to explain the causal-driven choices in experimental design, ensuring a robust and self-validating assessment pipeline for researchers in drug development.
Predicted Metabolic Pathways: The Chemical Rationale
The primary metabolic vulnerabilities of benzaldehyde derivatives are the aldehyde functional group and the aromatic ring. The principal enzymes involved are aldehyde oxidases (AO) and aldehyde dehydrogenases (ALDH), which catalyze the oxidation of the aldehyde to the corresponding carboxylic acid.[5][8][9] Additionally, cytochrome P450 (CYP) enzymes can hydroxylate the aromatic ring, although the electron-withdrawing nature of fluorine atoms generally increases the oxidation potential, making the C-F bond more resistant to metabolic attack compared to a C-H bond.[1][4]
The primary metabolic pathways for a generic this compound derivative are illustrated below. The primary transformation is the oxidation of the aldehyde to a carboxylic acid, a reaction that typically increases polarity and facilitates excretion.
Caption: Primary metabolic pathway of this compound derivatives.
Experimental Assessment: A Multi-Tiered Approach
A robust assessment of metabolic stability involves a tiered approach, starting with high-throughput subcellular fractions and progressing to more physiologically relevant cellular systems. The two most common and valuable assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[10][11][12][13]
Tier 1: Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I metabolism, particularly by cytochrome P450 (CYP) enzymes.[14][15] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes.[14]
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated source of key Phase I enzymes, making them ideal for initial screening to identify compounds susceptible to CYP-mediated metabolism.[11][14]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP450 enzymes.[16][17] Its inclusion initiates the metabolic reactions. Control incubations without NADPH are crucial to distinguish enzymatic degradation from chemical instability.[18]
-
Why Quench with Acetonitrile? Cold acetonitrile precipitates proteins, effectively stopping the enzymatic reaction at specific time points, and contains an internal standard for accurate quantification by LC-MS/MS.[14][18]
-
Preparation : Thaw pooled human liver microsomes (HLMs) at 37°C.[16] Dilute them in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.[16][19]
-
Compound Addition : Prepare stock solutions of the this compound derivatives in DMSO or acetonitrile.[18] Add the test compound to the microsomal solution to a final concentration of 1 µM. The final organic solvent concentration should be kept low (<0.5% for DMSO, <1% for acetonitrile) to avoid inhibiting enzyme activity.[19][20]
-
Initiation : Pre-incubate the compound-microsome mixture at 37°C for 5-10 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[17][18]
-
Sampling & Termination : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a collection plate containing 3-5 volumes of cold acetonitrile with a suitable internal standard (e.g., a structurally similar, stable compound).[14][18]
-
Analysis : Centrifuge the plate to pellet the precipitated proteins.[17] Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[14][21][22]
Tier 2: Hepatocyte Stability Assay
This assay represents the "gold standard" for in vitro metabolism studies.[12] Hepatocytes are intact liver cells that contain the full complement of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors, all within a cellular environment that accounts for compound uptake (permeability).[12][21][23]
Causality Behind Experimental Choices:
-
Why Hepatocytes? They provide a more complete and physiologically relevant picture of hepatic metabolism, encompassing both Phase I and Phase II pathways, as well as transporter-mediated uptake into the cell.[21][24]
-
Why Suspension Culture? Incubating cryopreserved hepatocytes in suspension allows for consistent exposure of the cells to the test compound and facilitates automated sampling.[24][25]
-
Why Monitor Over 2-4 Hours? This timeframe is typically sufficient to determine the clearance of both rapidly and slowly metabolized compounds.[24][25]
-
Preparation : Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute them in pre-warmed, supplemented incubation medium (e.g., Williams' Medium E).[25] Determine cell viability and adjust the cell density to 0.5-1.0 x 10^6 viable cells/mL.[25][26]
-
Compound Addition : Add the test compound (typically 1 µM final concentration) to the hepatocyte suspension.[24]
-
Incubation : Incubate the mixture at 37°C in a humidified incubator with 5% CO2, often with gentle shaking to keep cells in suspension.[24][25]
-
Sampling & Termination : At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample the cell suspension and terminate the reaction by adding cold acetonitrile containing an internal standard.[21][26]
-
Analysis : Process and analyze the samples by LC-MS/MS as described in the microsomal assay.[24]
Caption: General workflow for in vitro metabolic stability assays.
Data Analysis and Comparative Assessment
The primary output of these assays is the rate of disappearance of the parent compound over time. From this, key parameters are calculated to allow for objective comparison.
-
Half-Life (t½) : The time required for 50% of the parent compound to be metabolized. This is calculated from the slope (k) of the natural log plot of the percent remaining versus time.
-
Equation : t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint) : This parameter reflects the inherent ability of the liver enzymes to metabolize a drug. It is a more direct measure of metabolic efficiency than half-life as it is normalized to the amount of protein or cells used in the incubation.[27][28]
Comparative Data: Structure-Metabolism Relationships
To illustrate how structural modifications can impact metabolic stability, consider the following hypothetical data for this compound and two derivatives. Derivative A incorporates a sterically hindering t-butyl group adjacent to the aldehyde, while Derivative B replaces a fluorine atom with a methoxy group, which itself is a potential site for metabolism (O-demethylation).
| Compound | Structure Modification | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) | Predicted Metabolic Liability |
| Parent | This compound | 25 | 27.7 | 21 | 33.0 | Moderate |
| Derivative A | Add adjacent t-butyl group | > 120 | < 5.8 | 105 | 6.6 | Low |
| Derivative B | Replace F with OCH3 | 12 | 57.8 | 9 | 77.0 | High |
Analysis of Comparative Data:
-
Parent Compound : Shows moderate clearance, suggesting the aldehyde is accessible to metabolizing enzymes like AO and ALDH.[5][8]
-
Derivative A : The significant increase in half-life and decrease in clearance demonstrate successful metabolic blocking. The bulky t-butyl group likely creates steric hindrance, preventing the aldehyde from efficiently binding to the active site of metabolizing enzymes. This is a classic strategy in medicinal chemistry to improve stability.[30]
-
Derivative B : The introduction of a methoxy group, a metabolically labile site, drastically decreases stability. This derivative is likely subject to both aldehyde oxidation and CYP-mediated O-demethylation, opening up an additional clearance pathway and significantly increasing its metabolic rate.
Conclusion and Strategic Outlook
Assessing the metabolic stability of this compound derivatives requires a systematic, multi-tiered approach. Initial high-throughput screening in human liver microsomes provides a rapid assessment of liability to Phase I metabolism.[11][17] Subsequent characterization in cryopreserved hepatocytes offers a more comprehensive and physiologically relevant evaluation, incorporating Phase II pathways and cellular uptake.[21][23][26]
The structure-metabolism relationships derived from these comparative studies are crucial. By strategically modifying the chemical structure—for instance, by introducing steric hindrance around the aldehyde or replacing metabolically labile groups—researchers can rationally design derivatives with improved metabolic stability.[30] This data-driven optimization is fundamental to developing drug candidates with favorable pharmacokinetic profiles, ultimately increasing their probability of success in clinical development.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Metabolism of fluorine-containing drugs. (2001) | B.K. Park | 648 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. admescope.com [admescope.com]
- 11. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. nuvisan.com [nuvisan.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mercell.com [mercell.com]
- 20. researchgate.net [researchgate.net]
- 21. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 22. agilent.com [agilent.com]
- 23. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 24. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3,5-Trifluorobenzaldehyde
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,3,5-Trifluorobenzaldehyde (CAS No. 126202-23-1), a halogenated aromatic aldehyde. The procedures outlined herein are synthesized from authoritative safety data sheets and regulatory guidelines to provide researchers, scientists, and drug development professionals with a clear, actionable plan for managing this chemical waste stream. The causality behind each step is explained to foster a deeper understanding of safe handling principles.
Section 1: Hazard Profile and Immediate Safety Precautions
This compound is a chemical that demands careful handling due to its specific hazard profile. Understanding these hazards is the foundation of a safe disposal plan. The compound is classified as a flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Signal Word | Description |
| Flammable Liquid | H226 | Warning | Flammable liquid and vapour.[1] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation. |
Immediate action in the laboratory should always prioritize containment and personal safety. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Section 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling and preparing this compound for disposal. The selection of specific PPE is directly dictated by the chemical's physical and toxicological properties.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] This is critical to prevent contact with liquid splashes, which can cause serious eye irritation.[1]
-
Hand Protection : Wear appropriate chemical-resistant gloves. Given the compound's structure, nitrile or neoprene gloves are generally suitable for incidental contact. Always inspect gloves for integrity before use and remove them using the proper technique to avoid skin contamination.
-
Skin and Body Protection : A lab coat or chemical-resistant apron should be worn to protect against skin contact.[4] In cases of potential significant exposure or splashing, chemical-resistant coveralls may be necessary.
-
Respiratory Protection : If working outside of a fume hood or if ventilation is inadequate, a respirator is required. A type ABEK (EN14387) respirator filter is recommended, which protects against organic vapors, inorganic vapors, sulfur dioxide, and ammonia. All personnel requiring respiratory protection must be properly trained and fit-tested.[5]
Section 3: Waste Segregation, Collection, and Storage
Proper segregation is a cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Collection Protocol:
-
Select a Compatible Waste Container : Use a clearly labeled, sealable container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition with no leaks or cracks.
-
Labeling : The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "Waste this compound". The label should also include the associated hazards (Flammable, Irritant).
-
Collection : Collect the waste in the designated container, ensuring it is not overfilled (a maximum of 80-90% capacity is recommended to allow for vapor expansion).
-
Storage : Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area designated for hazardous waste.[6][7][8] The storage area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong reducing agents, acids, and bases.[3][7]
Section 4: Disposal Procedures
The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal facility.[6][7] The strong carbon-fluorine bonds in this compound make it persistent, and its destruction requires specific technologies.[9]
Core Disposal Directive: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8] The primary and most effective method for the ultimate destruction of fluorinated organic compounds is high-temperature incineration.[10] This process is necessary to break the stable carbon-fluorine bonds, preventing the formation and release of persistent organic pollutants.[9][11] An alternative, though less preferred, method is disposal in a designated hazardous waste landfill, which provides containment but not destruction.[10]
Operational Plan for Laboratory Personnel:
-
Waste Accumulation : Follow the collection and storage procedures outlined in Section 3.
-
Contact Environmental Health & Safety (EHS) : Once the waste container is nearing capacity, or in accordance with your institution's policies, contact your EHS department. They will coordinate the pickup, transport, and ultimate disposal with a certified hazardous waste contractor.
-
Documentation : Maintain accurate records of the waste generated, including the amount and date of accumulation. This is a crucial aspect of regulatory compliance.
Decontamination of Empty Containers: Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous waste along with the chemical itself.
-
Container Disposal : After triple rinsing, the container may be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Section 5: Emergency Procedures for Spills
In the event of a spill, a swift and safe response is critical to mitigate exposure and environmental contamination.
For Small Spills:
-
Alert Personnel : Immediately alert others in the vicinity.[5]
-
Control Ignition Sources : As the material is flammable, extinguish any open flames and turn off spark-producing equipment.[3]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[12] Do not use combustible materials like sawdust.
-
Cleanup : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate : Clean the spill area with a detergent and water solution, collecting the cleaning materials for disposal as hazardous waste.[13]
For Large Spills:
-
Evacuate : Evacuate the area immediately.[5]
-
Alert : Activate the nearest fire alarm and contact your institution's emergency response team or EHS.[14]
-
Isolate : If it can be done safely, close the door to the affected area to contain vapors.
-
Do Not Attempt to Clean : A large spill requires specialized training and equipment. Wait for the professional emergency response team to arrive.
Section 6: Regulatory Context
The disposal of this compound is governed by federal and local regulations. As a halogenated organic compound, it may fall under specific EPA hazardous waste codes, particularly if it is a spent solvent waste (F-listed wastes).[15] Generators of hazardous waste are responsible for correctly identifying, managing, and disposing of their waste in compliance with the Resource Conservation and Recovery Act (RCRA).[16][17]
References
- 1. chemical-label.com [chemical-label.com]
- 2. 2,3,5-Ttrifluorobenzaldehyde | 126202-23-1 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. epa.gov [epa.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 15. wku.edu [wku.edu]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3,5-Trifluorobenzaldehyde
Navigating the complexities of chemical handling requires more than just following a checklist; it demands a deep, causal understanding of the risks involved and the protective measures they necessitate. This guide provides an in-depth operational plan for the safe handling of 2,3,5-Trifluorobenzaldehyde, grounding every procedural step in the scientific principles of hazard mitigation. Our objective is to empower you, our fellow researchers and drug development professionals, with the expertise to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Profile: Understanding the Adversary
Before any protective equipment is selected, a thorough understanding of the specific threats posed by this compound is essential. This compound is not benign; its hazard profile dictates every subsequent safety decision. It is classified as a flammable liquid and vapor that causes significant skin, eye, and respiratory irritation.[1][2][3]
Table 1: Hazard Identification and Physical Properties
| Hazard Classification | GHS Code | Description |
|---|---|---|
| Flammable Liquid | H226 | Flammable liquid and vapor.[2] |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][3] |
| Physical Property | Value | Implication |
| Flash Point | 57.8 °C (136.0 °F) | Vapors can ignite below this temperature if an ignition source is present. |
| Target Organs | Respiratory System | Inhalation of vapors must be minimized.[4] |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is predicated on the implementation of more fundamental safety controls. Before relying on PPE, every effort must be made to mitigate hazards through engineering and administrative controls.
-
Engineering Controls: The primary method for controlling the inhalation hazard of this compound is to work exclusively within a certified chemical fume hood. This captures vapors at the source, preventing them from entering the laboratory environment.
-
Administrative Controls: Establish standard operating procedures (SOPs) that minimize the quantities of the chemical used and the duration of exposure. Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.
Detailed PPE Protocol: A Step-by-Step Guide
The selection of each PPE component is a direct response to the specific hazards identified in Section 1.
Step 1: Eye and Face Protection
Requirement: Indirect-vent chemical splash goggles in combination with a full-face shield.
Causality: this compound causes serious eye irritation (H319).[1][2] Standard safety glasses offer insufficient protection against splashes and vapors. Indirect-vent goggles create a seal around the eyes to prevent chemical entry, while the face shield provides a secondary barrier for the entire face against splashes during transfers or potential reactions. All eye and face protection must meet standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]
Step 2: Hand Protection
Requirement: Chemical-resistant gloves (e.g., Nitrile), with consideration for double-gloving.
Causality: The compound is a known skin irritant (H315).[1][3] Gloves serve as a direct barrier to prevent skin contact. While nitrile gloves are a common standard, it is critical to consult the glove manufacturer’s chemical resistance guide to verify compatibility and determine the breakthrough time for this compound. For procedures involving larger quantities or increased splash risk, double-gloving provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
Step 3: Body Protection
Requirement: Flame-resistant laboratory coat and fully enclosed, chemical-resistant footwear.
Causality: This dual requirement addresses both the flammability (H226) and skin irritation (H315) hazards.[3] A flame-resistant (FR) lab coat, buttoned completely, protects the torso and arms from splashes and provides a critical few moments of protection in the event of a flash fire. Perforated shoes, sandals, or fabric footwear are unacceptable as they offer no protection against spills.[7] Safety footwear should be non-porous and chemical-resistant.[7]
Step 4: Respiratory Protection
Requirement: Availability of an air-purifying respirator with a Type ABEK filter.
Causality: this compound may cause respiratory irritation (H335), targeting the respiratory system.[2] Under normal operating conditions within a functioning fume hood, a respirator should not be necessary. However, one must be available for immediate use in emergencies, such as a significant spill outside of containment or a failure of the primary engineering controls. A Type ABEK filter is recommended as it provides protection against Organic vapors (A), Inorganic vapors (B), Sulphur dioxide and other acidic gases (E), and Ammonia and organic ammonia derivatives (K).[4] All personnel requiring respirator use must be medically cleared and fit-tested in accordance with institutional and regulatory standards.
Procedural Workflow for Safe Handling
The following diagram outlines the critical steps for a safe handling operation, from preparation to disposal.
Caption: Workflow for handling this compound.
Emergency Operations and Disposal Plan
Immediate First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[5][8]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8][9] If you feel unwell, call a poison center or doctor.[8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical assistance.[8][10]
Spill Response: In case of a spill, evacuate non-essential personnel. Wearing the full complement of prescribed PPE (including respirator), contain the spill using an inert absorbent material like sand or vermiculite.[11] Use non-sparking tools to collect the material and place it in a suitable, sealed container for hazardous waste disposal.[10]
Disposal Plan: All materials contaminated with this compound, including excess reagent, absorbent materials, and contaminated gloves, are considered hazardous waste.[12] These materials must be collected in a clearly labeled, sealed container. Disposal must be conducted through an approved waste disposal plant in accordance with all local, state, and federal regulations.[5][12] Do not dispose of this chemical down the drain.
References
- 1. 2,3,5-Ttrifluorobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. 2,4,5-Trifluorbenzaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
